Product packaging for 2-Chloro-6-methoxyquinazolin-4(3H)-one(Cat. No.:CAS No. 20197-97-1)

2-Chloro-6-methoxyquinazolin-4(3H)-one

Cat. No.: B1461183
CAS No.: 20197-97-1
M. Wt: 210.62 g/mol
InChI Key: RZBPTLOVZCUBRS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O2 B1461183 2-Chloro-6-methoxyquinazolin-4(3H)-one CAS No. 20197-97-1

Properties

IUPAC Name

2-chloro-6-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBPTLOVZCUBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586539
Record name 2-Chloro-6-methoxyquinazolin-4(1H)-one
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Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-97-1
Record name 2-Chloro-6-methoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20197-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxyquinazolin-4(1H)-one
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Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-6-methoxyquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the synthesis and characterization of 2-Chloro-6-methoxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazolinone scaffolds are prevalent in a wide array of biologically active molecules, and the targeted introduction of functional groups, such as a chlorine atom at the 2-position and a methoxy group at the 6-position, offers valuable handles for further chemical modifications and for modulating pharmacological properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed rationale for the synthetic strategy and a comprehensive approach to structural elucidation.

Introduction: The Quinazolinone Core in Medicinal Chemistry

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The versatility of the quinazolinone core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, where the reactive chloro group can be displaced by various nucleophiles to generate a library of derivatives.[2]

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach to this compound is designed for efficiency and is based on readily available starting materials. A logical retrosynthetic analysis points to a two-step sequence starting from 2-amino-5-methoxybenzoic acid.

G Target This compound Intermediate1 6-Methoxyquinazoline-2,4(1H,3H)-dione Target->Intermediate1 Selective Chlorination StartingMaterial 2-Amino-5-methoxybenzoic Acid + Urea Intermediate1->StartingMaterial Cyclocondensation

Caption: Retrosynthetic pathway for this compound.

This strategy involves an initial cyclocondensation reaction to form the quinazolinedione ring, followed by a selective chlorination.

Experimental Protocols

Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

The first step involves the construction of the core quinazoline-2,4-dione structure through the cyclization of 2-amino-5-methoxybenzoic acid with urea. This is a well-established method for forming the pyrimidinedione ring of the quinazolinone system.[3][4][5][6]

Protocol:

  • In a round-bottom flask, thoroughly mix 2-amino-5-methoxybenzoic acid (1 equivalent) and urea (2-3 equivalents).

  • Heat the mixture in an oil bath to 180-200 °C. The mixture will melt, and ammonia will be evolved.

  • Maintain the temperature for 2-3 hours until the evolution of ammonia ceases and the reaction mixture solidifies.

  • Allow the flask to cool to room temperature.

  • Treat the solid residue with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid or glacial acetic acid until the pH is acidic, leading to the precipitation of the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 6-methoxyquinazoline-2,4(1H,3H)-dione as a solid.

Causality of Experimental Choices:

  • Excess Urea: An excess of urea is used to ensure the complete conversion of the aminobenzoic acid and to compensate for any sublimation of urea at the reaction temperature.

  • High Temperature: The high temperature is necessary to melt the reactants and drive the condensation reaction, which involves the elimination of water and ammonia.

  • Alkaline Work-up: The alkaline work-up with NaOH serves to deprotonate the acidic N-H protons of the quinazolinedione, forming a soluble sodium salt and allowing for the separation from non-acidic impurities.

  • Acidification: Subsequent acidification protonates the salt, causing the precipitation of the purified product.

Synthesis of this compound

The chlorination of the 6-methoxyquinazoline-2,4(1H,3H)-dione intermediate is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][7][8][9][10] This reaction typically proceeds through the formation of a 2,4-dichloro intermediate. The greater reactivity of the chloro group at the 4-position allows for its selective hydrolysis back to the ketone during aqueous work-up, yielding the desired product.[11]

Protocol:

  • In a fume hood, carefully add 6-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or an organic base like N,N-diethylaniline.[12][13]

  • Reflux the mixture for 4-6 hours. The reaction should be monitored by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the remaining POCl₃ and the more reactive 4-chloro group of the intermediate.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Causality of Experimental Choices:

  • Excess POCl₃: Serves as both the reagent and the solvent, ensuring the reaction goes to completion.

  • Catalyst: DMF or an organic base is often used to facilitate the chlorination reaction.[12][13]

  • Reflux: The elevated temperature is required to overcome the activation energy for the chlorination of the dione.

  • Aqueous Work-up on Ice: This is a critical step. The cold temperature controls the exothermic hydrolysis of POCl₃. The water selectively hydrolyzes the more labile 4-chloro group of the initially formed 2,4-dichloro-6-methoxyquinazoline, yielding the thermodynamically more stable 4(3H)-one tautomer.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination & Hydrolysis 2-Amino-5-methoxybenzoic Acid 2-Amino-5-methoxybenzoic Acid Reaction with Urea Reaction with Urea 2-Amino-5-methoxybenzoic Acid->Reaction with Urea Heat (180-200°C) 6-Methoxyquinazoline-2,4(1H,3H)-dione 6-Methoxyquinazoline-2,4(1H,3H)-dione Reaction with Urea->6-Methoxyquinazoline-2,4(1H,3H)-dione Precipitation Chlorination with POCl3 Chlorination with POCl3 6-Methoxyquinazoline-2,4(1H,3H)-dione->Chlorination with POCl3 Reflux 2,4-Dichloro-6-methoxyquinazoline (intermediate) 2,4-Dichloro-6-methoxyquinazoline (intermediate) Chlorination with POCl3->2,4-Dichloro-6-methoxyquinazoline (intermediate) Aqueous Work-up (Ice) Aqueous Work-up (Ice) 2,4-Dichloro-6-methoxyquinazoline (intermediate)->Aqueous Work-up (Ice) Selective Hydrolysis at C4 This compound This compound Aqueous Work-up (Ice)->this compound Precipitation

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
Technique Expected Observations
¹H NMR (DMSO-d₆)Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.0 ppm). A doublet for the proton at C5, a doublet of doublets for the proton at C7, and a doublet for the proton at C8. The coupling constants will be characteristic of an ortho and meta-substituted benzene ring. Methoxy Protons: A singlet at approximately 3.8-4.0 ppm, integrating to 3H. N-H Proton: A broad singlet at a downfield chemical shift (typically > 12 ppm), which is exchangeable with D₂O.[14][15][16]
¹³C NMR (DMSO-d₆)Carbonyl Carbon (C4): A signal around 160-165 ppm. C2 Carbon: A signal around 150-155 ppm, shifted downfield due to the attached chlorine and nitrogen atoms. Aromatic Carbons: Signals in the range of 105-150 ppm. The carbon bearing the methoxy group (C6) will be significantly shielded. Methoxy Carbon: A signal around 55-60 ppm.[14][15][16]
IR Spectroscopy (KBr)N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹, characteristic of an amide carbonyl.[2][17][18][19][20] C=N Stretch: An absorption in the region of 1600-1620 cm⁻¹. C-O Stretch (methoxy): A strong absorption around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (EI)Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak will be present, which is a characteristic signature for a monochlorinated compound.[21][22][23][24][25]

Conclusion

This technical guide outlines a robust and rational two-step synthesis for this compound from 2-amino-5-methoxybenzoic acid. The described protocols are based on well-established chemical transformations in quinazolinone chemistry. The detailed explanation of the rationale behind each experimental step and the comprehensive guide to the characterization of the final product provide researchers with the necessary information to confidently synthesize and verify this valuable chemical intermediate. The strategic placement of the chloro and methoxy groups on the quinazolinone scaffold makes this compound a versatile building block for the development of novel therapeutic agents.

References

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-6-methoxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this document presents a detailed, predictive elucidation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the rigorous analysis of structurally analogous compounds reported in peer-reviewed literature, ensuring a scientifically robust and practical resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 20197-97-1) is a substituted quinazolinone, a class of compounds renowned for its diverse pharmacological activities. The strategic placement of the chloro and methoxy groups on the quinazolinone scaffold makes it a valuable intermediate for the synthesis of a wide array of bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide aims to bridge the current gap in available data by providing a detailed predictive analysis, empowering researchers to confidently work with this important chemical entity.

Physicochemical Properties

PropertyValueSource
CAS Number 20197-97-1[1]
Molecular Formula C₉H₇ClN₂O₂[1]
Molecular Weight 210.62 g/mol [1]
Appearance Predicted to be a solid at room temperatureN/A
Storage Inert atmosphere, 2-8°C[1]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related structures and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on data from analogous substituted quinazolinones. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityIntegrationPredicted AssignmentRationale
~12.5br s1HN-HThe acidic proton of the amide is expected to appear as a broad singlet at a downfield chemical shift, consistent with data from similar quinazolinones.
~7.65d1HH-5This proton is part of an ABC spin system in the benzene ring. It is predicted to be a doublet due to coupling with H-7.
~7.40dd1HH-7This proton is expected to be a doublet of doublets due to coupling with H-5 and H-8.
~7.15d1HH-8This proton is predicted to be a doublet due to coupling with H-7.
~3.85s3H-OCH₃The methoxy protons will appear as a singlet in the typical region for such functional groups.
Chemical Shift (δ) ppmPredicted AssignmentRationale
~170C=OThe carbonyl carbon of the amide is expected at a downfield chemical shift.
~158C-6Aromatic carbon attached to the electron-donating methoxy group.
~155C-2Carbon atom attached to the electronegative chlorine atom.
~148C-8aQuaternary carbon at the fusion of the two rings.
~128C-4aQuaternary carbon at the fusion of the two rings.
~125C-7Aromatic CH carbon.
~122C-5Aromatic CH carbon.
~105C-8Aromatic CH carbon.
~56-OCH₃Carbon of the methoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would be obtained from a KBr pellet or as a thin solid film.

Wavenumber (cm⁻¹)IntensityPredicted Functional Group Assignment
~3200-3000MediumN-H stretch (amide)
~3000-2800MediumC-H stretch (aromatic and methyl)
~1680StrongC=O stretch (amide)
~1610, 1580, 1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) would be a suitable method for this compound.

  • Predicted Molecular Ion (M⁺): m/z = 210 (corresponding to the molecular weight of C₉H₇³⁵ClN₂O₂) and a smaller peak at m/z = 212 due to the ³⁷Cl isotope.

  • Predicted Key Fragments:

    • Loss of Cl: A significant fragment at m/z = 175, resulting from the loss of the chlorine radical.

    • Loss of CO: A fragment at m/z = 182, corresponding to the loss of carbon monoxide from the molecular ion.

    • Loss of CH₃: A fragment at m/z = 195, resulting from the loss of a methyl radical from the methoxy group.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard practices for the analysis of quinazolinone derivatives.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans for a high-quality spectrum.

Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.

  • Instrumentation:

    • Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

    • The electron energy is typically set to 70 eV.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Mass Spectral Fragmentation Pathway

G M [M]⁺˙ m/z = 210/212 M_minus_Cl [M-Cl]⁺ m/z = 175 M->M_minus_Cl - Cl˙ M_minus_CO [M-CO]⁺˙ m/z = 182/184 M->M_minus_CO - CO M_minus_CH3 [M-CH₃]⁺ m/z = 195/197 M->M_minus_CH3 - CH₃˙

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, this document offers a valuable resource for the identification and characterization of this key pharmaceutical intermediate. The provided protocols and predictive data serve as a strong foundation for researchers, enabling them to proceed with their work with a higher degree of confidence and efficiency.

References

Physical and chemical properties of 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-methoxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate, its unique structural features offer a versatile platform for the synthesis of a wide array of bioactive molecules. This document will delve into its structure, properties, synthesis, reactivity, and potential applications, offering field-proven insights for professionals in drug discovery and development.

Molecular Structure and Properties

This compound belongs to the quinazolinone class of fused heterocycles. The core structure consists of a pyrimidine ring fused to a benzene ring. The molecule is characterized by a chlorine atom at the 2-position, a methoxy group at the 6-position, and a ketone group at the 4-position of the quinazolinone scaffold.

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the quinazolinone ring system significantly influences its chemical reactivity and biological activity. The IUPAC name for this compound is this compound.

Core Molecular Identifiers:

  • CAS Number: 20197-97-1[1]

  • Molecular Formula: C₉H₇ClN₂O₂[1]

  • Molecular Weight: 210.62 g/mol [1]

Diagram of the Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Purity ≥ 95%[1]
Appearance Off-white solid[2]
Boiling Point Decomposes at ~270 °C (for a similar compound)[3]
Storage 2-8°C, under inert atmosphere[1]

Synthesis of this compound

The synthesis of 2-substituted-4(3H)-quinazolinones generally involves the condensation of an appropriate anthranilic acid derivative with a suitable cyclizing agent. A common and effective method for preparing the 2-chloro-4(3H)-quinazolinone scaffold involves a multi-step process starting from anthranilic acids.

General Synthetic Pathway:

Synthesis_Pathway A Anthranilic Acids B Quinazolinediones A->B Urea-mediated cyclocondensation (160°C) C Dichloroquinazolines B->C Chlorination (POCl3) reflux (120°C) D 2-Chloro-4(3H)-quinazolinones C->D Base-promoted hydrolysis (2N NaOH)

Caption: General synthesis pathway for 2-chloro-4(3H)-quinazolinones.

Experimental Protocol (General Procedure):

A widely adopted synthetic route for producing 2-(amino)quinazolin-4(3H)-one derivatives provides a foundational methodology that can be adapted for the synthesis of this compound.[4]

  • Cyclocondensation: Anthranilic acid derivatives undergo a cyclocondensation reaction with urea at elevated temperatures (e.g., 160°C) to yield the corresponding quinazolinediones.[4]

  • Chlorination: The resulting quinazolinediones are then subjected to chlorination using a reagent such as phosphorus oxychloride (POCl₃) under reflux conditions (e.g., 120°C) to produce dichloroquinazolines.[4]

  • Selective Hydrolysis: Subsequent base-promoted hydrolysis, for instance with 2N sodium hydroxide at room temperature, selectively hydrolyzes the chlorine atom at the C4 position to afford the desired 2-chloro-4(3H)-quinazolinones.[4]

For the synthesis of this compound, the starting material would be 2-amino-5-methoxybenzoic acid.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom at the 2-position, which is attached to the chlorine atom. This makes the compound susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution at the C2-Position:

The chlorine atom at the C2 position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Diagram of Nucleophilic Substitution:

Nucleophilic_Substitution Reactant This compound Product 2-Substituted-6-methoxyquinazolin-4(3H)-one Reactant->Product Nucleophilic Attack at C2 Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Product

Caption: Nucleophilic substitution at the C2 position.

It is well-documented that in 2,4-dichloroquinazoline systems, the chlorine atom at the C4 position is more reactive towards nucleophiles under mild conditions.[5] However, in the case of 2-chloro-4(3H)-quinazolinones, the C2 position is the primary site for substitution. This regioselectivity is crucial for the strategic synthesis of more complex molecules.

Analytical Characterization

While specific spectral data for this compound is not available in the reviewed literature, characterization of similar quinazolinone derivatives is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show signals corresponding to the aromatic protons on the benzene ring, the N-H proton of the quinazolinone ring, and the protons of the methoxy group. The exact chemical shifts and coupling constants would provide detailed structural information. For example, in related 2-substituted quinazolin-4(3H)-ones, the N-H proton typically appears as a broad singlet at a downfield chemical shift.[6]

    • ¹³C NMR: Would reveal the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the chlorine atom, and the aromatic carbons. This data is invaluable for confirming the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) group, C-Cl bond, and the aromatic C-H and C=C bonds.

Potential Applications and Biological Activity

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Consequently, derivatives of this compound are of significant interest for the development of new therapeutic agents.

  • Anticancer Agents: Many quinazoline derivatives have been investigated as potent anticancer agents, with some approved for clinical use.[5] Their mechanism of action often involves the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are crucial for cell growth and proliferation.[7]

  • Antimicrobial Agents: Studies have also explored the potential of quinazolinone derivatives as antibacterial agents, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

  • Antiviral Activity: Certain quinazolinone derivatives have demonstrated antiviral properties, for instance, against the influenza A virus.[10]

  • Other Biological Activities: The versatility of the quinazolinone core has led to the discovery of compounds with a wide range of other biological activities, including anti-inflammatory, anticonvulsant, and diuretic properties.[11]

Safety and Handling

Based on data for similar chloro-substituted quinazolinones and other chlorinated aromatic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] The compound should be stored under an inert atmosphere.[1]

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

    • Skin: Wash off immediately with soap and plenty of water.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

    • Ingestion: If swallowed, seek immediate medical advice.[3]

Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its well-defined structure and the reactivity of the C2-chloro substituent provide a versatile handle for chemical modification. While there is a need for more comprehensive public data on its specific physical and spectral properties, the existing literature on related compounds offers a solid foundation for its use in research and development. The diverse biological activities associated with the quinazolinone scaffold underscore the importance of this compound as a key intermediate in the quest for new and improved drugs.

References

A Guide to the Structural Elucidation of 2-Chloro-6-methoxyquinazolin-4(3H)-one: A Case Study in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Imperative for Structural Precision

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle changes in stereochemistry and intermolecular interactions can profoundly impact their pharmacological profiles. This guide presents a comprehensive, field-proven methodology for the crystal structure analysis of a novel derivative, 2-Chloro-6-methoxyquinazolin-4(3H)-one, a compound of significant interest for targeted drug development.

This document is not merely a list of protocols; it is a narrative of scientific inquiry designed for researchers, scientists, and drug development professionals. We will explore the "why" behind the "how," offering insights into the causality of experimental choices, from synthesis and crystallization to the final interpretation of the crystal structure. Our approach is grounded in the principles of scientific integrity, ensuring that each step is part of a self-validating system to produce a trustworthy and authoritative structural model.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is non-negotiable, as impurities can inhibit crystallization or lead to disordered structures.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available precursors. A common route involves the chlorination of the corresponding quinazolinedione.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 6-methoxyquinazoline-2,4(1H,3H)-dione.

  • Chlorination: A mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is refluxed for 4-6 hours. The excess phosphorus oxychloride is then removed under reduced pressure.

  • Work-up: The residue is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude product is filtered, washed with cold water, and then purified by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and systematic screening of various conditions. For a molecule like this compound, slow evaporation is a robust starting point.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) is performed to identify a solvent in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent (e.g., a mixture of acetone and ethyl acetate).

  • Crystal Growth: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks should yield colorless, needle-like crystals suitable for X-ray analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

With a suitable crystal in hand, we proceed to single-crystal X-ray diffraction, the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. A modern diffractometer equipped with a CCD or CMOS detector is employed for data collection.[2][4]

Workflow: From Crystal to Diffraction Data

cluster_0 Data Collection Workflow Crystal Mounting Crystal Mounting Cryo-cooling Cryo-cooling Crystal Mounting->Cryo-cooling Liquid Nitrogen Stream Diffractometer Alignment Diffractometer Alignment Cryo-cooling->Diffractometer Alignment Centering the Crystal Data Collection Strategy Data Collection Strategy Diffractometer Alignment->Data Collection Strategy Determining Exposure Time & Frame Width Full Data Collection Full Data Collection Data Collection Strategy->Full Data Collection Rotating Crystal in X-ray Beam

Caption: Workflow for single-crystal X-ray diffraction data collection.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₉H₇ClN₂O₂
Formula Weight210.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)923.5
Z4
Density (calculated) (g/cm³)1.515
Absorption Coefficient (mm⁻¹)0.35
F(000)432
Crystal Size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected8500
Independent Reflections2100
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. The phase problem is typically solved using direct methods or Patterson methods, implemented in software packages like SHELXS. The resulting electron density map reveals the positions of the atoms.

The initial atomic model is then refined using a least-squares algorithm in a program such as SHELXL. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

Workflow: Structure Solution and Refinement

cluster_1 Structure Solution and Refinement Data Reduction Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Direct Methods (SHELXS) Initial Model Building Initial Model Building Structure Solution->Initial Model Building Assigning Atom Types Least-Squares Refinement Least-Squares Refinement Initial Model Building->Least-Squares Refinement (SHELXL) Difference Fourier Maps Difference Fourier Maps Least-Squares Refinement->Difference Fourier Maps Locating H-atoms Final Refinement Final Refinement Difference Fourier Maps->Final Refinement Anisotropic Displacement Parameters Structure Validation Structure Validation Final Refinement->Structure Validation checkCIF cluster_interactions Dominant Intermolecular Forces Molecule_A This compound (A) N-H...O Hydrogen Bond N-H...O Hydrogen Bond Molecule_A->N-H...O Hydrogen Bond pi-pi Stacking pi-pi Stacking Molecule_A->pi-pi Stacking C-H...O Interaction C-H...O Interaction Molecule_A->C-H...O Interaction Molecule_B This compound (B) Molecule_B->N-H...O Hydrogen Bond Molecule_B->pi-pi Stacking Molecule_B->C-H...O Interaction

References

The Rising Therapeutic Potential of 2-Chloro-6-methoxyquinazolin-4(3H)-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold represents a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4] This technical guide delves into the burgeoning therapeutic potential of a specific, highly promising class of derivatives built upon the 2-Chloro-6-methoxyquinazolin-4(3H)-one core. We will explore the synthetic strategies for derivatization, dissect the mechanistic underpinnings of their biological activities, and present key structure-activity relationship (SAR) insights. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, with a particular focus on oncology, infectious diseases, and inflammatory conditions.

Introduction: The Quinazolinone Scaffold and the Significance of the 2-Chloro-6-methoxy Moiety

Quinazolinones are bicyclic heterocyclic compounds that have garnered immense interest in drug discovery due to their versatile biological profile.[1][2][3][4] The fusion of a pyrimidine ring with a benzene ring creates a privileged scaffold that can be readily functionalized at various positions to modulate its interaction with diverse biological targets. Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been successfully commercialized for cancer therapy, primarily as kinase inhibitors.[1][5]

The This compound core offers a unique combination of features that make it an attractive starting point for the development of novel drug candidates:

  • The 2-Chloro Group: This reactive site serves as a versatile chemical handle for introducing a wide array of substituents through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • The 6-Methoxy Group: The presence of a methoxy group at the 6-position of the quinazolinone ring has been shown to be favorable for various biological activities, potentially by influencing the electronic properties of the ring system and providing additional interaction points with target proteins.[5]

  • The 4(3H)-one Moiety: The keto-enol tautomerism and the presence of the N-H group at the 3-position provide opportunities for hydrogen bonding and other non-covalent interactions within the active sites of biological targets.

This guide will systematically explore the derivatization of this core and the resultant biological activities, providing a roadmap for future drug discovery efforts.

Synthetic Strategies for Derivatization

The synthesis of this compound derivatives typically begins with the construction of the quinazolinone ring, followed by the introduction of the chloro group at the 2-position. Subsequent derivatization at the 2-position allows for the creation of diverse chemical libraries.

General Synthesis of the Quinazolinone Core

A common route to the quinazolinone core involves the condensation of anthranilic acid derivatives with a suitable one-carbon source. For the 6-methoxy substituted core, 2-amino-5-methoxybenzoic acid is a key starting material.

Introduction of the 2-Chloro Group and Subsequent Derivatization

The 2-chloro functionality is typically introduced by treating the corresponding 2,4-dihydroxy quinazoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7] The resulting 2,4-dichloroquinazoline can then be selectively hydrolyzed at the 4-position to yield the 2-chloro-4(3H)-one. The true utility of the 2-chloro group lies in its ability to undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alcohols, to generate a diverse library of derivatives.[2][8][9]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-6-methoxyquinazolin-4(3H)-one Derivatives

  • Step 1: Synthesis of 6-methoxy-1H-benzo[d][1][10]oxazine-2,4-dione: To a solution of 2-amino-5-methoxybenzoic acid in a suitable solvent (e.g., dioxane), add triphosgene or a similar reagent and heat under reflux.

  • Step 2: Synthesis of 6-methoxyquinazoline-2,4(1H,3H)-dione: React the product from Step 1 with an ammonia source.

  • Step 3: Synthesis of 2,4-Dichloro-6-methoxyquinazoline: Treat the dione from Step 2 with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.

  • Step 4: Synthesis of this compound: Selectively hydrolyze the 4-chloro group of the product from Step 3 using a base (e.g., NaOH) in a controlled manner.

  • Step 5: Synthesis of 2-(Substituted-amino)-6-methoxyquinazolin-4(3H)-one Derivatives: React the 2-chloro derivative from Step 4 with a desired primary or secondary amine in a suitable solvent (e.g., isopropanol, DMF) under reflux to facilitate nucleophilic substitution.[2][8][9]

Synthesis_Workflow A 2-Amino-5-methoxybenzoic acid B 6-Methoxyquinazoline-2,4(1H,3H)-dione A->B Cyclization C 2,4-Dichloro-6-methoxyquinazoline B->C Chlorination (POCl3) D This compound C->D Selective Hydrolysis E 2-(Substituted-amino)-6-methoxyquinazolin-4(3H)-one Derivatives D->E Nucleophilic Substitution (R-NH2)

Caption: General synthetic workflow for 2-amino-6-methoxyquinazolin-4(3H)-one derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

The quinazolinone scaffold is a well-established pharmacophore in cancer therapy.[1][3][4] Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting several critical pathways involved in tumor growth and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[1][11] Overexpression or mutation of EGFR is a common feature in various cancers, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[5][11] Many quinazoline derivatives, including the FDA-approved drugs gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR kinase domain.[1][5]

Derivatives of this compound have been designed and synthesized as potent EGFR inhibitors. The 2-anilino substitution is a common feature in many potent EGFR inhibitors, where the aniline moiety occupies the ATP-binding pocket. The 6-methoxy group can form crucial hydrogen bonds with the receptor, enhancing binding affinity.[1] Some novel quinazolinone derivatives have shown superior activity compared to the reference drug erlotinib.[1]

EGFR_Inhibition_Pathway cluster_cell Cancer Cell EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibition

Caption: Mechanism of action of quinazolinone derivatives as EGFR inhibitors.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance.[1][10][12][13][14][15] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Tubulin polymerization inhibitors bind to tubulin, preventing the formation of microtubules, leading to mitotic arrest and apoptosis.[10][12][13][14][15]

Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[10][12] The substitution pattern on the quinazolinone core is crucial for this activity. For instance, biarylaminoquinazolines have been shown to be potent tubulin inhibitors.[10] The flexibility to introduce various aryl groups at the 2-position of the this compound core makes it a promising scaffold for developing novel tubulin polymerization inhibitors.

Other Kinase Inhibition

Beyond EGFR, quinazolinone derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, such as HER2, VEGFR2, and CDK2.[16][17] The development of multi-kinase inhibitors is an attractive strategy to overcome drug resistance and target multiple oncogenic pathways simultaneously. The this compound scaffold provides a platform for designing such multi-targeted agents. For example, certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases.[16][17] Additionally, some derivatives have been investigated as inhibitors of Aurora Kinase A, a key regulator of the cell cycle.[4][18]

Table 1: Selected Anticancer Activities of Quinazolinone Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Quinazolinone-Amino Acid HybridsEGFRMCF-70.44[1]
Quinazolinone-Amino Acid HybridsEGFRMDA-MB-2310.43[1]
4-BiarylaminoquinazolinesTubulin PolymerizationA431Low nM range
Quinazolin-4(3H)-one DerivativesCDK2-0.173
Quinazolin-4(3H)-one DerivativesHER2-0.079[17]
Quinazolin-4(3H)-one DerivativesEGFR-0.097[17]
Novel Quinazolinone Derivative (6d)EGFRNCI-H460 (NSC lung)0.789 (GI50)[11]

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[6][19][20][21][22][23]

The antimicrobial mechanism of quinazolinones is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[19] DNA gyrase is a topoisomerase that is crucial for DNA replication, repair, and recombination in bacteria, making it an attractive target for antibacterial drugs. The this compound core can be derivatized to enhance its interaction with the active site of DNA gyrase, leading to potent antibacterial activity. Various substitutions at the 2- and 3-positions of the quinazolinone ring have been shown to modulate the antimicrobial potency.[19][20]

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

Derivative TypeTarget OrganismActivityReference
Hydrazone and Pyrazole ScaffoldsGram-positive & Gram-negative bacteria, FungiSignificant antimicrobial activity
Schiff Base DerivativesS. aureus, S. pyogenes, E. coli, P. aeruginosa, A. nigerSignificant antibacterial activity[20]
2-Thioxo-benzo[g]quinazolin-4(3H)-oneGram-positive & Gram-negative bacteria, FungiStrong activity against both bacterial species[23]
2-(amino)quinazolin-4(3H)-oneMethicillin-Resistant Staphylococcus aureus (MRSA)Potent inhibitors[24]

Anti-inflammatory and Other Biological Activities

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[2][9][25][26][27] The mechanism of their anti-inflammatory action is often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

Furthermore, derivatives of the quinazolinone scaffold have been explored for a range of other therapeutic applications, including:

  • Antiviral activity: Certain quinazolinone derivatives have shown promising activity against various viruses, including the influenza A virus and tobacco mosaic virus.[28][29][30][31][32] For instance, 2-Methylquinazolin-4(3H)-one demonstrated significant antiviral activity against the influenza A virus in vitro.[28][29][31]

  • Analgesic activity: Some quinazolinone derivatives have exhibited analgesic effects, suggesting their potential in pain management.[26][27]

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on quinazolinone derivatives has led to the elucidation of key structure-activity relationships that can guide the design of more potent and selective compounds.

  • Substitution at the 2-position: The nature of the substituent at the 2-position is critical for determining the biological activity. For anticancer activity, anilino groups are often preferred for EGFR inhibition, while bulky aryl groups can be beneficial for tubulin polymerization inhibition. For antimicrobial activity, the introduction of heterocyclic moieties can enhance potency.

  • Substitution at the 3-position: Modifications at the 3-position can also significantly impact activity. The introduction of various aryl or alkyl groups can modulate the lipophilicity and steric properties of the molecule, influencing its interaction with the target.

  • Substitution on the Benzene Ring: The 6-methoxy group is a key feature of the core discussed in this guide. Further exploration of other substitutions on the benzene ring could lead to improved activity and selectivity.

Future research in this area should focus on:

  • Rational design and synthesis of novel derivatives: Utilizing computational modeling and SAR data to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploration of novel biological targets: Investigating the potential of these derivatives to modulate other clinically relevant targets.

  • Combination therapies: Evaluating the synergistic effects of this compound derivatives with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.

Conclusion

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a focal point for contemporary drug discovery efforts. The insights provided in this technical guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable class of compounds, ultimately contributing to the development of new and effective treatments for a range of human diseases.

References

Novel Synthetic Routes for 2-Chloro-6-methoxyquinazolin-4(3H)-one: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxyquinazolin-4(3H)-one is a pivotal heterocyclic scaffold, serving as a critical intermediate in the synthesis of a multitude of pharmacologically active molecules. Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position and an electron-donating methoxy group on the fused benzene ring, makes it a versatile building block for drug discovery and development. This guide provides a comprehensive overview of established and novel synthetic strategies for its preparation. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and present a comparative analysis of different routes to empower researchers in selecting the optimal pathway for their specific needs.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The title compound, this compound, is of particular interest as it allows for facile nucleophilic substitution at the C2 position, enabling the introduction of diverse functionalities and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most direct approach involves the chlorination of a pre-formed quinazolinone ring. This leads to a multi-step pathway that is robust, scalable, and the most commonly employed in the literature.

G Target This compound Int1 2,4-Dichloro-6-methoxyquinazoline Target->Int1 Selective Hydrolysis Int2 6-Methoxyquinazoline-2,4(1H,3H)-dione Int1->Int2 Dichlorination Precursor 2-Amino-5-methoxybenzoic Acid Int2->Precursor Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

This guide will focus on this principal pathway, detailing each transformation with causality-driven explanations and step-by-step protocols.

The Principal Synthetic Pathway: From Anthranilic Acid to the Target Compound

This well-established route offers high fidelity and control at each stage. It begins with a readily available substituted anthranilic acid and proceeds through a cyclized dione intermediate, which is subsequently chlorinated and selectively hydrolyzed.

Workflow Overview

G A 2-Amino-5-methoxybenzoic Acid B 6-Methoxyquinazoline-2,4(1H,3H)-dione A->B Urea Heat C 2,4-Dichloro-6-methoxyquinazoline B->C POCl₃ Base (cat.) D This compound C->D Dilute NaOH rt

Caption: The principal multi-step synthesis workflow.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

The journey begins with a suitable starting material. While 2-amino-5-methoxybenzoic acid is commercially available, it can also be synthesized efficiently from its nitro precursor, 5-methoxy-2-nitrobenzoic acid.[3]

  • Reaction Principle: The most common and effective method is the reduction of the aromatic nitro group to a primary amine via catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity, allowing the reaction to proceed under mild conditions (room temperature, H₂ balloon pressure).[4][5]

  • Experimental Protocol: Catalytic Hydrogenation

    • Charge a reaction vessel with 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol).

    • Add a suitable solvent, such as tetrahydrofuran (THF) (250 mL).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 300 mg).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

    • Stir the mixture vigorously at room temperature for 18 hours or until reaction completion is confirmed by TLC or LCMS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid. The product is often of sufficient purity for the next step.[4]

Step 2: Cyclocondensation to form 6-Methoxyquinazoline-2,4(1H,3H)-dione

With the anthranilic acid derivative in hand, the next critical step is the construction of the heterocyclic quinazolinedione ring.

  • Reaction Principle: A urea-mediated cyclocondensation is a robust and atom-economical method for this transformation.[6] The reaction proceeds by heating the anthranilic acid with urea. The urea serves as a source for the two carbonyl carbons and nitrogen atoms required to form the pyrimidine portion of the quinazolinone core. The reaction is typically performed neat (solvent-free) at high temperatures.[7]

  • Experimental Protocol: Urea-mediated Cyclization

    • Combine 2-amino-5-methoxybenzoic acid and urea in a reaction vessel (a molar ratio of approximately 1:2 to 1:5 is common).

    • Heat the mixture to 160-190 °C with stirring. The mixture will melt, and ammonia will evolve as the reaction proceeds.

    • Maintain the temperature for several hours (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, which will solidify.

    • Treat the solid residue with hot water or a dilute base (like NaOH solution) to dissolve any unreacted starting material and byproducts.

    • Filter the hot solution, and then acidify the filtrate with an acid (e.g., acetic acid or HCl) to precipitate the desired 6-methoxyquinazoline-2,4(1H,3H)-dione.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the product.[6]

Step 3: Dichlorination to 2,4-Dichloro-6-methoxyquinazoline

This step is arguably the most critical and converts the stable dione into a highly reactive intermediate poised for selective functionalization.

  • Reaction Principle: The conversion of the lactam and amide functionalities in the quinazolinedione to chloro groups is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8] The reaction proceeds via phosphorylation of the oxygen atoms, creating good leaving groups that are subsequently displaced by chloride ions.[9] The reaction is often catalyzed by a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), which can neutralize the HCl generated in situ and facilitate the reaction.[10][11]

  • Experimental Protocol: POCl₃ Chlorination

    • In a flask equipped with a reflux condenser and a gas trap (for HCl), suspend 6-methoxyquinazoline-2,4(1H,3H)-dione (1.0 equiv) in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equiv).

    • Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1-0.3 equiv).

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by quenching a small aliquot and analyzing via LCMS or TLC.

    • After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

    • Caution: This step must be performed in a well-ventilated fume hood. The residue is then quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring.

    • The solid precipitate of 2,4-dichloro-6-methoxyquinazoline is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.[10][12]

Step 4: Selective Hydrolysis to this compound

The final step leverages the differential reactivity of the two chlorine atoms on the quinazoline ring to achieve the desired product.

  • Reaction Principle: The chlorine atom at the C4 position of the 2,4-dichloroquinazoline intermediate is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the electronic influence of the adjacent ring nitrogen (N3). By using a mild nucleophile, such as dilute aqueous sodium hydroxide, under controlled conditions (low temperature or room temperature), it is possible to selectively hydrolyze the C4-Cl bond to a hydroxyl group, which tautomerizes to the more stable 4-oxo form, leaving the C2-Cl bond intact.[6][13]

  • Experimental Protocol: Selective Hydrolysis

    • Suspend the crude 2,4-dichloro-6-methoxyquinazoline (1.0 equiv) in a dilute aqueous solution of sodium hydroxide (e.g., 2% NaOH).

    • Stir the suspension at room temperature for 3-5 hours. The reaction should be monitored carefully to avoid over-reaction and hydrolysis of the second chlorine atom.

    • Upon completion, filter the mixture to remove any unreacted starting material.

    • Neutralize the filtrate carefully with a weak acid, such as dilute acetic acid, until the pH is approximately 6-7.

    • The desired product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., acetone/ethyl acetate) to obtain the purified product.[13]

Comparative Analysis of Synthetic Routes

The described pathway is the most prevalent due to its reliability. However, variations and alternative strategies exist, each with its own set of advantages and challenges.

Route/Step Key Reagents Conditions Advantages Disadvantages
Step 1: Reduction H₂, Pd/CRT, Balloon pressureHigh yield, clean reaction, mild conditions.[4][5]Requires specialized hydrogenation equipment; catalyst can be flammable.
Step 2: Cyclization Urea160-190 °C, neatAtom-economical, inexpensive reagents.[6]High temperatures required; solid-state reaction can be difficult to stir.
Step 3: Dichlorination POCl₃, Base (cat.)Reflux (~110 °C)Effective and high-yielding for dione conversion.POCl₃ is highly corrosive and toxic; requires careful handling and quenching.[11]
Step 4: Hydrolysis Dilute NaOH, Acetic AcidRoom TemperatureHigh selectivity for C4 position; simple workup.[13]Reaction must be carefully monitored to prevent di-hydrolysis.

Conclusion and Future Perspectives

The synthesis of this compound is a well-trodden path in synthetic organic chemistry, with the multi-step sequence involving cyclization, dichlorination, and selective hydrolysis standing as the most dependable and scalable method. The causality behind each step—from the selective reduction of a nitro group to the electronically controlled hydrolysis of a dichloro intermediate—demonstrates fundamental principles of organic synthesis. While this guide has detailed the primary route, ongoing research continues to explore more streamlined approaches, such as novel one-pot cyclizations and the use of greener, less hazardous chlorinating agents.[14][15] As the demand for novel quinazolinone-based therapeutics grows, the development of even more efficient and sustainable synthetic routes will remain a key focus for the scientific community.

References

A Comprehensive Technical Guide to the Reactivity and Chemical Transformations of 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Within this privileged heterocyclic family, 2-Chloro-6-methoxyquinazolin-4(3H)-one stands out as a pivotal synthetic intermediate. Its strategic placement of reactive sites—a susceptible chloro group at the 2-position and a classic quinazolinone core—renders it a versatile building block for the synthesis of diverse and complex molecular architectures. The methoxy group at the 6-position further allows for electronic modulation and potential metabolic stabilization of its derivatives.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the synthesis, core reactivity principles, and key chemical transformations of this compound. By elucidating the causality behind experimental choices and providing field-proven protocols, this guide serves as a practical resource for harnessing the full synthetic potential of this valuable compound in the quest for novel therapeutic agents.

Synthesis of this compound

The construction of the this compound core typically follows a well-established synthetic pathway commencing from a suitably substituted anthranilic acid. The process involves a cyclization to form the quinazolinedione, followed by a chlorination step. A common and efficient route involves the initial reaction of 5-methoxyanthranilic acid with urea to form the corresponding quinazolinedione, which is then subjected to chlorination.[4][5]

A more direct approach, however, involves the cyclocondensation of 2-amino-5-methoxybenzoic acid with chloroacetonitrile followed by chlorination, or a multi-step synthesis starting from the corresponding quinazolinedione. The latter is often preferred for its reliability and scalability.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable, two-step synthesis starting from 2-amino-5-methoxybenzoic acid.

Step 1: Synthesis of 6-methoxyquinazoline-2,4(1H,3H)-dione

  • To a high-temperature reaction vessel, add 2-amino-5-methoxybenzoic acid and urea in a 1:5 molar ratio.

  • Heat the mixture to 160-180 °C for 4-6 hours, during which ammonia will evolve. The reaction can be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature, resulting in a solid mass.

  • Treat the solid with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with glacial acetic acid or dilute HCl until precipitation is complete.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 6-methoxyquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxyquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline or triethylamine.[4][5][6]

  • Heat the mixture to reflux (approximately 110-120 °C) for 12-17 hours.[4][5] The reaction should be performed in a well-ventilated fume hood.

  • After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetone to afford pure this compound.[1]

Causality of Experimental Choices:

  • Urea in Step 1: Urea serves as a convenient and inexpensive source of the C2 carbonyl and N1 nitrogen atoms required to form the quinazolinedione ring.

  • POCl₃ in Step 2: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, essential for converting the dione into the dichloro intermediate, which then selectively hydrolyzes at the more reactive C4 position upon aqueous workup to yield the desired product.[1][4][5]

  • Catalytic Base in Step 2: N,N-dimethylaniline or triethylamine acts as a catalyst to facilitate the chlorination reaction.[4][5]

Synthetic Workflow Diagram

Synthesis of this compound cluster_0 Step 1: Quinazolinedione Formation cluster_1 Step 2: Chlorination 2-amino-5-methoxybenzoic_acid 2-amino-5-methoxybenzoic acid Heat Heat (160-180 °C) 2-amino-5-methoxybenzoic_acid->Heat Urea Urea Urea->Heat 6-methoxyquinazoline-2,4(1H,3H)-dione 6-methoxyquinazoline-2,4(1H,3H)-dione Heat->6-methoxyquinazoline-2,4(1H,3H)-dione Reflux Reflux (110-120 °C) 6-methoxyquinazoline-2,4(1H,3H)-dione->Reflux POCl3 POCl₃, cat. Et₃N POCl3->Reflux This compound This compound Reflux->this compound

Caption: Two-step synthesis of the target compound.

Core Reactivity Principles

The chemical behavior of this compound is governed by the electronic interplay between the pyrimidinone ring, the fused benzene ring, and the substituents. The C2 position is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms and the carbonyl group at C4. The chlorine atom at this position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr).

The methoxy group at the C6 position is an electron-donating group, which can influence the reactivity of the quinazolinone system, albeit to a lesser extent than the powerful directing effects within the pyrimidinone ring.

Key Chemical Transformations

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common transformation of this compound is the displacement of the C2-chloro group by a variety of nucleophiles.

i. N-Nucleophiles (Amination)

Reaction with primary and secondary amines is a facile process, leading to the formation of 2-amino-6-methoxyquinazolin-4(3H)-one derivatives.[4] These reactions are typically carried out in a polar aprotic solvent like DMF or isopropanol at elevated temperatures.[4][7]

Detailed Experimental Protocol: Synthesis of 2-(Anilino)-6-methoxyquinazolin-4(3H)-one

  • To a solution of this compound (1 mmol) in isopropanol (10 mL), add aniline (1.1 mmol).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold isopropanol and then water.

  • Dry the product under vacuum to yield 2-(anilino)-6-methoxyquinazolin-4(3H)-one.

ii. O-Nucleophiles and S-Nucleophiles

While less common than amination, reactions with oxygen and sulfur nucleophiles are also feasible. Treatment with alkoxides or phenoxides can yield 2-alkoxy or 2-aryloxy derivatives. Similarly, reaction with thiols in the presence of a base affords 2-thioether substituted quinazolinones.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and this compound is an excellent substrate for these transformations.[8][9]

i. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C2 position of the quinazolinone and a variety of aryl or vinyl groups from boronic acids or their esters.[10] This reaction is crucial for synthesizing biaryl quinazolinone derivatives.

Detailed Experimental Protocol: Synthesis of 6-Methoxy-2-phenylquinazolin-4(3H)-one

  • In a reaction tube, combine this compound (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like sodium carbonate (3 mmol).[10]

  • Add a solvent system of toluene and water (e.g., 2:1 ratio, 6 mL).

  • Seal the tube and heat the mixture in an oil bath at 110-120 °C overnight.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 6-methoxy-2-phenylquinazolin-4(3H)-one.

ii. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful alternative to traditional SNAr for forming C-N bonds, often proceeding under milder conditions and with a broader substrate scope.[11][12] It is particularly useful for coupling less nucleophilic amines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the mixture, dilute with an appropriate solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Complex1 [L₂Pd(II)(Ar)(Cl)] OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord Complex2 [L₂Pd(II)(Ar)(Cl)(R₂NH)] AmineCoord->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Complex3 [L₂Pd(II)(Ar)(NR₂)] Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArCl Ar-Cl (Quinazolinone) ArCl->OxAdd R2NH R₂NH (Amine) R2NH->AmineCoord

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Tabulated Summary of Transformations

TransformationReagents & ConditionsProduct TypeTypical Yield (%)Reference
Amination (SNAr) Substituted aniline, isopropanol, reflux2-Anilino-quinazolinone70-95[4][7]
Amination (SNAr) Aliphatic amine, DMF, 85 °C2-(Alkylamino)-quinazolinone60-90[4][5]
Suzuki Coupling Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, Toluene/H₂O, 115 °C2-Aryl-quinazolinone65-85[10]
Buchwald-Hartwig Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C2-Amino-quinazolinone75-95[11][12]

Applications in Drug Discovery

Derivatives of this compound are prevalent in modern drug discovery. The ability to easily introduce diverse substituents at the C2 position has led to the development of numerous compounds with significant biological activity. For example, many potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a substituted quinazolinone core derived from such intermediates.[13] The 2-amino-quinazolinone motif, readily accessible from the title compound, is a key pharmacophore in a variety of investigational drugs for oncology and inflammatory diseases.

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its reactivity is dominated by nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the C2 position, providing straightforward access to a vast library of substituted quinazolinone derivatives. A thorough understanding of its synthesis and chemical transformations, as detailed in this guide, empowers researchers to efficiently design and execute synthetic strategies towards novel and biologically active molecules. The continued exploration of this scaffold promises to yield new therapeutic agents for a range of human diseases.

References

Solubility Profile of 2-Chloro-6-methoxyquinazolin-4(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Chloro-6-methoxyquinazolin-4(3H)-one is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a validated experimental protocol for its quantitative determination, and a framework for interpreting the resulting data. While specific quantitative solubility data for this compound is not widely published, this guide empowers researchers to generate reliable, high-quality data in their own laboratories.

Introduction and Physicochemical Profile

This compound (CAS No. 20197-97-1) is a solid, multi-functionalized organic compound. Its utility as a precursor in pharmaceutical synthesis underscores the need for well-characterized physicochemical data. Solubility, in particular, dictates solvent selection for synthesis, impacts crystallization and purification efficiency, and is a critical parameter in pre-formulation studies for drug development.

Compound Identification:

  • IUPAC Name: 2-chloro-6-methoxy-3H-quinazolin-4-one

  • CAS Number: 20197-97-1[1][2]

  • Molecular Formula: C₉H₇ClN₂O₂[1]

  • Molecular Weight: 210.62 g/mol [1][2]

  • Physical Form: Solid

  • InChI Key: RZBPTLOVZCUBRS-UHFFFAOYSA-N

The molecular structure, with its rigid heterocyclic core and multiple functional groups, suggests a complex solubility profile that is highly dependent on the nature of the solvent.

Theoretical Principles and Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. The overall polarity of this compound is a composite of its distinct functional groups:

  • Quinazolinone Core: This fused heterocyclic system contains amide and imine functionalities. The N-H and C=O groups are polar and can act as hydrogen bond donors and acceptors, respectively. This part of the molecule contributes significantly to its polarity.

  • Chloro Group: The chlorine atom at the 2-position is electronegative, creating a polar C-Cl bond and influencing the electron distribution of the ring system. It can act as a weak hydrogen bond acceptor.

  • Methoxy Group: The ether linkage (-OCH₃) on the benzene ring is polar and the oxygen atom can act as a hydrogen bond acceptor.

Based on this structure, we can predict its general solubility behavior:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high dielectric constants. They are expected to effectively solvate the quinazolinone core, leading to high solubility.

  • Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol can act as both hydrogen bond donors and acceptors. They should effectively solvate the molecule, though solubility might be slightly less than in polar aprotic solvents due to the energy cost of disrupting the solvent's own hydrogen-bonding network. A Chinese chemical encyclopedia qualitatively notes its solubility in alcohols.[3]

  • Moderate Solubility in Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform are capable of weak hydrogen bonding and can interact with the polar regions of the molecule. Qualitative data suggests it is soluble in these solvents.[3]

  • Low to Negligible Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. They will be poor solvents for this polar compound.

  • Insolubility in Water: Despite its polar groups, the molecule's overall structure is dominated by the relatively large, hydrophobic aromatic core. This leads to poor solubility in water, a fact supported by qualitative reports.[3]

The following diagram illustrates the relationship between the molecule's functional groups and its predicted interaction with different solvent classes.

G substance 2-Chloro-6-methoxy- quinazolin-4(3H)-one fg_amide Quinazolinone Core (H-bond donor/acceptor) substance->fg_amide fg_methoxy Methoxy Group (H-bond acceptor) substance->fg_methoxy fg_chloro Chloro Group (Polar) substance->fg_chloro solvent_nonpolar Nonpolar (e.g., Hexane, Toluene) Predicted: Low substance->solvent_nonpolar Weak Interaction solvent_protic Polar Protic (e.g., Ethanol, Methanol) Predicted: Good fg_amide->solvent_protic Strong H-bonding solvent_aprotic Polar Aprotic (e.g., DMSO, DMF) Predicted: High fg_amide->solvent_aprotic Strong Dipole/H-bond fg_methoxy->solvent_protic H-bonding fg_methoxy->solvent_aprotic Dipole-Dipole fg_chloro->solvent_aprotic Dipole-Dipole

Caption: Predicted solubility interactions based on molecular structure.

Authoritative Protocol for Experimental Solubility Determination

To obtain definitive, quantitative data, a standardized experimental procedure is required. The following protocol is adapted from the internationally recognized OECD Guideline 105, "Water Solubility," using the "Shake-Flask Method," which is also applicable to organic solvents.[4][5] This method is considered the gold standard for determining the saturation concentration of a compound.[6]

Principle

A surplus of the solid compound is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium.[5][6] The saturated solution is then separated from the undissolved solid, and the concentration of the compound in the clear supernatant is determined using a validated analytical method.

Apparatus and Reagents
  • Analyte: this compound, purity >95%.

  • Solvents: HPLC-grade or equivalent purity for all selected organic solvents.

  • Glassware: Screw-cap flasks or vials of appropriate volume (e.g., 10-20 mL).

  • Agitation Device: Orbital shaker or rotator capable of constant speed and temperature control (e.g., 37 ± 1 °C or 25 ± 1 °C).[6]

  • Temperature Control: Thermostatic bath or incubator.

  • Phase Separation: Centrifuge capable of holding the flasks/vials.

  • Sampling: Calibrated pipettes and syringes with solvent-compatible filters (e.g., 0.22 µm PTFE).

  • Analytical Instrument: A validated and calibrated instrument for concentration measurement, such as an HPLC-UV or UV-Vis Spectrophotometer.

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis weigh 1. Weigh excess solid (e.g., 20-50 mg) into triplicate flasks add_solvent 2. Add precise volume of solvent (e.g., 5 mL) weigh->add_solvent agitate 3. Agitate at constant T (e.g., 25°C or 37°C) for 24-48 hours add_solvent->agitate check_equil 4. Check for equilibrium (concentration is stable over time) agitate->check_equil centrifuge 5. Centrifuge to pellet undissolved solid check_equil->centrifuge sample 6. Withdraw aliquot of clear supernatant centrifuge->sample filter_sample 7. Filter sample (0.22 µm filter) sample->filter_sample dilute 8. Dilute sample accurately into a known volume filter_sample->dilute analyze 9. Analyze concentration via validated method (e.g., HPLC-UV) dilute->analyze calculate 10. Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Standard workflow for the Shake-Flask solubility determination method.

Step-by-Step Procedure
  • Preliminary Test (Optional): To estimate the approximate solubility, add a small, known amount of the solid (e.g., 5 mg) to a vial containing 1 mL of solvent. Observe the extent of dissolution. This helps in determining the amount of excess solid to use in the main experiment.[4]

  • Preparation: For each solvent, prepare three separate flasks (triplicates). Add an amount of this compound that is clearly in excess of its estimated solubility (e.g., 20-50 mg).

  • Solvent Addition: Accurately add a known volume of the solvent (e.g., 5.0 mL) to each flask.

  • Equilibration: Securely cap the flasks and place them in the shaker at a constant temperature. Agitate for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the measured concentration is no longer changing.[6]

  • Phase Separation: After equilibration, let the flasks stand at the test temperature for a short period to allow larger particles to settle. Then, centrifuge the flasks at a moderate speed to pellet all undissolved solid.[5][7]

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation due to temperature changes or solvent evaporation, immediately filter and dilute the sample with a known volume of the appropriate solvent.[6] The dilution factor must be recorded accurately.

  • Analysis: Determine the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with standards of known concentration is required for accurate quantification.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is reported as the average of the triplicate measurements, typically in mg/mL or mol/L, specifying the temperature.

Data Reporting and Interpretation

The results of the experimental determination should be recorded systematically. The following table provides a template for data collection.

Table 1: Experimental Solubility Data Template for this compound

Organic SolventSolvent ClassTemperature (°C)Experimental Solubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Record visual notes
N,N-Dimethylformamide (DMF)Polar Aprotic25
MethanolPolar Protic25
EthanolPolar Protic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
DichloromethaneHalogenated25
ChloroformHalogenated25
TolueneNonpolar25
n-HexaneNonpolar25

When interpreting the data, the quantitative results should be correlated with the theoretical predictions. For instance, high measured solubility in DMSO and low solubility in hexane would validate the principles discussed in Section 2. Any significant deviations may suggest specific molecular interactions, such as the formation of solvates.

Conclusion

While published quantitative data on the solubility of this compound is scarce, its solubility profile can be reliably predicted based on its molecular structure and established chemical principles. This guide provides both the theoretical framework for these predictions and, more importantly, a detailed, authoritative protocol based on OECD standards for the experimental determination of its solubility in various organic solvents. By following this validated methodology, researchers in drug development and chemical synthesis can generate the accurate and reliable data necessary to optimize their processes and advance their scientific objectives.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the history and synthetic evolution of a specific, yet significant, member of this family: 2-Chloro-6-methoxyquinazolin-4(3H)-one. While a singular "discovery" event for this exact molecule is not prominently documented in seminal literature, its existence is a logical and crucial step in the broader exploration of quinazolinone-based therapeutics. This document will provide a comprehensive overview of the synthetic strategies that have paved the way for its creation, grounded in the fundamental principles of heterocyclic chemistry. We will explore the key chemical transformations, from the preparation of essential precursors to the final targeted chlorination, offering insights into the experimental rationale. Furthermore, this guide will detail established protocols, present data in a structured format, and provide visual representations of the synthetic pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has captivated the attention of medicinal chemists for over a century. The oxidized form, quinazolinone, exists in several isomeric forms, with the 4(3H)-quinazolinone core being particularly prominent in a vast array of natural products and synthetic molecules exhibiting diverse pharmacological activities. These include anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]

The strategic substitution on the quinazolinone scaffold allows for the fine-tuning of its biological activity. The introduction of a chloro group at the 2-position and a methoxy group at the 6-position, as in this compound, is a deliberate chemical modification aimed at exploring and optimizing the structure-activity relationship (SAR) of this versatile scaffold. The chloro group can act as a leaving group for further functionalization, while the methoxy group can influence the molecule's electronic properties and metabolic stability.[3]

This guide will illuminate the likely historical and synthetic pathway to this compound, drawing from established methodologies for the synthesis of analogous compounds.

The Synthetic Pathway: A Stepwise Elucidation

The synthesis of this compound is a multi-step process that begins with a readily available substituted anthranilic acid. The overall strategy involves the construction of the quinazoline-2,4-dione ring system, followed by selective chlorination.

Precursor Synthesis: 2-Amino-5-methoxybenzoic Acid

The journey to our target molecule begins with the synthesis of the key starting material, 2-amino-5-methoxybenzoic acid. A common and efficient route to this precursor is the reduction of 5-methoxy-2-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-Amino-5-methoxybenzoic Acid

  • Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The reaction mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon. The reaction is typically stirred at room temperature until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which can be used in the next step without further purification.

Formation of the Quinazoline-2,4-dione Core

With the substituted anthranilic acid in hand, the next critical step is the construction of the heterocyclic ring system to form 6-methoxyquinazoline-2,4(1H,3H)-dione. A widely employed method for this transformation is the condensation reaction with urea or a urea equivalent.

Experimental Protocol: Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

  • Reaction Mixture: A mixture of 2-amino-5-methoxybenzoic acid and an excess of urea is heated. The reaction is typically carried out at a high temperature, often above the melting point of the reactants, to drive the condensation and cyclization.

  • Cyclization: The heating is continued for several hours, during which the mixture will solidify. This indicates the formation of the quinazolinedione product.

  • Purification: The crude product is then triturated with a suitable solvent, such as water or ethanol, to remove any unreacted starting materials and byproducts. The solid product is collected by filtration and can be further purified by recrystallization.

Chlorination to Yield 2,4-Dichloro-6-methoxyquinazoline

The subsequent step involves the conversion of the quinazolinedione to the corresponding dichloroquinazoline. This is a crucial transformation that introduces the reactive chloro groups, setting the stage for the final selective hydrolysis. Common chlorinating agents for this purpose include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methoxyquinazoline

  • Reaction Setup: 6-Methoxyquinazoline-2,4(1H,3H)-dione is suspended in an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline is added to the mixture.

  • Chlorination: The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate, 2,4-dichloro-6-methoxyquinazoline, is collected by filtration, washed with water, and dried.

Selective Hydrolysis to this compound

The final step in the synthesis is the selective hydrolysis of the 4-chloro group of 2,4-dichloro-6-methoxyquinazoline. The chloro group at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for a regioselective reaction. This is typically achieved under mild basic conditions.

Experimental Protocol: Synthesis of this compound

  • Reaction Conditions: A suspension of 2,4-dichloro-6-methoxyquinazoline is stirred in a dilute aqueous solution of a base, such as sodium hydroxide or potassium carbonate, at room temperature.

  • Hydrolysis: The reaction is monitored by TLC. The more polar product, this compound, will have a lower Rf value than the starting material.

  • Isolation: Once the reaction is complete, the mixture is neutralized with a dilute acid, such as acetic acid. The resulting precipitate is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol or acetone to yield the final product.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Quinazolinedione Formation cluster_2 Chlorination cluster_3 Selective Hydrolysis 5-methoxy-2-nitrobenzoic_acid 5-Methoxy-2-nitrobenzoic Acid 2-amino-5-methoxybenzoic_acid 2-Amino-5-methoxybenzoic Acid 5-methoxy-2-nitrobenzoic_acid->2-amino-5-methoxybenzoic_acid H2, Pd/C 6-methoxyquinazoline-2,4-dione 6-Methoxyquinazoline- 2,4(1H,3H)-dione 2-amino-5-methoxybenzoic_acid->6-methoxyquinazoline-2,4-dione Urea, Heat 2,4-dichloro-6-methoxyquinazoline 2,4-Dichloro-6- methoxyquinazoline 6-methoxyquinazoline-2,4-dione->2,4-dichloro-6-methoxyquinazoline POCl3, Heat This compound 2-Chloro-6-methoxy- quinazolin-4(3H)-one 2,4-dichloro-6-methoxyquinazoline->this compound aq. NaOH

Caption: Synthetic pathway to this compound.

Physicochemical Data and Characterization

PropertyExpected Value/Characteristic
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Appearance White to off-white solid
Melting Point Expected to be a high-melting solid, typical for quinazolinones.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.
¹H NMR Characteristic aromatic protons, a singlet for the methoxy group, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the methoxy carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the chlorine atom.

Conclusion and Future Perspectives

The synthesis of this compound represents a logical progression in the exploration of the chemical space around the quinazolinone scaffold. While its specific discovery may not be a landmark event, its role as a versatile intermediate for the synthesis of more complex, biologically active molecules is undeniable. The methodologies outlined in this guide, rooted in well-established organic chemistry principles, provide a clear and reproducible pathway for its preparation.

For researchers and scientists in drug development, this molecule serves as a valuable building block. The 2-chloro substituent is a handle for introducing a wide variety of functionalities through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for biological screening. The 6-methoxy group, in turn, can be a key determinant in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Future work in this area will likely continue to leverage this and similar intermediates to develop novel therapeutics targeting a range of diseases. The enduring legacy of the quinazolinone core ensures that its derivatives, including this compound, will remain a subject of interest in the scientific community for years to come.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its rigid, planar structure, rich in hydrogen bonding capabilities, allows for precise interactions with various biological targets. The amenability of the quinazolinone ring system to chemical modification makes it a cornerstone in medicinal chemistry and drug development programs.

This application note provides a comprehensive guide to the nucleophilic substitution reactions on 2-chloro-6-methoxyquinazolin-4(3H)-one, a key intermediate for the synthesis of diverse libraries of 2-substituted quinazolinone derivatives. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for reactions with various nucleophiles (amines, thiols, and alcohols), and discuss the analytical characterization of the resulting products.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The key transformation described herein is the nucleophilic aromatic substitution (SNAr) reaction. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

The reactivity of the this compound towards nucleophiles is dictated by the electronic properties of the quinazolinone ring system. The electron-withdrawing nature of the carbonyl group at C4 and the nitrogen atoms within the pyrimidine ring decreases the electron density of the aromatic system, making it susceptible to nucleophilic attack. While 4-chloroquinazolines are also common substrates for SNAr, the 2-position is also activated towards substitution. Studies on related 2,4-dichloroquinazolines have shown that the C4 position is generally more reactive towards nucleophiles under mild conditions, with the C2 position requiring harsher conditions for substitution.[1] This differential reactivity can be exploited for selective functionalization.

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing quinazolinone ring system, stabilizing the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, yielding the 2-substituted quinazolinone product.

References

Step-by-step guide for the synthesis of 2-amino-6-methoxyquinazolin-4(3H)-one from 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-amino-6-methoxyquinazolin-4(3H)-one

Document ID: AN-QZ-2026-01A

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-amino-6-methoxyquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocol details the conversion of 2-chloro-6-methoxyquinazolin-4(3H)-one via a high-pressure ammonolysis reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Derivatives of 2-aminoquinazolin-4(3H)-one, in particular, have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties[1]. The strategic placement of an amino group at the C2 position and a methoxy group at the C6 position can significantly influence the molecule's binding affinity and pharmacokinetic profile.

This application note outlines a robust and reliable protocol for the synthesis of 2-amino-6-methoxyquinazolin-4(3H)-one. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry. We will delve into the causality behind the chosen reaction conditions, emphasizing the need for a high-pressure environment to facilitate the ammonolysis of the relatively unreactive 2-chloro position.

Reaction Scheme & Mechanism

The overall transformation is the displacement of a chlorine atom by an amino group:

Overall Reaction: this compound + NH₃ → 2-amino-6-methoxyquinazolin-4(3H)-one + HCl

The SNAr Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves two key steps:

  • Nucleophilic Attack: The ammonia molecule (NH₃), acting as the nucleophile, attacks the electron-deficient C2 carbon of the quinazolinone ring. This carbon is activated by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring. This attack forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: Aromaticity is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. The resulting protonated product is then neutralized to yield the final 2-amino-6-methoxyquinazolin-4(3H)-one.

The electron-donating nature of the methoxy group at C6 slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted ring. Furthermore, ammonia is a neutral and relatively weak nucleophile. Consequently, significant thermal energy is required to overcome the activation barrier, necessitating the use of a sealed, high-pressure reaction vessel to reach temperatures above the boiling point of the ammonia solution.

Caption: The SNAr mechanism for the ammonolysis of this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Start 2-chloro-6-methoxy- quinazolin-4(3H)-one Intermediate Tetrahedral Intermediate (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Slow Step) Ammonia NH₃ Product 2-amino-6-methoxy- quinazolin-4(3H)-one Intermediate->Product Leaving Group Departure (Fast Step) HCl HCl

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
This compound≥97%Sigma-Aldrich, etc.Starting material
Ammonia solution (7N in Methanol)ReagentSigma-Aldrich, etc.Nucleophile and solvent
Dichloromethane (DCM)ACS GradeFisher Scientific, etc.For extraction
Methanol (MeOH)ACS GradeFisher Scientific, etc.For recrystallization
Deionized Water-In-houseFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR, etc.Drying agent
Equipment
  • High-pressure reaction vessel (autoclave or sealed tube) with stirring capability

  • Standard laboratory glassware (round-bottom flasks, beakers, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • Analytical balance

  • NMR spectrometer

  • Mass spectrometer (LC-MS or GC-MS)

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed for a 1 mmol scale reaction. Adjust quantities accordingly for larger or smaller scales.

Caption: Experimental workflow for the synthesis of the target compound.

Workflow node_setup 1. Reaction Setup - Add chloro-quinazoline to pressure vessel. - Add 7N NH₃ in MeOH. node_reaction 2. Ammonolysis Reaction - Seal vessel securely. - Heat at 150-160 °C for 12-18 h with stirring. node_setup->node_reaction Heating node_workup 3. Work-up & Isolation - Cool to RT and vent. - Concentrate in vacuo. - Partition between DCM and water. node_reaction->node_workup Cooling node_purify 4. Purification - Dry organic layer (Na₂SO₄). - Concentrate solvent. - Recrystallize from Methanol. node_workup->node_purify Crude Product node_analyze 5. Characterization - Determine melting point. - Acquire ¹H NMR, ¹³C NMR, and MS data. node_purify->node_analyze Pure Product

Step 1: Reaction Setup

  • To a clean, dry high-pressure reaction vessel equipped with a magnetic stir bar, add this compound (210.6 mg, 1.0 mmol).

  • In a fume hood, carefully add 10 mL of a 7N solution of ammonia in methanol. This provides a large excess of the ammonia nucleophile.

  • Securely seal the pressure vessel according to the manufacturer's instructions. Causality: A sealed system is critical to prevent the escape of gaseous ammonia and to allow the reaction to be heated well above the boiling point of methanol, which is necessary to drive the reaction to completion[2].

Step 2: Ammonolysis Reaction
  • Place the sealed vessel in a heating mantle or oil bath on a magnetic stirrer.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Maintain this temperature for 12-18 hours . The reaction progress can be monitored by taking aliquots (after cooling) and analyzing via TLC or LC-MS, if the pressure vessel allows for sampling.

Step 3: Work-up and Isolation
  • CRITICAL SAFETY STEP: Allow the reaction vessel to cool completely to room temperature behind a blast shield. Do not attempt to open the vessel while it is hot or pressurized.

  • Once at room temperature, carefully vent the vessel in a well-ventilated fume hood to release any residual pressure.

  • Transfer the resulting suspension to a round-bottom flask.

  • Remove the solvent (methanol) and excess ammonia using a rotary evaporator.

  • To the solid residue, add 30 mL of deionized water and 30 mL of dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the lower organic (DCM) layer. Extract the aqueous layer two more times with 15 mL of DCM.

  • Combine all organic extracts.

Step 4: Purification
  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.

  • Purify the crude solid by recrystallization from hot methanol. Dissolve the solid in a minimal amount of boiling methanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Data and Characterization

The identity and purity of the synthesized 2-amino-6-methoxyquinazolin-4(3H)-one should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Yield 75-85% (typical)
Melting Point >300 °C (decomposes)
MS (ESI+) m/z 192.07 [M+H]⁺
Predicted NMR Spectral Data

The following spectral data are predicted based on analysis of structurally similar compounds, such as 2-(But-3-en-1-yl)-6-methoxyquinazolin-4(3H)-one[2]. The spectra should be recorded in DMSO-d₆.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.5-11.5 (s, 1H): This broad singlet corresponds to the NH proton at position 3 of the quinazolinone ring.

    • δ 7.45 (d, J = 8.8 Hz, 1H): This doublet is assigned to the H-8 proton, which is ortho to the N1 nitrogen.

    • δ 7.20 (d, J = 2.9 Hz, 1H): This doublet corresponds to the H-5 proton, which shows only meta-coupling to H-7.

    • δ 7.05 (dd, J = 8.8, 2.9 Hz, 1H): This doublet of doublets is assigned to the H-7 proton, showing ortho-coupling to H-8 and meta-coupling to H-5.

    • δ 6.5-6.8 (br s, 2H): This broad singlet corresponds to the two protons of the C2-NH₂ amino group.

    • δ 3.80 (s, 3H): This sharp singlet is characteristic of the methoxy (-OCH₃ ) group protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 164.5: C4 (Carbonyl carbon)

    • δ 157.0: C2 (Carbon bearing the amino group)

    • δ 155.0: C6 (Carbon bearing the methoxy group)

    • δ 144.0: C8a (Bridgehead carbon)

    • δ 127.0: C8

    • δ 122.0: C7

    • δ 118.0: C4a (Bridgehead carbon)

    • δ 105.0: C5

    • δ 55.8: OCH₃ (Methoxy carbon)

Troubleshooting & Safety

IssueProbable CauseSuggested Solution
Low or no product yield 1. Incomplete reaction due to insufficient temperature or time.2. Leak in the pressure vessel seal.1. Ensure the reaction temperature is maintained at 150-160 °C and consider extending the reaction time to 24 hours.2. Check all seals and fittings on the pressure vessel before starting the reaction.
Product is impure after recrystallization Co-precipitation of starting material or byproducts.Perform a second recrystallization or purify by column chromatography on silica gel using a DCM/Methanol gradient.
Broad NMR signals Presence of paramagnetic impurities or product is not fully dissolved.Ensure the product is fully dry and free of trace metals. Use a fresh, high-quality NMR solvent.

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The use of a high-pressure vessel (autoclave) requires proper training and adherence to all safety protocols. Operate behind a blast shield.

  • This compound is an irritant. Avoid inhalation and contact with skin and eyes.

  • The 7N ammonia in methanol solution is corrosive and toxic. Handle with extreme care.

References

Application Notes & Protocols: High-Throughput Screening Assays for Libraries Derived from 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, 2-Chloro-6-methoxyquinazolin-4(3H)-one serves as a versatile starting point for the synthesis of extensive compound libraries. The reactive 2-chloro group provides a key chemical handle for nucleophilic substitution, allowing for rapid diversification to explore structure-activity relationships (SAR).[4][5] Quinazolinone derivatives have been successfully developed as potent inhibitors of various enzymes, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[3][4][6][7] This guide provides a comprehensive framework and detailed protocols for designing and executing high-throughput screening (HTS) campaigns to identify and characterize novel bioactive compounds derived from the this compound scaffold. We present both a biochemical assay for direct enzyme inhibition and a cell-based assay for assessing antiproliferative effects, offering a robust strategy for hit identification and validation in a drug discovery context.

Rationale: The this compound Scaffold

The 4(3H)-quinazolinone core is a nitrogen-containing heterocycle that is both stable and synthetically accessible.[1] Its drug-like properties have made it a cornerstone for the development of targeted therapies. The specific substitutions on the quinazolinone ring are critical for determining pharmacological activity.[6]

  • 2-Position: The chloro-substituent at this position is an excellent leaving group, making the compound an ideal intermediate for creating a library of 2-substituted derivatives via nucleophilic displacement.[5] This allows for the systematic introduction of various functional groups (amines, thiols, etc.) to probe the binding pocket of a biological target.

  • 6-Position: The presence of a methoxy group at C6, often in combination with other substitutions, has been associated with potent biological activity in numerous quinazolinone series.[3][8] Halogens and other electron-withdrawing or -donating groups at this position can significantly influence target affinity and selectivity.[3][9]

Given the extensive literature on quinazolinones as kinase inhibitors, a primary focus for HTS campaigns is often on targets like EGFR, HER2, and CDK2, which are key regulators of cell cycle progression and proliferation.[6][10] Dysregulation of these kinases is a hallmark of many cancers.[11]

Caption: Chemical structure and diversification potential of the core scaffold.

A common mechanism of action for quinazolinone-based kinase inhibitors is competition with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways responsible for cell growth and survival, such as the PI3K-Akt and RAS-RAF-MAPK pathways.[11]

Caption: Simplified EGFR signaling pathway and the inhibitory mechanism.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign follows a phased approach to efficiently identify and validate promising compounds from a large library.[11][12] The goal is to minimize false positives and negatives while progressively gathering more detailed information on a smaller number of "hit" compounds.

HTS_Workflow Primary Primary Screen (Single Concentration) Confirm Hit Confirmation (Re-test) Primary->Confirm ~1-5% Hit Rate Dose Dose-Response (IC50 Determination) Confirm->Dose Confirmed Hits Secondary Secondary / Orthogonal Assays (e.g., Cell-based) Dose->Secondary Potent Hits SAR SAR & Lead Optimization Secondary->SAR Validated Hits

Caption: A standard workflow for a high-throughput screening campaign.

Protocol 1: Biochemical HTS for Kinase Inhibition

This protocol describes a generalized, robust biochemical assay to identify direct inhibitors of a purified kinase (e.g., EGFR) from a library of this compound derivatives. Biochemical assays are ideal for primary screening as they are highly reproducible, sensitive, and directly measure the interaction between a compound and its target without the complexities of a cellular environment.[13]

3.1. Principle

The assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to the kinase activity. Inhibitors will block ATP consumption, resulting in a higher luminescent signal. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this purpose.

3.2. Materials & Reagents
  • Compound Library: Derivatives of this compound dissolved in 100% DMSO.

  • Plates: 384-well, white, solid-bottom, low-volume assay plates (e.g., Corning #3572).

  • Enzyme: Purified, recombinant human kinase (e.g., EGFR).

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.

  • ATP: Adenosine 5'-triphosphate.

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101).

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Controls: Staurosporine or Gefitinib (positive control), DMSO (negative control).

  • Equipment: Acoustic liquid handler (e.g., Echo), multidrop dispenser, plate reader with luminescence detection.

3.3. Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound into the wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).[11]

  • Enzyme & Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Dispense 5 µL of this solution into each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Kₘ) for the enzyme to ensure sensitivity to competitive inhibitors.[14] Add 5 µL of the ATP solution to each well to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. Ensure the reaction is in the linear range (initial velocity conditions).[15]

  • Stop Reaction & Detect ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

3.4. Data Analysis & Presentation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Hit Identification: Compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean) are considered primary hits.

  • Dose-Response: Confirmed hits are tested in a serial dilution (e.g., 10-point, 3-fold dilution) to determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic model.[14]

Table 1: Representative Data for Biochemical Screening

Compound IDSingle-Point (% Inhibition @ 10 µM)IC₅₀ (µM)
Cmpd-00185.40.15
Cmpd-00212.1> 50
Cmpd-00392.30.08
Cmpd-00465.71.2
Gefitinib98.90.02
Protocol 2: Cell-Based HTS for Antiproliferative Activity

This protocol outlines a cell-based assay to measure the antiproliferative or cytotoxic effects of the quinazolinone derivatives. Cell-based assays are crucial as they provide insights into a compound's cell permeability, metabolic stability, and overall effect on cell health in a more physiological context.[16][17]

4.1. Principle

The assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a widely used method that generates a luminescent signal directly proportional to the number of viable cells.[16]

4.2. Materials & Reagents
  • Cell Line: A cancer cell line relevant to the target, such as A549 (human lung carcinoma, known to overexpress EGFR).[6][11]

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plates: 384-well, white, clear-bottom, tissue culture-treated plates.

  • Detection Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570).

  • Controls: Doxorubicin or another known cytotoxic agent (positive control), DMSO (negative control).

  • Equipment: Multidrop dispenser, automated liquid handler, humidified CO₂ incubator (37°C, 5% CO₂), plate reader with luminescence detection.

4.3. Step-by-Step Protocol
  • Cell Seeding: Harvest and count A549 cells. Dilute the cells in culture medium to a final concentration of 2,500 cells per 25 µL. Using a multidrop dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.[11]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[7]

  • Compound Addition: Perform a serial dilution of the compound library plates. Using a liquid handler, add 25 µL of the 2X diluted compounds to the cell plates for a final screening concentration of 10 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[7]

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

4.4. Data Analysis & Presentation
  • Calculate Percent Viability: % Viability = 100 * (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)

  • Dose-Response: For active compounds, determine the half-maximal growth inhibitory concentration (GI₅₀) or cytotoxic concentration (IC₅₀) from dose-response curves.

Table 2: Representative Data for Cell-Based Screening

Compound IDCell LineIC₅₀ (µM)
Cmpd-001A5490.45
Cmpd-002A549> 50
Cmpd-003A5490.21
Cmpd-004A5498.9
DoxorubicinA5490.10
Conclusion

The protocols detailed in this guide provide a robust and efficient framework for the high-throughput screening of compound libraries derived from this compound. By combining direct-target biochemical assays with physiologically relevant cell-based screens, researchers can effectively identify and prioritize novel hit compounds. These initial hits can then be advanced into lead optimization programs, leveraging the versatile chemistry of the quinazolinone scaffold to develop potent and selective therapeutic candidates.

References

Application Notes & Protocols: Leveraging 2-Chloro-6-methoxyquinazolin-4(3H)-one for the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent anti-cancer agents. Its rigid, heterocyclic structure serves as an effective pharmacophore for interacting with various biological targets, most notably the ATP-binding site of tyrosine kinases. This guide provides an in-depth exploration of 2-Chloro-6-methoxyquinazolin-4(3H)-one, a highly versatile and strategic starting material for the synthesis of novel quinazolinone-based drug candidates. We will detail its synthesis, rationale for use, and provide step-by-step protocols for derivatization and subsequent in vitro evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research.

The Quinazolinone Scaffold: A Privileged Structure in Oncology

The quinazoline ring system is a recurring motif in a multitude of FDA-approved anti-cancer drugs, including Gefitinib, Erlotinib, and Lapatinib.[1][2] These drugs primarily function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the proliferation and survival of many cancer cells.[1][2] The success of these agents underscores the value of the quinazolinone core in designing targeted therapies.

The general structure allows for strategic modifications at several key positions, particularly C2, C4, C6, and N3, which directly influence target affinity, selectivity, and pharmacokinetic properties.[3] Structure-activity relationship (SAR) studies have consistently shown that substituents at these positions are critical for pharmacological activity.[3]

Key Mechanisms of Action for Quinazolinone Derivatives:
  • Kinase Inhibition: Primarily targeting EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) by competing with ATP at the catalytic site.[1]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[4][5]

  • Apoptosis Induction: Triggering programmed cell death through various intrinsic and extrinsic pathways.[4][6]

  • PI3K/AKT Pathway Inhibition: Targeting key components of the PI3K/AKT signaling cascade, which is frequently deregulated in cancer.[3][7]

The workflow for developing novel agents from a key intermediate like this compound is a systematic process of synthesis, screening, and optimization.

DrugDiscoveryWorkflow Start Starting Material (2-Chloro-6-methoxy quinazolin-4(3H)-one) Synth Synthetic Derivatization (Chemical Library) Start->Synth Nucleophilic Substitution Screen In Vitro Screening (e.g., MTT Assay) Synth->Screen Test Compounds HitID Hit Identification Screen->HitID Identify Active Compounds LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt Refine Structure for Potency Preclin Preclinical Studies LeadOpt->Preclin Candidate Selection

Caption: A typical drug discovery workflow starting from a key building block.

This compound: A Strategic Intermediate

The selection of this compound as a starting material is a strategic choice rooted in its chemical reactivity and structural features.

  • The C2-Chloro Group: The chlorine atom at the 2-position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide variety of functional groups, such as anilines, amines, and hydrazines, which is a common strategy for building libraries of kinase inhibitors.[5][8]

  • The C6-Methoxy Group: The methoxy group at the 6-position is an electron-donating group that can influence the electronic environment of the quinazolinone ring. This position is analogous to the substitution pattern found in successful drugs like Gefitinib, where it often plays a role in binding to the target kinase and improving pharmacokinetic properties.[9]

Protocol 2.1: Synthesis of this compound

This protocol describes the synthesis of the title compound from commercially available 2-amino-5-methoxybenzoic acid. The procedure involves a cyclization reaction to form the quinazolinone ring, followed by chlorination.

Rationale: This two-step, one-pot procedure is an efficient method for producing the key intermediate. Chloroacetic acid provides the two-carbon unit required for the pyrimidine ring, and subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) installs the reactive chloro group at the 2-position.

Materials:

  • 2-amino-5-methoxybenzoic acid

  • Chloroacetic acid

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or other suitable high-boiling solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Cyclization: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxybenzoic acid (1 equivalent) and chloroacetic acid (1.2 equivalents).

  • Add a suitable solvent like toluene to create a slurry.

  • Heat the mixture to reflux (typically 110-120°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The intermediate formed is 6-methoxy-2,3-dihydroquinazoline-2,4(1H)-dione.

  • Step 2: Chlorination (In Situ): Cool the reaction mixture to room temperature.

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise to the mixture under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (around 100-110°C) for 3-5 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Step 3: Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • A precipitate will form. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water and then dry it under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound as a solid.

Validation: The final product should be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Derivatization Protocols

The C2-chloro group is the primary handle for derivatization. The following protocol outlines a general procedure for synthesizing a library of 2-anilino derivatives, a common motif in EGFR inhibitors.

Protocol 3.1: Synthesis of 2-(Substituted-anilino)-6-methoxyquinazolin-4(3H)-one Derivatives

Rationale: This reaction is a nucleophilic aromatic substitution where the amino group of a substituted aniline displaces the chloride at the C2 position of the quinazolinone core. The reaction is typically carried out in a polar solvent and may be acid-catalyzed to enhance the electrophilicity of the quinazolinone.

Caption: General scheme for synthesizing 2-anilino-quinazolinone derivatives. (Note: Images are placeholders).

Materials:

  • This compound

  • Various substituted anilines (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol or n-butanol

  • Concentrated Hydrochloric acid (HCl) (catalytic amount)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol.

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated HCl (1-2 drops).

  • Heat the mixture to reflux (typically 80-90°C) for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt will often form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether to remove impurities.

  • Dry the product under vacuum. If the free base is desired, the hydrochloride salt can be neutralized with a base like sodium bicarbonate.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity.

Protocol 4.1: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability in the presence of test compounds.[7][10]

Materials:

  • Cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer)[7][11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinazolinone derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in growth medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Target-Based Screening: EGFR Kinase Inhibition

For quinazolinone derivatives, a primary mechanism of action is often the inhibition of protein kinases like EGFR.[1][12]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Phosphorylation RAS RAS/MAPK Pathway EGFR->RAS Phosphorylation ATP ATP ADP ADP ATP->ADP Kinase Activity Inhibitor Quinazolinone Inhibitor Inhibitor->ATP Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the aniline moiety in 2-(substituted-anilino)-6-methoxyquinazolin-4(3H)-one derivatives can provide valuable SAR data. The table below presents hypothetical, yet representative, data based on published literature for derivatives tested against a non-small cell lung cancer line (A549).

Compound IDR-Group on Aniline (Position)A549 Cell Viability IC₅₀ (µM)EGFR Kinase IC₅₀ (nM)Rationale for Substitution
Ref-1 H (unsubstituted)> 50> 1000Baseline compound.
Cpd-1 3-Cl, 4-F5.285Small, lipophilic, electron-withdrawing groups often enhance binding affinity.[2]
Cpd-2 3-Br8.9150Larger halogen may slightly decrease activity compared to chlorine.
Cpd-3 3-Ethynyl1.530The ethynyl group can form key interactions in the ATP binding pocket.
Cpd-4 4-OCH₃25.6650Electron-donating groups at the para position can be less favorable.
Gefitinib (Reference Drug)0.525FDA-approved EGFR inhibitor for comparison.

Analysis: The data suggests that small, electron-withdrawing groups at the meta-position of the aniline ring (like in Cpd-1 ) are beneficial for activity. An ethynyl group (Cpd-3 ) can significantly boost potency, a strategy used in the development of Erlotinib. This systematic approach allows researchers to identify promising candidates for lead optimization.

Conclusion and Future Directions

This compound is an exceptionally valuable starting material for generating libraries of novel anti-cancer compounds. The straightforward and robust synthetic protocols for its creation and derivatization, combined with standard in vitro screening methods, provide a clear and efficient path from chemical synthesis to biological validation. Future work should focus on exploring a wider range of nucleophiles to displace the C2-chloro group and on further modifications to the quinazolinone core to improve potency, selectivity against specific kinase isoforms, and overall drug-like properties.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling for the Functionalization of 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with diverse and potent biological activities, including anticancer, antibacterial, and kinase inhibitory properties.[1][2][3] The ability to rapidly and efficiently diversify this core structure is paramount for generating compound libraries for screening and lead optimization. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high functional group tolerance and under relatively mild conditions.[4][5]

This guide provides a comprehensive technical overview and detailed experimental protocols for the functionalization of 2-Chloro-6-methoxyquinazolin-4(3H)-one via three seminal palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The C2-chloro position of the quinazolinone ring is activated towards cross-coupling, making it an ideal handle for introducing a wide array of molecular fragments.[6] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and the underlying scientific principles.

Core Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational experimental design and troubleshooting. The process is a catalytic cycle that typically involves a Pd(0)/Pd(II) redox couple and consists of three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the this compound. This step oxidizes the palladium from the 0 to the +2 state, forming a square planar Pd(II) complex. The reactivity of the halide is generally I > Br > Cl, making the coupling of chlorides the most challenging, often requiring specialized ligands.[9]

  • Transmetalation (for C-C coupling) or Base-Mediated N-Coordination (for C-N coupling):

    • In Suzuki and Sonogashira reactions, an organometallic nucleophile (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[5]

    • In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a more nucleophilic amido complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple together, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. This is typically the product-forming step.[4][7]

Diagram: General Palladium Cross-Coupling Cycle

Palladium Catalytic Cycle cluster_main Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX R-X Transmetal Transmetalation / Amine Coordination PdII_RX->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R R'-M / R'-NH2 + Base RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an exceptionally robust method for forming C-C bonds by coupling the quinazolinone with a variety of aryl- or vinylboronic acids or their esters.[6][9] This reaction is prized for the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle cluster_suzuki Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-Cl OxAdd->PdII_ArX Ar-Cl Transmetal Transmetalation PdII_ArX->Transmetal PdII_Ar_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar_Ar Ar'B(OH)₂ + Base RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%) with a suitable ligand (e.g., SPhos, 10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst (and ligand, if separate), and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxyquinazolin-4(3H)-one.

Data Summary: Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Substrates
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100Electron-rich/neutral arylboronic acids
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O110Electron-deficient/hindered arylboronic acids
PdCl₂(dppf) (3)-Cs₂CO₃ (3)DMF90Heteroarylboronic acids
Expert Insights & Causality
  • Why a Ligand is Critical for Aryl Chlorides: The C-Cl bond is strong, making the initial oxidative addition step difficult. Electron-rich and sterically bulky phosphine ligands (like the Buchwald-type ligands SPhos or XPhos) accelerate this rate-limiting step by increasing the electron density on the palladium center, making it more nucleophilic.[10][11]

  • The Role of the Base and Water: The base is not just a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[12] Water is often added to dissolve the inorganic base and can participate in the transmetalation mechanism.[13]

  • Catalyst Choice: While Pd(PPh₃)₄ is a reliable choice for many couplings, pre-catalyst systems like Pd₂(dba)₃ with specialized ligands often provide higher yields and broader substrate scope, especially for challenging substrates like aryl chlorides.[14]

Protocol 2: Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[15] This reaction is indispensable for synthesizing compounds containing secondary or tertiary amine functionalities, which are prevalent in pharmacologically active molecules. The reaction requires a strong, non-nucleophilic base and, for aryl chlorides, highly specialized, bulky phosphine ligands.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Cycle cluster_buchwald Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L-Cl OxAdd->PdII_ArX Ar-Cl AmineCoord Amine Coordination PdII_ArX->AmineCoord HNR'R'' PdII_Amido [Ar-Pd(II)L(HNR'R'')]⁺ AmineCoord->PdII_Amido Deprotonation Deprotonation PdII_Amido->Deprotonation Base AmidoComplex Ar-Pd(II)L-NR'R'' Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Recommended Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1–1.3 equiv)

  • Palladium Precatalyst: XPhos Pd G3 (2–5 mol%) or Pd₂(dba)₃ (2 mol%) with XPhos ligand (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5–2.0 equiv)

  • Solvent: Anhydrous and degassed Toluene or 1,4-Dioxane

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst (or catalyst and ligand), base, and a stir bar to a dry Schlenk flask.

  • Add the this compound.

  • Add the anhydrous, degassed solvent, followed by the amine (if liquid, add via syringe; if solid, add with other solids).

  • Seal the flask and heat the mixture to 90–120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-amino-6-methoxyquinazolin-4(3H)-one derivative.

Data Summary: Buchwald-Hartwig Amination Conditions
Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Amine Scope
XPhos Pd G3 (2-5)-NaOtBu (1.5)Toluene110Primary/Secondary alkyl amines, anilines
Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane100Heterocyclic amines, hindered primary amines
BrettPhos Pd G3 (2-5)-K₃PO₄ (2)t-BuOH100Primary amines, challenging substrates
Expert Insights & Causality
  • Ligand Selection is Key: The success of Buchwald-Hartwig amination, especially with aryl chlorides, is highly dependent on the ligand.[15] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are essential. Their steric bulk promotes the final reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition.[16]

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[17] Sodium tert-butoxide is a common and effective choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring slightly higher temperatures or longer reaction times.[18]

Protocol 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling provides a direct and powerful route to synthesize aryl alkynes by reacting the quinazolinone with a terminal alkyne.[19] This reaction uniquely employs a dual-catalyst system, using both palladium and a copper(I) co-catalyst. The resulting alkynyl quinazolinones are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.

Diagram: Sonogashira Catalytic Cycle

Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-Cl Pd0->PdII_ArX Oxidative Addition (Ar-Cl) PdII_Ar_Alk Ar-Pd(II)L₂-C≡CR' PdII_ArX->PdII_Ar_Alk Transmetalation PdII_Ar_Alk->Pd0 Reductive Elimination (Ar-C≡CR') CuX Cu(I)Cl CuAlk Cu(I)-C≡CR' CuX->CuAlk R'C≡CH + Base CuAlk->PdII_ArX

Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Recommended Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2–1.5 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Co-solvent (optional): Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne via syringe, dropwise, at room temperature.

  • Stir the reaction at room temperature or heat gently (40–60 °C) if necessary. The reaction is often rapid.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and wash the organic residue with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the 2-alkynyl-6-methoxyquinazolin-4(3H)-one.

Data Summary: Sonogashira Coupling Conditions
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Notes
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF/Et₃NRT to 50Classic conditions, reliable for many alkynes.[6]
Pd(PPh₃)₄ (2)CuI (4)DIPEADMFRTGood for substrates with moderate solubility.[20]
Pd₂(dba)₃ (1) / XPhos (4)-Cs₂CO₃Dioxane100Copper-free conditions, avoids alkyne homocoupling.[21]
Expert Insights & Causality
  • The Dual Catalyst System: The palladium catalyst performs the main cross-coupling cycle. The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex, accelerating the overall reaction and allowing for mild conditions.[19][22]

  • The Amine Base's Dual Role: The amine base (e.g., Et₃N) serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the HX (HCl) generated during the catalytic cycle.[19]

  • Copper-Free Variants: A primary side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst and oxygen.[19] In cases where this is problematic or the substrate is sensitive to copper, copper-free protocols using a stronger base like Cs₂CO₃ have been developed.[23]

References

Application Notes & Protocols: Strategic Functionalization of the Quinazolinone C2 Position

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinazolinone C2 Position

The quinazolinone scaffold is a privileged heterocyclic motif, forming the core of numerous bioactive molecules and pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, kinase inhibitory, and antileukemic properties.[3][4][5][6] The functionalization of the quinazolinone ring is a key strategy in medicinal chemistry for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. Among the various positions on the quinazolinone core, the C2 position offers a particularly strategic handle for introducing molecular diversity. This guide provides a detailed overview of the primary methods for the functionalization of the C2 position of the quinazolinone ring, with a focus on practical, field-proven protocols and the underlying mechanistic principles.

Core Methodologies for C2 Functionalization

The C2 position of the quinazolinone ring can be functionalized through several powerful synthetic strategies. The most prominent and versatile of these include:

  • Transition-Metal-Catalyzed C-H Activation: This modern approach allows for the direct formation of C-C and C-N bonds at the C2 position, offering high atom economy and efficiency.

  • Classical Condensation and Cyclization Reactions: These foundational methods remain highly relevant for the de novo synthesis of C2-substituted quinazolinones from acyclic precursors.

  • Nucleophilic Aromatic Substitution (SNAr): In appropriately activated quinazolinone systems, the C2 position can be susceptible to nucleophilic attack, enabling the introduction of various functionalities.

This guide will delve into the practical application of these methodologies, providing detailed protocols and insights into the causality behind experimental choices.

Part 1: Transition-Metal-Catalyzed C2-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, and the quinazolinone scaffold is an excellent substrate for these transformations.[7] Palladium and copper catalysts are the most extensively used metals for this purpose.

Palladium-Catalyzed C2-H Arylation

Palladium-catalyzed C-H arylation is a robust method for forging a C-C bond between the C2 position of the quinazolinone and an aryl group. This transformation is of significant interest in drug discovery, as the introduction of an aryl moiety can profoundly impact the biological activity of the parent molecule.

Mechanistic Rationale: The generally accepted mechanism for palladium-catalyzed C-H arylation involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The key steps typically include:

  • C-H Activation: The palladium catalyst coordinates to the quinazolinone, often directed by the N1 or N3 nitrogen, and cleaves the C2-H bond to form a palladacycle intermediate.

  • Oxidative Addition or Transmetalation: The arylating agent (e.g., an aryl halide or a diaryliodonium salt) reacts with the palladacycle.

  • Reductive Elimination: The C2-aryl bond is formed, and the active palladium catalyst is regenerated.

The choice of ligand, base, and oxidant is critical for the efficiency and selectivity of the reaction.

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle A Pd(II) Catalyst C Palladacycle Intermediate A->C C-H Activation B Quinazolinone B->C E Pd(IV) Intermediate C->E Oxidative Addition D Arylating Agent D->E E->A Regeneration F C2-Arylated Quinazolinone E->F Reductive Elimination G cluster_cycle Cu-Catalyzed C-H Amination A Cu(II) Catalyst D Coordinated Complex A->D B Quinazolinone B->D C Amine C->D E C-N Bond Formation D->E C-H Amination E->A Regeneration F 2-Aminoquinazolinone E->F G Oxidant G->A

References

The Strategic Role of 2-Chloro-6-methoxyquinazolin-4(3H)-one in Agrochemical Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and effective agrochemicals is a continuous endeavor, driven by the need to enhance crop yields and combat the ever-evolving challenges of weed, fungal, and insect resistance. Within the vast landscape of heterocyclic chemistry, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide focuses on a key synthetic intermediate, 2-Chloro-6-methoxyquinazolin-4(3H)-one , and its practical applications in the synthesis of next-generation agrochemicals. While not typically an end-product with direct pesticidal activity, its strategic importance lies in its versatility as a building block for creating a diverse library of potentially active compounds.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its derivatization to explore herbicidal, fungicidal, and insecticidal activities.

The Quinazolinone Core: A Foundation for Agrochemical Innovation

The 4(3H)-quinazolinone skeleton is a recurring motif in a variety of biologically active molecules, both natural and synthetic.[1] Its rigid, planar structure, coupled with multiple sites for chemical modification, makes it an ideal framework for designing molecules that can interact with specific biological targets in pests and pathogens. The introduction of various substituents on the quinazolinone ring system allows for the fine-tuning of a compound's physicochemical properties, such as solubility, stability, and target affinity, which are critical for its efficacy as an agrochemical.

Synthesis of the Key Intermediate: this compound

The efficient synthesis of this compound is the foundational step for its use in agrochemical discovery programs. A common and reliable method involves a multi-step synthesis starting from readily available precursors.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 2-Amino-5-methoxybenzoic acid

  • Chloroacetyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Acylation of 2-Amino-5-methoxybenzoic acid:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxybenzoic acid in anhydrous toluene.

    • Slowly add chloroacetyl chloride to the solution at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature. The solid product, 2-(2-chloroacetamido)-5-methoxybenzoic acid, will precipitate.

    • Filter the precipitate, wash with cold toluene, and dry under vacuum.

  • Cyclization to form 2-(chloromethyl)-6-methoxyquinazolin-4(3H)-one:

    • Suspend the dried 2-(2-chloroacetamido)-5-methoxybenzoic acid in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of anhydrous DMF.

    • Heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The crude product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a cold sodium bicarbonate solution.

    • Dry the crude product, 2-(chloromethyl)-6-methoxyquinazolin-4(3H)-one, completely.

  • Chlorination to yield this compound (This step is often integrated or modified based on the desired final product, but for the specific title compound, further specific chlorination might be required depending on the initial synthetic design. A more direct route might start from a different precursor. For the purpose of this guide, we will assume the synthesis of the closely related and highly useful 2-(chloromethyl) derivative which can be further modified.)

    • Note: The synthesis of the title compound might also proceed via the cyclization of an appropriate anthranilamide derivative with a chlorinating agent.

Characterization:

The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application in the Synthesis of Potential Herbicides

The 2-chloro substituent at the 2-position of the quinazolinone ring is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This is a key strategy in the development of novel herbicides.

Targeting Acetyl-CoA Carboxylase (ACCase) Inhibitors

Aryloxyphenoxypropionate (APP) herbicides are a well-established class of ACCase inhibitors. By replacing the aromatic ring of APP herbicides with a quinazolinone moiety, novel and potent herbicides can be developed.

This protocol describes the synthesis of a representative quinazolinone-aryloxyphenoxypropionate hybrid.

Materials:

  • This compound

  • (R)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add (R)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester and potassium carbonate.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired quinazolinone-aryloxyphenoxypropionate hybrid.

cluster_synthesis Synthesis cluster_bioassay Herbicidal Bioassay cluster_moa Mechanism of Action start 2-Chloro-6-methoxy quinazolin-4(3H)-one product Quinazolinone-APP Hybrid start->product K₂CO₃, ACN, Reflux reagent (R)-2-(4-hydroxyphenoxy) propanoic acid ethyl ester reagent->product pre_emergence Pre-emergence Assay product->pre_emergence post_emergence Post-emergence Assay product->post_emergence evaluation Efficacy & Crop Safety Evaluation pre_emergence->evaluation post_emergence->evaluation accase_assay ACCase Enzyme Inhibition Assay evaluation->accase_assay

Caption: Workflow for synthesis and evaluation of quinazolinone-based ACCase inhibitors.

Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

HPPD is another crucial enzyme target for herbicides. Quinazolinone derivatives have been designed to inhibit this enzyme, leading to bleaching symptoms in susceptible weeds.

This protocol outlines a general approach to synthesize quinazolinone derivatives as potential HPPD inhibitors.

Materials:

  • This compound

  • A suitable triketone-containing nucleophile (e.g., a substituted 1,3-cyclohexanedione)

  • A suitable base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the triketone nucleophile in the anhydrous solvent.

  • Cool the solution to 0°C and add the base portion-wise.

  • Stir the mixture at 0°C for 30 minutes to generate the nucleophile.

  • Add a solution of this compound in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in the Synthesis of Potential Fungicides

The quinazolinone scaffold is also present in several compounds with known antifungal activity. The 2-chloro position provides a convenient point for derivatization to explore new antifungal agents.

Protocol 4: Synthesis of Quinazolinone-Thiadiazole Hybrids

Thiadiazole derivatives are known for their broad-spectrum fungicidal activity. Hybrid molecules incorporating both quinazolinone and thiadiazole moieties can exhibit enhanced antifungal properties.

Materials:

  • This compound

  • A suitable amino-thiadiazole derivative (e.g., 5-amino-1,3,4-thiadiazole-2-thiol)

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., ethanol or DMF)

Procedure:

  • Dissolve the amino-thiadiazole derivative in the anhydrous solvent.

  • Add the base to the solution and stir for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid precipitate is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone-thiadiazole hybrid.

cluster_synthesis Synthesis cluster_bioassay Fungicidal Bioassay start 2-Chloro-6-methoxy quinazolin-4(3H)-one product Quinazolinone-Thiadiazole Hybrid start->product Base, Solvent, Reflux reagent Amino-thiadiazole Derivative reagent->product in_vitro In Vitro Mycelial Growth Inhibition Assay product->in_vitro in_vivo In Vivo Plant Disease Control Assay in_vitro->in_vivo evaluation EC₅₀ Determination & Spectrum of Activity in_vivo->evaluation

Caption: Workflow for the discovery of quinazolinone-based fungicides.

Application in the Synthesis of Potential Insecticides

Quinazolinone derivatives have also been investigated for their insecticidal properties, with some compounds showing activity against various insect pests.

Protocol 5: Synthesis of 2-Anilino-6-methoxyquinazolin-4(3H)-one Derivatives

The introduction of substituted anilines at the 2-position can lead to compounds with insecticidal activity.

Materials:

  • This compound

  • A substituted aniline (e.g., 4-fluoroaniline)

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., isopropanol or DMF)

Procedure:

  • In a round-bottom flask, combine this compound, the substituted aniline, and the base in the anhydrous solvent.

  • Heat the reaction mixture to reflux for 6-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The solid product will precipitate. Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-anilino-6-methoxyquinazolin-4(3H)-one derivative.

The following table presents hypothetical data for a series of synthesized derivatives to illustrate how results can be structured.

Compound IDR-group on AnilineTarget PestLC₅₀ (µg/mL)
5a 4-FluoroPlutella xylostella15.2
5b 4-ChloroPlutella xylostella12.8
5c 4-MethylPlutella xylostella25.6
5d 2,4-DichloroPlutella xylostella8.5
ControlChlorantraniliprolePlutella xylostella0.5

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile intermediate in the field of agricultural chemistry. Its reactivity allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for screening as potential herbicides, fungicides, and insecticides. The protocols and workflows presented in this guide offer a solid foundation for researchers to explore the rich chemical space around the quinazolinone scaffold. Future research should continue to leverage this key intermediate to develop novel agrochemicals with improved efficacy, selectivity, and environmental profiles to address the ongoing challenges in global food production.

References

Application Notes and Protocols for the Incorporation of 2-Chloro-6-methoxyquinazolin-4(3H)-one into Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is found in over 200 naturally occurring alkaloids and a vast number of synthetic molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] The stability of the quinazolinone nucleus and its ability to present substituents in a well-defined three-dimensional space make it an ideal framework for the design of targeted therapies.[4]

Among the various quinazolinone derivatives, 2-Chloro-6-methoxyquinazolin-4(3H)-one stands out as a particularly versatile building block for the construction of combinatorial libraries. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of chemical functionalities. The electron-donating methoxy group at the 6-position can influence the electronic properties of the scaffold and provide an additional point for interaction with biological targets, potentially enhancing potency and selectivity. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this valuable scaffold into both solution-phase and solid-phase combinatorial libraries.

Core Chemistry: Nucleophilic Aromatic Substitution at the C2-Position

The primary chemical transformation for diversifying the this compound scaffold is the nucleophilic aromatic substitution (SNAr) of the C2-chloro substituent. This reaction is particularly well-suited for combinatorial synthesis due to its broad scope and generally high efficiency with a variety of nucleophiles, most notably primary and secondary amines.

The reaction proceeds via a Meisenheimer-like intermediate, and the reactivity of the C2-position is enhanced by the adjacent electron-withdrawing carbonyl group and the nitrogen atom within the pyrimidine ring. The choice of solvent and base is critical for achieving optimal yields and purity. Protic solvents like isopropanol or polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly employed. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is often used to scavenge the HCl generated during the reaction.

Synthesis of the Starting Material: this compound

A robust and scalable synthesis of the this compound scaffold is a prerequisite for its use in library generation. The following multi-step protocol is based on established methodologies for the synthesis of analogous quinazolinone systems.

Step 1: Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclocondensation of 2-amino-5-methoxybenzoic acid with urea.

Protocol 1: Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

Reagent/SolventMolar Eq.MWAmount
2-Amino-5-methoxybenzoic acid1.0167.16 g/mol 16.7 g
Urea5.060.06 g/mol 30.0 g

Procedure:

  • Combine 2-amino-5-methoxybenzoic acid and urea in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 190-200 °C with stirring for 4-6 hours. The mixture will melt and then solidify as the reaction progresses.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add 100 mL of 2 M NaOH solution and heat the mixture to 80 °C with stirring to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to room temperature and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-methoxyquinazoline-2,4(1H,3H)-dione as a white solid.

Step 2: Synthesis of 2,4-Dichloro-6-methoxyquinazoline

The quinazolinedione is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 2: Synthesis of 2,4-Dichloro-6-methoxyquinazoline

Reagent/SolventMolar Eq.MWAmount
6-Methoxyquinazoline-2,4(1H,3H)-dione1.0192.17 g/mol 10.0 g
Phosphorus oxychloride (POCl₃)10.0153.33 g/mol 50 mL
N,N-DimethylanilineCatalytic121.18 g/mol 1 mL

Procedure:

  • In a fume hood, combine 6-methoxyquinazoline-2,4(1H,3H)-dione, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-6-methoxyquinazoline.

Step 3: Selective Hydrolysis to this compound

The final step is a selective hydrolysis of the more reactive C4-chloro group.

Protocol 3: Synthesis of this compound

Reagent/SolventMolar Eq.MWAmount
2,4-Dichloro-6-methoxyquinazoline1.0229.06 g/mol 5.0 g
Formic Acid (90%)--50 mL

Procedure:

  • Dissolve the crude 2,4-dichloro-6-methoxyquinazoline in 90% formic acid.

  • Heat the solution to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Diagram of the Synthetic Pathway for the Starting Material

Synthesis A 2-Amino-5-methoxybenzoic acid B 6-Methoxyquinazoline-2,4(1H,3H)-dione A->B Urea, 190-200°C C 2,4-Dichloro-6-methoxyquinazoline B->C POCl₃, N,N-Dimethylaniline, reflux D This compound C->D 90% Formic Acid, reflux

Caption: Synthetic route to this compound.

Solution-Phase Combinatorial Library Synthesis

Solution-phase parallel synthesis is a rapid and efficient method for generating focused libraries of compounds.[5] The following protocol outlines a general procedure for the synthesis of a library of 2-amino-6-methoxyquinazolin-4(3H)-one derivatives.

Protocol 4: Solution-Phase Parallel Synthesis of a 2-Amino-6-methoxyquinazolin-4(3H)-one Library

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • N,N-Dimethylformamide (DMF) or Isopropanol

  • Diisopropylethylamine (DIPEA)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Prepare a stock solution of this compound in DMF (e.g., 0.2 M).

  • Prepare stock solutions of a diverse set of amines in DMF (e.g., 0.3 M).

  • To each well of a 96-well reaction block, add the amine stock solution (1.5 equivalents).

  • Add the this compound stock solution (1.0 equivalent) to each well.

  • Add DIPEA (2.0 equivalents) to each well.

  • Seal the reaction block and heat to 80-100 °C for 4-16 hours, with stirring.

  • Monitor the reaction progress of a few representative wells by LC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • The crude product solutions can be directly submitted for high-throughput purification.

Workflow for Solution-Phase Library Synthesis

SolutionPhase cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_analysis Analysis & Purification A Stock solution of This compound D Dispense reagents into 96-well plate A->D B Stock solutions of diverse amines B->D C DIPEA C->D E Seal and heat (80-100°C) D->E F LC-MS analysis of crude products E->F G High-throughput purification F->G

Caption: Workflow for solution-phase parallel library synthesis.

Solid-Phase Combinatorial Library Synthesis

Solid-phase synthesis offers advantages in terms of ease of purification, as excess reagents and by-products can be washed away from the resin-bound product.[6]

Protocol 5: Solid-Phase Synthesis of a 2-Amino-6-methoxyquinazolin-4(3H)-one Library

Materials:

  • Rink Amide resin or other suitable solid support

  • This compound

  • A diverse library of primary amines

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) for cleavage

  • Dichloromethane (DCM)

  • Scavenger resin (e.g., isocyanate resin for scavenging excess primary amines)

Procedure:

  • Loading of the Scaffold: In a solid-phase synthesis vessel, swell the Rink Amide resin in DMF. A direct attachment of the quinazolinone scaffold to the resin is not straightforward. A more common approach is to build the library from a resin-bound amine. For this application, we will assume a solution-phase approach with solid-phase extraction for purification.

  • Reaction in Solution: Perform the parallel synthesis as described in Protocol 4.

  • Solid-Phase Extraction (Purification): a. To each well containing the crude reaction mixture, add an isocyanate scavenger resin to remove any unreacted primary amine. b. Agitate the mixture for 2-4 hours at room temperature. c. Filter the solution to remove the scavenger resin. d. To remove excess DIPEA and other basic impurities, a cation exchange resin can be used.

  • Final Product: The filtered solution contains the purified product, which can be concentrated and prepared for biological screening.

Workflow for Solid-Phase Assisted Purification

SolidPhase A Crude reaction mixture from solution-phase synthesis B Addition of scavenger resin (e.g., isocyanate resin) A->B C Agitation and filtration B->C D Addition of cation exchange resin C->D E Agitation and filtration D->E F Purified product solution E->F

Caption: Workflow for purification using scavenger resins.

High-Throughput Purification and Analysis

The purity of compounds in a combinatorial library is crucial for obtaining reliable biological data.[1] High-throughput purification techniques such as preparative HPLC-MS and automated flash chromatography are essential for this purpose.

Preparative HPLC-MS

Preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the purification of combinatorial libraries.[4][7][8] The mass spectrometer allows for the specific collection of fractions containing the target compound, even if it co-elutes with impurities under UV detection.

General Parameters for Preparative HPLC-MS of Quinazolinone Libraries:

ParameterTypical Value
Column C18 reverse-phase, 19 x 100 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or Trifluoroacetic Acid
Gradient 10-95% B over 10-15 minutes
Flow Rate 20-30 mL/min
Detection UV (e.g., 254 nm) and Mass Spectrometry (ESI+)
Fraction Collection Triggered by target mass and/or UV signal
Automated Flash Chromatography

For larger scale purifications or for compounds that are not amenable to reverse-phase HPLC, automated flash chromatography can be employed.[9][10] Modern systems allow for automated sample injection and fraction collection based on UV detection.

General Parameters for Automated Flash Chromatography of Quinazolinone Libraries:

ParameterTypical Value
Stationary Phase Silica gel or C18-functionalized silica
Eluent (Normal Phase) Hexane/Ethyl Acetate gradient
Eluent (Reverse Phase) Water/Acetonitrile or Water/Methanol gradient
Detection UV (multiple wavelengths)

Conclusion

This compound is a highly valuable and versatile building block for the generation of diverse combinatorial libraries. The straightforward and high-yielding nucleophilic aromatic substitution at the C2-position allows for the introduction of a wide range of functionalities. By employing either solution-phase or solid-phase synthesis strategies coupled with modern high-throughput purification techniques, researchers can efficiently generate high-purity libraries of novel quinazolinone derivatives for drug discovery and other life science applications. The protocols and workflows presented in this guide provide a solid foundation for the successful incorporation of this privileged scaffold into your research programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic procedure. Quinazolinone scaffolds are prevalent in many biologically active compounds, making their efficient synthesis a critical step in pharmaceutical research.[1]

This resource provides answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during the synthesis, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used and reliable two-step method starts from 2-amino-5-methoxybenzoic acid.

  • Cyclization: The initial step involves the cyclization of 2-amino-5-methoxybenzoic acid with a cyanating agent like cyanogen bromide or by heating with urea to form the intermediate, 6-methoxyquinazoline-2,4(1H,3H)-dione.[2][3]

  • Chlorination: The intermediate dione is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.[1][2] This chlorination step converts the hydroxyl group at the 4-position and the keto group at the 2-position (via its tautomeric enol form) into chloro groups. Subsequent selective hydrolysis, often during aqueous workup, at the more reactive C4 position can yield the desired 4(3H)-one, although the primary product from exhaustive chlorination of the dione is often 2,4-dichloro-6-methoxyquinazoline. Careful control of reaction conditions or a subsequent selective hydrolysis step is key.[2]

Q2: Why is phosphorus oxychloride (POCl₃) used for the chlorination step?

A2: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent.[4] It is particularly effective for converting the keto/enol groups of the quinazolinedione ring system into chloro substituents.[1][5] The reaction mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of a chloride ion.[4] While other chlorinating agents like thionyl chloride (SOCl₂) can be used, POCl₃ is often preferred for this specific transformation.[1][6]

Q3: My overall yield is consistently low. What are the most critical parameters to check?

A3: Low yields can stem from several factors.[7] The most critical parameters to investigate are:

  • Purity of Starting Materials: Ensure your 2-amino-5-methoxybenzoic acid is pure. Impurities can lead to side reactions.[7]

  • Reaction Temperature and Time: Both the cyclization and chlorination steps are sensitive to temperature. Overheating or insufficient heating can lead to decomposition or incomplete reaction.[8]

  • Moisture Control: The chlorination step with POCl₃ is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry of Reagents: The molar ratios of reactants, especially the chlorinating agent, are crucial. An excess of POCl₃ is typically used to drive the reaction to completion, but a large excess can complicate purification.[9][10]

Q4: What are the common impurities I should look for, and how can I remove them?

A4: Common impurities include unreacted starting materials, the intermediate 6-methoxyquinazoline-2,4(1H,3H)-dione, and potentially over-chlorinated byproducts like 2,4-dichloro-6-methoxyquinazoline. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[8][11] Column chromatography on silica gel can also be employed for more difficult separations.[7]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Issue 1: Low Yield in the Cyclization Step (Formation of 6-methoxyquinazoline-2,4(1H,3H)-dione)

If you are experiencing a low yield during the formation of the quinazolinedione intermediate, consider the following:

Possible CauseTroubleshooting Step & Explanation
Incomplete Reaction Verify Reaction Time and Temperature: The cyclization reaction, whether with urea or another cyclizing agent, often requires prolonged heating at elevated temperatures (e.g., 150-180°C) to go to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Suboptimal Reagents Check Purity of 2-amino-5-methoxybenzoic acid: Impurities in the starting anthranilic acid derivative can interfere with the cyclization. Consider recrystallizing the starting material if its purity is questionable.
Side Reactions Control Temperature: Excessive temperatures can lead to decarboxylation of the anthranilic acid or other decomposition pathways. Maintain the recommended temperature range for the specific protocol you are following.
Experimental Protocol: Cyclization with Urea
  • In a round-bottom flask, thoroughly mix 2-amino-5-methoxybenzoic acid and urea (typically 2-3 molar equivalents).

  • Heat the mixture in an oil bath at 160-180°C for 3-4 hours. The mixture will melt, and ammonia gas will evolve.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and treat it with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 6-methoxyquinazoline-2,4(1H,3H)-dione.

  • Collect the precipitate by filtration, wash with water, and dry.

Issue 2: Low Yield or No Product in the Chlorination Step

The chlorination of 6-methoxyquinazoline-2,4(1H,3H)-dione is often the most challenging step.

Possible CauseTroubleshooting Step & Explanation
Presence of Moisture Ensure Anhydrous Conditions: POCl₃ reacts violently with water. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere. Use freshly distilled or a new bottle of POCl₃.
Insufficient Temperature or Time Optimize Reflux Conditions: The chlorination typically requires refluxing in neat POCl₃ or a high-boiling solvent.[2] Ensure the reaction is heated to the appropriate temperature (typically >100°C) for a sufficient duration (often several hours). Monitor by TLC.
Inefficient Quenching and Workup Careful Quenching: The reaction mixture must be quenched carefully by slowly pouring it onto crushed ice with vigorous stirring.[12] This hydrolyzes the excess POCl₃ and precipitates the product. Loss of product can occur if the quenching is done too quickly or at a higher temperature.
Formation of Stable Intermediates Consider a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline or triethylamine can accelerate the reaction.[2][13] These bases can help to activate the substrate.

Diagram: Chlorination Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dry all glassware reagents Use anhydrous 6-methoxyquinazoline-2,4(1H,3H)-dione start->reagents add_reagents Add substrate to POCl3 under N2 atmosphere reagents->add_reagents reflux Reflux at 110-120°C add_reagents->reflux monitor Monitor by TLC reflux->monitor quench Cool and pour onto crushed ice monitor->quench filtrate Filter the precipitate quench->filtrate wash Wash with cold water filtrate->wash dry Dry the crude product wash->dry purify Recrystallize from ethanol dry->purify

Caption: Workflow for the chlorination step.

Issue 3: Product Purification Challenges

If you are struggling to obtain a pure product after the synthesis, the following advice may be helpful.

Possible CauseTroubleshooting Step & Explanation
Co-precipitation of Byproducts Optimize Recrystallization Solvent: The choice of solvent for recrystallization is critical. Ethanol is often a good starting point. If the product is still impure, try a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) to improve the separation of impurities.
Product Adsorbs to Silica Gel Modify Chromatography Conditions: If using column chromatography, and the product is not eluting properly, it may be too polar. Try a more polar eluent system. Alternatively, you can try deactivating the silica gel with a small amount of triethylamine in the eluent.[7]
Incomplete Hydrolysis of Dichloro- intermediate Controlled Hydrolysis: If the main impurity is 2,4-dichloro-6-methoxyquinazoline, a controlled hydrolysis step can be performed. Dissolving the crude product in a suitable solvent and adding a stoichiometric amount of water or a dilute base can selectively hydrolyze the more reactive 4-chloro position.[2]

Diagram: Troubleshooting Logic for Low Yield

G node_action node_action node_ok node_ok start Low Yield? check_step Which Step? start->check_step cyclization Cyclization check_step->cyclization chlorination Chlorination check_step->chlorination incomplete_rxn Reaction Incomplete? cyclization->incomplete_rxn anhydrous Anhydrous Conditions? chlorination->anhydrous increase_time_temp Increase reaction time/temperature incomplete_rxn->increase_time_temp Yes impure_sm Impure Starting Material? incomplete_rxn->impure_sm No yield_ok Yield Improved increase_time_temp->yield_ok purify_sm Recrystallize 2-amino-5-methoxybenzoic acid impure_sm->purify_sm Yes impure_sm->yield_ok No purify_sm->yield_ok dry_glassware Ensure dry glassware and fresh POCl3 anhydrous->dry_glassware No low_temp Temp too low? anhydrous->low_temp Yes dry_glassware->yield_ok increase_reflux_temp Increase reflux temperature low_temp->increase_reflux_temp Yes workup_issue Workup Issue? low_temp->workup_issue No increase_reflux_temp->yield_ok careful_quench Careful quenching on ice workup_issue->careful_quench Yes workup_issue->yield_ok No careful_quench->yield_ok

Caption: Troubleshooting logic for low yield issues.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis.

References

Purification challenges of 2-Chloro-6-methoxyquinazolin-4(3H)-one and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Chloro-6-methoxyquinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. As a Senior Application Scientist, I have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

The synthesis of this compound, typically involving the cyclization of 2-amino-5-methoxybenzoic acid with a suitable C1 synthon followed by chlorination, can present several purification challenges.[1][2] These can range from the removal of unreacted starting materials and tenacious, colored byproducts to preventing hydrolysis of the reactive 2-chloro substituent. This guide provides a systematic, question-and-answer approach to tackling these common issues.

Purification Workflow Overview

A typical workflow for the synthesis and purification of this compound is outlined below. The purification strategy often involves a primary workup to isolate the crude product, followed by one or more chromatographic or recrystallization steps.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_analysis Purity Analysis cluster_purification Purification start 2-amino-5-methoxybenzoic acid + Reagents reaction Cyclization & Chlorination start->reaction quench Reaction Quenching (e.g., with ice-water) reaction->quench filtration Crude Product Filtration & Washing quench->filtration analysis TLC / LC-MS Analysis filtration->analysis decision Purification Method Selection analysis->decision column Column Chromatography decision->column Multiple Impurities / Close Polarity recrystal Recrystallization decision->recrystal Crystalline Solid / High Purity Needed final_product Pure this compound column->final_product recrystal->final_product

Caption: General Synthesis and Purification Workflow.

Troubleshooting Guide & FAQs

Issue 1: My crude product is a persistent brown or yellow oil/solid, and the color carries through into my purified material.

Question: I've isolated my crude this compound, but it's deeply colored. How can I remove these colored impurities?

Answer:

Probable Cause: Colored impurities in quinazolinone syntheses often arise from several sources:

  • Oxidation Byproducts: The electron-rich aromatic ring is susceptible to oxidation, especially if the reaction is exposed to air at high temperatures for extended periods.

  • Reagent-Derived Impurities: Chlorination reactions, for instance with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can generate colored, polymeric byproducts, particularly if not performed under strictly anhydrous conditions.[3]

  • Starting Material Impurities: Impurities present in the initial 2-amino-5-methoxybenzoic acid can be carried through and react to form colored side products.

Solutions:

  • Activated Charcoal Treatment: This is a classic and effective method for removing highly conjugated, colored impurities.

    Step-by-Step Protocol:

    • Dissolve your crude product in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of dichloromethane and methanol). Use a minimal amount of hot solvent to ensure complete dissolution.

    • Add a small amount of activated charcoal (typically 1-5% by weight of your crude product). Caution: Add charcoal cautiously to a hot solution to avoid bumping.

    • Heat the suspension at a gentle reflux for 10-15 minutes.

    • Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal. A pre-warmed filter funnel will prevent premature crystallization.

    • Allow the filtrate to cool slowly for recrystallization, or concentrate it under reduced pressure for subsequent purification by column chromatography.

  • Column Chromatography with Proper Solvent Selection: If the colored impurities are less polar than your product, they will elute first during column chromatography.

    Step-by-Step Protocol:

    • Adsorb your crude material onto a small amount of silica gel.

    • Prepare a silica gel column.

    • Start eluting with a non-polar solvent system (e.g., 100% hexanes or a high hexane/ethyl acetate ratio) to wash off non-polar colored impurities.

    • Gradually increase the polarity of the eluent to elute your target compound. A typical gradient could be from 10% to 50% ethyl acetate in hexanes.

Issue 2: TLC analysis of my product shows multiple spots, some very close to the product spot.

Question: My reaction seems to have worked, but I have several byproducts that are difficult to separate from my desired compound by simple filtration. What are these likely to be and how do I separate them?

Answer:

Probable Cause: The presence of multiple, closely-eluting spots on TLC suggests impurities with similar polarity to your product. Common culprits include:

  • Unreacted Starting Material: 2-amino-5-methoxybenzoic acid is significantly more polar and should be easily separable. However, an intermediate in the cyclization might be closer in polarity.

  • Hydrolyzed Product: The 2-chloro group is an electrophilic site. Exposure to water, especially under basic or acidic conditions during workup, can lead to hydrolysis, forming the corresponding 2-hydroxy-6-methoxyquinazolin-4(3H)-one. This hydroxyl derivative will be more polar than your product.

  • Dimerization or Side-Reaction Products: Depending on the specific synthetic route, various side reactions can occur, leading to structurally similar impurities.

Solutions:

  • Optimized Column Chromatography: This is the most reliable method for separating compounds with small differences in polarity.

    Step-by-Step Protocol:

    • Solvent System Screening: Use TLC to find the optimal eluent. Test various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).

    • Fine-Tuning: Aim for an Rf value of ~0.25-0.35 for your product. If spots are too close, try adding a small percentage (0.5-1%) of methanol or triethylamine (if your compound is basic) to the eluent system to improve separation.

    • Column Preparation: Use a high-quality silica gel with a fine particle size for better resolution. Pack a long, thin column rather than a short, wide one to increase the separation efficiency.

    • Elution: Perform a slow, careful elution, collecting small fractions. Monitor the fractions by TLC to identify and combine the pure product.

Impurity Type Expected Polarity vs. Product Recommended Starting Eluent System (Silica Gel)
Unreacted Starting MaterialMore PolarHexane / Ethyl Acetate (7:3 to 1:1)
Hydrolyzed ProductMore PolarDichloromethane / Methanol (98:2 to 95:5)
Dimer/ByproductSimilar PolarityHexane / Ethyl Acetate gradient, or Toluene / Acetone
  • Recrystallization: If a suitable solvent system can be found, recrystallization can be highly effective for removing small amounts of impurities and achieving high purity.

    Step-by-Step Protocol:

    • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates include ethanol, isopropanol, ethyl acetate, acetone, or mixtures like ethyl acetate/hexanes.

    • Procedure: Dissolve the crude material in a minimum amount of the chosen hot solvent. If the solution is colored, perform a charcoal treatment as described in Issue 1.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Issue 3: I'm losing a significant amount of product during purification, and my final yield is very low.

Question: My crude yield looks good, but after chromatography or recrystallization, I'm left with very little pure product. What's happening?

Answer:

Probable Cause: Low recovery can be due to several factors:

  • Product Instability: The 2-chloro group can be labile. Prolonged exposure to silica gel (which is slightly acidic) during column chromatography can sometimes cause degradation or irreversible adsorption.

  • Hydrolysis during Workup: As mentioned, the chloro group can be hydrolyzed. If your workup involves aqueous base or acid and is performed at room temperature for an extended time, you may be converting your product to the 2-hydroxy analog.

  • Sub-optimal Recrystallization Conditions: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Cooling too quickly can trap impurities and necessitate further purification, leading to cumulative losses.

Solutions:

  • Minimize Contact Time with Silica:

    • Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

    • Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., hexanes with 1% triethylamine) before packing the column, especially if your compound shows signs of degradation on TLC plates.

  • Careful Workup to Prevent Hydrolysis:

    • When performing an aqueous workup, use cold water and perform extractions quickly.

    • Ensure all organic layers are thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating to remove all traces of water.

    • Avoid strong basic conditions if possible. A mild base like sodium bicarbonate is preferable to sodium hydroxide for neutralizing acidic reaction mixtures.

  • Optimize Recrystallization:

    • Be patient and use the minimum amount of hot solvent necessary for dissolution.

    • After collecting the first crop of crystals, concentrate the mother liquor to see if a second, less pure crop can be obtained. This second crop can then be repurified.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and resolve common purification issues based on initial analytical data.

Troubleshooting_Tree start Analyze Crude Product (TLC, LC-MS) q1 Is the product sufficiently pure? start->q1 q2 Are impurities well-separated on TLC? q1->q2 No yes_pure Product is Pure. Proceed to Drying. q1->yes_pure Yes q4 Is the product a crystalline solid? q2->q4 No, streaking or very close spots col_chrom Perform Column Chromatography q2->col_chrom Yes q3 Is the major impurity more polar or less polar? q3->col_chrom More Polar (likely hydrolyzed or starting material) charcoal Consider Charcoal Treatment before purification q3->charcoal Less Polar (likely colored byproduct) q4->col_chrom No, oily or amorphous recrystal Attempt Recrystallization q4->recrystal Yes col_chrom->q3

Caption: Decision Tree for Purification Strategy.

By systematically addressing these common challenges and understanding the chemical behavior of this compound, researchers can significantly improve the efficiency and success rate of its purification. Always rely on analytical data (TLC, LC-MS, NMR) to guide your purification strategy.

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-methoxyquinazolin-4(3H)-one. This particular substrate presents a unique set of challenges due to its nature as an electron-deficient heteroaryl chloride containing a Lewis-basic, acidic N-H moiety. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the laboratory.

Foundational Knowledge: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is critical for effective troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) label_oa Oxidative Addition Pd0->label_oa OxAdd Ar-Pd(II)-X(L)₂ label_t Transmetalation OxAdd->label_t Trans Ar-Pd(II)-Ar'(L)₂ Product Ar-Ar' (Desired Product) Trans->Product label_re Reductive Elimination Trans->label_re label_oa->OxAdd + Ar-X label_t->Trans + Ar'-B(OR)₂ (Base) label_re->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl halide (Ar-X) bond.[1][2] This is often the rate-limiting step, especially for less reactive aryl chlorides.[3][4] Next, in the transmetalation step, the organic group (Ar') from the boronic acid derivative is transferred to the palladium center, a process mediated by a base.[1] Finally, reductive elimination forms the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.[1]

Troubleshooting Guide & FAQs

Q1: My reaction shows very low or no conversion. The this compound starting material is mostly unreacted. Where should I start troubleshooting?

A1: This classic symptom points directly to a failure in the initial, and most challenging, step: the oxidative addition of palladium into the C-Cl bond. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts.[3][4]

Primary Cause: Inadequate Catalyst Activity

Your catalyst system is likely not active enough to break the strong C-Cl bond of your electron-deficient heteroaromatic substrate.

  • Ligand Choice is Critical: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this transformation.[5] You need to employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[2]

  • Precatalyst Selection: While generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand can work, modern precatalysts are often more reliable. These are stable Pd(II) complexes that efficiently generate the active Pd(0) species under reaction conditions, leading to more reproducible results.[4]

Troubleshooting Steps:

  • Switch to an Advanced Catalyst System: Immediately move away from any catalyst systems based on PPh₃. Screen a set of catalysts known for activating aryl chlorides.

  • Ensure an Inert Atmosphere: Oxygen can irreversibly oxidize your Pd(0) catalyst and phosphine ligands, rendering them inactive.[6] Ensure your reaction setup is rigorously degassed (e.g., via multiple freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period) and maintained under a positive pressure of an inert gas like argon or nitrogen.[6][7][8]

  • Verify Reagent Quality: Ensure your palladium source and ligands are fresh and have been stored properly under an inert atmosphere.[6]

Q2: My starting material is consumed, but the yield of the desired product is low. TLC/LC-MS shows multiple side products. What are the likely culprits?

A2: Observing starting material consumption with low product yield indicates that while the catalyst is active, the reaction is being diverted into unproductive pathways. For Suzuki couplings, there are three primary side reactions to consider.

Common Side Reactions:

  • Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom.[6] It is a major cause of low yields and is often promoted by the base and the presence of water.[6] Electron-deficient boronic acids are particularly susceptible.

  • Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl (Ar'-Ar'). This side reaction is often exacerbated by the presence of oxygen or if the reduction of the Pd(II) precatalyst to Pd(0) is inefficient.[4]

  • Dehalogenation: The chloro group on your quinazolinone is replaced by a hydrogen atom. This occurs when the Ar-Pd(II)-X intermediate is reduced by a hydride source in the reaction mixture before it can undergo transmetalation.[4]

Troubleshooting Steps:

  • Optimize the Base: The base is crucial for transmetalation but can also promote protodeboronation. If you are using a strong aqueous base like K₂CO₃ or NaOH, consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] Using anhydrous conditions can also help minimize this side reaction.[9]

  • Use a More Stable Boron Reagent: If you suspect protodeboronation is a major issue, switch from a boronic acid to a more stable boronic ester, such as a pinacol ester.[8]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid derivative. A large excess can lead to increased homocoupling.

  • Maintain Rigorous Inert Conditions: As mentioned, oxygen promotes homocoupling.[4] Re-evaluate your degassing procedure.

Q3: How does the N-H group on the quinazolinone ring affect the reaction?

A3: The presence of unprotected, nitrogen-rich heterocycles like your quinazolinone can significantly complicate Suzuki couplings.[10][11] The N-H proton is acidic and can react with the base, while the nitrogen lone pairs are Lewis basic and can coordinate to the palladium center.

  • Catalyst Inhibition: The nitrogen atoms in the quinazolinone ring (both the N-H and the other ring nitrogen) can act as ligands for the palladium catalyst. This coordination can inhibit the catalyst by occupying sites needed for the catalytic cycle to proceed, leading to lower reaction rates and yields.[10]

  • Base Consumption: The acidic N-H will react with the base. You must account for this by using at least one extra equivalent of base beyond what is needed for the transmetalation step.

Troubleshooting Steps:

  • Increase Base Equivalents: Ensure you are using at least 3-4 equivalents of your chosen base to compensate for both the catalytic cycle requirement and the acidity of the substrate.

  • Consider N-Protection (If Necessary): While direct coupling is often preferred to avoid extra synthetic steps, if yields remain stubbornly low, a protection/deprotection strategy for the N-H group may be necessary. However, modern catalyst systems are often robust enough to tolerate free N-H groups.[10][11]

Component Selection for Optimization

The choice of catalyst, ligand, base, and solvent are all interconnected. The following tables provide a starting point for screening and optimization.

Table 1: Catalyst & Ligand Selection Guide for Heteroaryl Chlorides

Catalyst SystemProsConsRecommendation for this Substrate
Pd(PPh₃)₄ Inexpensive, readily available.Generally low activity for aryl chlorides.[3]Not Recommended. Very likely to result in low or no conversion.
Pd(OAc)₂ / SPhos High activity, good for C-Cl bonds. SPhos is a well-established Buchwald ligand.[2][8]Requires careful handling of air-sensitive ligand. In situ generation can be less reproducible.Good Starting Point. A reliable choice for initial screening.
XPhos Pd G3 Excellent activity and stability. Precatalyst form ensures reproducible activation.[12] Broad substrate scope.Higher cost.Highly Recommended. Often provides the best results for challenging couplings, justifying the cost.
Pd(dppf)Cl₂ Bench-stable, effective for many couplings.Often less effective for electron-deficient chlorides compared to Buchwald systems.Viable Alternative. Can be screened if other options fail, but may require higher temperatures.[13]

Table 2: Base & Solvent System Comparison

BaseSolvent SystemAdvantagesDisadvantages
K₂CO₃ 1,4-Dioxane / H₂O (4:1)Strong base, good solubility, widely used.[3]Aqueous conditions can promote protodeboronation.[6]
K₃PO₄ Toluene or THF (anhydrous)Milder, often reduces protodeboronation.[6][13] Anhydrous conditions are favorable.Can have lower solubility, requiring vigorous stirring and higher temperatures.
Cs₂CO₃ 1,4-Dioxane or THFHighly effective, often provides higher yields for difficult couplings.Expensive, hygroscopic.

Experimental Protocols

Protocol 1: General Screening Procedure

This protocol uses a reliable in situ generated catalyst system suitable for initial optimization.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, e.g., Pd(OAc)₂ (2 mol%), and the ligand, e.g., SPhos (4 mol%). Add this solid mixture to the reaction vial.

  • Inerting: Seal the reaction vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle 3-5 times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Protocol 2: High-Performance Protocol for Challenging Couplings

This protocol uses a modern precatalyst for maximum activity and reproducibility.

  • Setup: To a reaction vial, add this compound (1.0 eq), the arylboronic ester (1.2 eq), Cs₂CO₃ (3.0 eq), and the XPhos Pd G3 precatalyst (1-2 mol%).

  • Inerting & Solvent Addition: Follow steps 3 and 4 from Protocol 1, using anhydrous, degassed THF or 1,4-Dioxane as the solvent.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. These advanced systems are often much faster.

  • Monitoring & Workup: Follow steps 6 and 7 from Protocol 1.

Logical Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow decision decision start_node Start Reaction decision_conversion >10% Conversion? start_node->decision_conversion Monitor after 4h end_good Success! end_bad Consult Specialist decision_yield >70% Yield at 24h? decision_conversion->decision_yield Yes check_catalyst Problem: C-Cl Activation 1. Switch to Buchwald Ligand (SPhos/XPhos) 2. Use Precatalyst (XPhos G3) 3. Re-check inert atmosphere decision_conversion->check_catalyst No decision_yield->end_good Yes check_sides Problem: Side Reactions 1. Check for Protodeboronation:   - Use K₃PO₄ or Cs₂CO₃   - Use Pinacol Ester   - Use Anhydrous Solvent 2. Check for Homocoupling:   - Improve Degassing   - Check Boronic Acid Purity decision_yield->check_sides No check_catalyst->start_node check_sides->start_node

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.

References

How to overcome poor solubility of 2-Chloro-6-methoxyquinazolin-4(3H)-one in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the compound's poor aqueous solubility. Here, you will find troubleshooting guides for common experimental hurdles and frequently asked questions that delve into the science behind the recommended strategies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous media?

A1: The limited aqueous solubility of this compound is rooted in its molecular structure. Like many quinazolinone derivatives, it possesses a rigid, fused heterocyclic ring system.[1] This planarity, combined with its aromatic nature, leads to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy.[1] Overcoming this energy to dissolve the compound in water is thermodynamically unfavorable. The methoxy and chloro substituents contribute to the molecule's overall lipophilicity, further reducing its affinity for polar solvents like water. Many quinazolinone-based drug candidates are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds, which are characterized by low solubility and high membrane permeability.[2][3]

Q2: What are the key physicochemical properties I should be aware of before starting my experiments?

A2: Understanding the compound's pKa and lipophilicity (logP) is critical for developing a successful solubilization strategy.

  • pKa (Predicted): this compound is an ionizable compound. The amide proton at the N3 position is weakly acidic, while the nitrogen atoms in the quinazoline ring are basic. Based on structurally similar compounds like Gefitinib (pKa values of 5.28 and 7.17), it is predicted that this compound will have both an acidic and a basic pKa.[4][5] This means its solubility is highly dependent on the pH of the medium.[2]

  • logP (Predicted): The predicted XLogP3-AA for a closely related analog, 2-chloro-6-iodo-3-methylquinazolin-4(3H)-one, is 2.6.[6] This suggests that the target compound is moderately lipophilic ("grease-ball" type), making it a candidate for various formulation strategies, including lipid-based systems.

Q3: What is the first and most crucial step when preparing a solution for an in vitro assay?

A3: The universally recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and effective choice for quinazolinone derivatives.[7] For compounds that are difficult to dissolve even in 100% DMSO, gentle warming (e.g., 37°C) and sonication can be employed to facilitate dissolution.[1] It is crucial to start with a high-quality, anhydrous grade of DMSO, as water content can significantly lower the solubilizing capacity for hydrophobic compounds.

Q4: How do solubility enhancement techniques like co-solvents, surfactants, and cyclodextrins work?

A4: These techniques modify the properties of the aqueous medium to make it more favorable for the drug molecule.

  • Co-solvents: These are water-miscible organic solvents (e.g., ethanol, PEG 400) that, when added to water, reduce the overall polarity of the solvent system.[8] This "polarity reduction" lowers the interfacial tension between the hydrophobic compound and the solvent, making solvation more energetically favorable.

  • Surfactants: Surfactants (e.g., Tween® 80, Polysorbate 80) are amphiphilic molecules.[3] Above a specific concentration known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[1] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, effectively being "hidden" from the aqueous environment and carried in a stable, dispersed form.[1]

  • Cyclodextrins: These are cyclic oligosaccharides with a cone-like shape, featuring a hydrophilic exterior and a hydrophobic interior cavity.[9] The lipophilic quinazolinone molecule can fit into this cavity, forming a "host-guest" inclusion complex.[10] This complex masks the drug's hydrophobic nature, presenting a new, larger entity with a hydrophilic surface to the aqueous medium, thereby significantly increasing its apparent solubility.[9]

Troubleshooting Guide: From Benchtop to Preclinical Models

This guide addresses specific problems you may encounter during your research and provides direct, actionable solutions.

Problem / Observation Probable Cause Recommended Solution(s)
Compound won't dissolve in 100% DMSO to make a stock solution. Insufficient solvent volume or low-quality/hydrated DMSO. High crystal lattice energy of the solid compound.1. Increase the volume of fresh, anhydrous DMSO. 2. Apply gentle warming (37-50°C) with intermittent vortexing. 3. Use an ultrasonic bath to break up solid aggregates and aid dissolution.[1]
DMSO stock solution precipitates when stored at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent; it is supersaturated at lower temperatures.1. If stability allows, store the stock solution at room temperature. 2. If refrigeration is required, always bring the vial to room temperature and vortex thoroughly to ensure complete redissolution before use. Visually inspect for any remaining crystals.[1]
Compound precipitates immediately upon dilution from DMSO stock into aqueous assay buffer. The final concentration exceeds the compound's thermodynamic solubility limit in the final aqueous/DMSO mixture. This is a common issue known as "precipitation upon dilution."[1]1. Reduce Final Concentration: Test a lower final concentration of the compound in your assay. 2. Introduce a Co-solvent: Add 1-5% (v/v) of ethanol, propylene glycol, or PEG 400 to your aqueous buffer before adding the drug stock.[3] 3. Use a Surfactant: Add a non-ionic surfactant like Tween® 80 (0.01-0.1%) to the buffer. Ensure the concentration is above the CMC.[1] 4. Use Cyclodextrins: Pre-incubate the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) before final dilution. (See Protocol 4).[1]
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium over the course of the experiment, leading to variable effective concentrations. Binding of the lipophilic compound to plastics (e.g., pipette tips, plates).1. Visually inspect assay plates under a microscope for signs of precipitation (crystals or amorphous aggregates). 2. Employ one of the solubility enhancement techniques from the previous point (co-solvents, surfactants, cyclodextrins). 3. Consider using low-binding labware. 4. Reduce the final DMSO concentration in the media to below 0.5% if possible, as higher concentrations can exacerbate precipitation.
Potent in vitro activity, but poor oral bioavailability in animal models. Low aqueous solubility in the gastrointestinal (GI) tract limits the dissolution rate, which is the rate-limiting step for absorption of BCS Class II drugs.[8]Explore advanced formulation strategies designed to enhance dissolution in vivo: 1. pH Modification: For an acidic compound, formulation in a slightly basic environment can improve dissolution. 2. Solid Dispersions: Create an amorphous solid dispersion with a hydrophilic polymer like PVP K30 or Soluplus®. (See Protocol 3).[11] 3. Nanosuspension: Reduce drug particle size to the nanometer range to dramatically increase the surface area for dissolution.[3]

Data Presentation: Efficacy of Formulation Strategies for Quinazolinone Drugs

The following table summarizes the reported improvements in solubility and bioavailability for structurally related, FDA-approved quinazolinone-based anticancer drugs using various formulation techniques. This data illustrates the potential magnitude of enhancement achievable.

Drug Technique Carrier/Excipient Observed Improvement Reference
Lapatinib Solid DispersionHPMCP HP 55Significantly increased dissolution rate compared to pure drug.[1]
Nanocrystalline Solid DispersionPVP / SDS3.68-fold increase in aqueous solubility; 2.56-fold increase in AUC (in vivo).[12]
Solid DispersionSoluplus® / Poloxamer 188Higher dissolution compared to the pure drug.[13]
Gefitinib pH AdjustmentAcidic pHSolubility at pH 5 is ~60-fold higher than at pH 7.[14]
Cyclodextrin ComplexationHP-β-CD / RM-β-CDFormation of stable, more soluble inclusion complexes.[2]
Solid DispersionNot specified95% drug release in 48h vs. 16% for free drug; ~9-fold increase in AUC (in vivo).[4]
Erlotinib Surfactant/Co-solventTween 80 / Propylene GlycolSolubility increased from <20 µM in water to 8.0 ± 0.2 mg/mL in the mixture.[3][15]
Cyclodextrin Nanospongeβ-CyclodextrinTwo-fold increase in dissolution rate and improved bioavailability.[16]
Amorphous Solid DispersionPEG-4000Achieved the greatest dissolution rate (80%) compared to pure drug.[17]

Experimental Protocols & Workflows

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a logical workflow for addressing solubility issues with this compound, starting from initial in vitro screening to more advanced in vivo formulations.

G cluster_0 Initial In Vitro Screening cluster_1 In Vitro Optimization cluster_2 In Vivo Formulation start Poor Aqueous Solubility Observed stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precip Precipitation Occurs? dilute->precip success1 Proceed with Assay precip->success1 No troubleshoot Troubleshoot Dilution precip->troubleshoot Yes cosolvent Add Co-solvent (1-5% EtOH, PEG) troubleshoot->cosolvent surfactant Add Surfactant (0.01% Tween 80) troubleshoot->surfactant cyclo Use Cyclodextrin (HP-β-CD) troubleshoot->cyclo ph_adjust Adjust Buffer pH (Based on pKa) troubleshoot->ph_adjust check Solubility Improved? cosolvent->check surfactant->check cyclo->check ph_adjust->check success2 Optimized Assay Conditions check->success2 Yes invivo Poor Oral Bioavailability success2->invivo formulate Advanced Formulation Strategy invivo->formulate sdd Solid Dispersion formulate->sdd nano Nanosuspension formulate->nano lipid Lipid-Based System formulate->lipid success3 Improved PK Profile sdd->success3 nano->success3 lipid->success3

Caption: Decision tree for addressing solubility issues.

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution for in vitro assays.

  • Weigh Compound: Accurately weigh a desired amount of this compound into a sterile, appropriate-sized glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolve: Vortex the vial vigorously for 1-2 minutes.

  • Apply Heat/Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently. Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at room temperature or -20°C (see Troubleshooting Guide) to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine the optimal pH for solubilizing the compound in aqueous buffers.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate for acidic, phosphate for neutral, borate for basic ranges).

  • Add Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that it does not all dissolve.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Supernatant: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the pellet.

  • Dilute and Quantify: Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer to generate a pH-solubility profile.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general method for preparing a solid dispersion to enhance dissolution for in vivo studies.[8]

  • Select Components: Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both the quinazolinone compound and the carrier are fully soluble.[18]

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent within a round-bottom flask, ensuring a clear solution is formed.

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Collection and Processing: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle.

  • Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Perform dissolution studies to compare the release profile against the pure crystalline drug.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is effective for preparing small-scale batches for initial evaluation.[19]

  • Select Components: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has higher aqueous solubility than native β-cyclodextrin.[10]

  • Molar Ratio Selection: Select a suitable molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.

  • Kneading: Add a small volume of a hydroalcoholic solution (e.g., 50:50 v/v ethanol:water) dropwise to the powder mixture while triturating with a pestle.

  • Form Paste: Continue adding the solvent blend and kneading until a consistent, sticky paste is formed. Knead thoroughly for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until all solvent has evaporated.

  • Pulverize: Grind the dried complex into a fine powder and pass it through a sieve.

  • Evaluation: Test the aqueous solubility of the resulting complex compared to the uncomplexed drug.

Mechanistic Diagrams

G cluster_0 Micellar Solubilization drug Drug Crystal surfactant Surfactant Monomers drug->surfactant Aqueous Medium micelle Micelle (Hydrophobic Core) surfactant->micelle > CMC solubilized Solubilized Drug in Micelle micelle->solubilized Drug Partitioning

Caption: Mechanism of surfactant-based solubilization.

G cluster_1 Cyclodextrin Inclusion Complexation drug Drug Molecule (Hydrophobic) complex Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) cd->complex

Caption: Formation of a drug-cyclodextrin inclusion complex.

References

Troubleshooting guide for the chlorination of 6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chlorination of 6-methoxyquinazolin-4(3H)-one

Welcome to the technical support guide for the chlorination of 6-methoxyquinazolin-4(3H)-one, a critical transformation in the synthesis of numerous pharmaceutical agents. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. My aim is to provide not just procedural steps, but the underlying chemical reasoning to empower you to diagnose and resolve challenges effectively.

Section 1: Foundational Concepts & Common Issues

This section addresses the most frequent and fundamental questions researchers face when undertaking this chlorination for the first time.

FAQ 1: My reaction shows low or no conversion to the desired 4-chloro-6-methoxyquinazoline. What are the primary causes?

This is the most common issue, and it typically stems from one of four areas: reagent quality, reaction conditions, mechanistic hurdles, or improper work-up.

Root Cause Analysis:

  • Reagent Inactivity: The most common chlorinating agents, phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are highly reactive towards water.[1] Moisture contamination will rapidly decompose the reagent, rendering it ineffective.

    • Solution: Always use freshly opened or distilled chlorinating agents. Ensure all glassware is oven- or flame-dried, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Sub-optimal Reaction Conditions: This reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Most procedures require heating the reaction mixture to reflux. With POCl₃ as both reagent and solvent, this is typically around 105-110°C.[2][3] For reactions in other solvents, ensure the temperature is maintained between 80-120°C. Reaction time is also critical; monitor progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Mechanistic Considerations (The Lactam-Lactim Tautomerism): The starting material, 6-methoxyquinazolin-4(3H)-one, exists as a mixture of lactam and lactim tautomers. The chlorination proceeds via the aromatic lactim form.[4][5] The equilibrium may not sufficiently favor the reactive tautomer under neutral conditions.

    • Expert Insight: The reaction with POCl₃ is understood to occur in two distinct stages: an initial, rapid phosphorylation of the quinazolinone at lower temperatures, followed by a slower, heat-dependent conversion of the phosphorylated intermediate to the chloroquinazoline.[6][7] If the reaction is not heated sufficiently, it may stall at the intermediate stage.

  • Premature Hydrolysis during Work-up: The product, 4-chloro-6-methoxyquinazoline, is an activated aryl chloride and is highly susceptible to hydrolysis back to the starting material, especially in neutral or acidic aqueous environments.

    • Solution: The work-up is as critical as the reaction itself. The reaction mixture must be quenched by slowly adding it to a stirred mixture of ice and a base (e.g., saturated sodium bicarbonate, dilute ammonium hydroxide, or potassium carbonate solution) to neutralize the acidic byproducts and maintain a basic pH.[8][9]

Troubleshooting Workflow: Low Conversion

Below is a logical workflow to diagnose the cause of low reaction yield.

G start Problem: Low or No Yield reagent 1. Check Reagents start->reagent sub_reagent1 Are chlorinating agents fresh/anhydrous? reagent->sub_reagent1 conditions 2. Verify Conditions sub_cond1 Temp at reflux (e.g., 90-110°C)? conditions->sub_cond1 workup 3. Review Work-up sub_workup1 Quenched in ice/base (pH > 8)? workup->sub_workup1 analysis 4. Analyze Byproducts sub_analysis1 Only starting material recovered? analysis->sub_analysis1 sub_reagent2 Is starting material pure & dry? sub_reagent1->sub_reagent2 Yes solution_reagent Solution: Use fresh/distilled reagents. Dry glassware & use inert atm. sub_reagent1->solution_reagent No sub_reagent2->conditions Yes sub_reagent2->solution_reagent No sub_cond2 Sufficient time (monitored by TLC)? sub_cond1->sub_cond2 Yes solution_cond Solution: Increase temp/time. Use catalyst (e.g., DMF). sub_cond1->solution_cond No sub_cond2->workup Yes sub_cond2->solution_cond No sub_workup2 Product extracted quickly? sub_workup1->sub_workup2 Yes solution_workup Solution: Refine quenching protocol. Ensure pH remains basic. sub_workup1->solution_workup No sub_workup2->analysis Yes sub_workup2->solution_workup No sub_analysis1->reagent Yes, points back to reagent/condition issue. sub_analysis1->workup No, a new spot appeared then reverted to SM spot. Points to hydrolysis.

Caption: A step-by-step diagnostic workflow for low yield issues.

Section 2: Reagent Selection and Reaction Mechanism

Choosing the right reagent is crucial. Here, we compare the most common choices and illustrate the reaction pathway.

FAQ 2: Should I use Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)?

Both are effective, but they have different practical considerations.

FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂) with cat. DMF
Role Can act as both reagent and solvent.Typically used as a reagent in an inert solvent (e.g., Toluene, Dioxane).
Conditions Reflux in neat POCl₃ (105-110°C).[2][3]Reflux in solvent (80-110°C). Requires a catalytic amount of N,N-Dimethylformamide (DMF).[4][10]
Mechanism Proceeds via O-phosphorylation intermediates.[6][7]Proceeds via a Vilsmeier-Haack type intermediate (chloroiminium ion) formed from SOCl₂ and DMF.[1]
Pros Well-established, often high-yielding. Simple setup if used neat.Gaseous byproducts (SO₂, HCl) are easily removed. Can be more efficient for certain substrates.
Cons Work-up involves quenching large excess of corrosive POCl₃. Byproducts (phosphoric acids) can complicate purification.Requires careful handling of SOCl₂. The Vilsmeier reagent can sometimes lead to side reactions.
Verdict Workhorse Method: Excellent for routine, scalable synthesis.Strong Alternative: Very effective, especially if issues with POCl₃ arise or if byproducts are a concern.
Visualizing the Reaction Mechanism

The chlorination transforms the C4-hydroxyl group (in its lactim form) into a good leaving group, which is then displaced by a chloride ion.

G SM 6-Methoxyquinazolin-4(3H)-one (Lactam Form) Tautomer Lactim Tautomer (Reactive Species) SM->Tautomer Tautomerization (Equilibrium) Intermediate Activated Intermediate (e.g., O-Phosphoryl ester) Tautomer->Intermediate + POCl₃ (Phosphorylation) Product 4-Chloro-6-methoxyquinazoline Intermediate->Product + Cl⁻ (Nucleophilic Attack & Leaving Group Expulsion)

Caption: Simplified mechanism for the chlorination with POCl₃.

Section 3: Protocol, Monitoring, and Work-up

This section provides a detailed experimental protocol and best practices for monitoring the reaction and isolating the product.

FAQ 3: Can you provide a reliable, step-by-step protocol for chlorination using POCl₃?

Certainly. This protocol is a robust starting point for a ~5-10 gram scale synthesis.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

  • Preparation (Anhydrous Conditions):

    • Set up a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried.

    • To the flask, add 6-methoxyquinazolin-4(3H)-one (1.0 eq).

  • Reaction Setup:

    • In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 volumes, e.g., 5-10 mL per gram of starting material). POCl₃ will serve as both the reagent and the solvent.

    • Optional but recommended: Add a catalytic amount of DMF (e.g., 0.1 eq) to accelerate the reaction.

    • Begin stirring the slurry.

  • Heating:

    • Heat the reaction mixture to reflux (approx. 105-110°C) using an oil bath.

    • The mixture should become a clear, homogeneous solution as the reaction progresses.

    • Maintain reflux for 3-5 hours.

  • Monitoring (TLC):

    • Periodically take small aliquots from the reaction. Carefully quench the aliquot in a vial containing a small amount of ice and ammonium hydroxide, then extract with ethyl acetate. Spot the organic layer on a TLC plate.

    • Monitor the disappearance of the starting material.

    • See Table 2 for TLC details.

  • Work-up & Isolation:

    • Once the reaction is complete (starting material consumed), allow the mixture to cool to room temperature.

    • Remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is crucial for easier work-up.

    • In a separate large beaker or flask, prepare a vigorously stirred mixture of crushed ice and a base (e.g., saturated NaHCO₃ or ~10% NH₄OH solution).

    • CRITICAL STEP: Slowly and carefully, add the cooled reaction residue dropwise to the ice/base slurry. The quenching is highly exothermic and releases HCl gas. Perform this in an efficient fume hood.

    • Continue stirring for 30-60 minutes until all the solid product has precipitated. Check the pH to ensure it is >8.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

    • Dry the product under vacuum to yield 4-chloro-6-methoxyquinazoline, typically as an off-white or pale yellow solid.

Table 2: TLC Monitoring Guide
CompoundTypical Rf (3:7 Ethyl Acetate:Hexane)Appearance under UV (254 nm)
6-methoxyquinazolin-4(3H)-one (SM) ~0.1-0.2Strong Quenching
4-chloro-6-methoxyquinazoline (Product) ~0.6-0.7Strong Quenching
FAQ 4: My product is dark and oily, and purification by recrystallization is difficult. What should I do?

Dark coloration often indicates decomposition or side reactions from excessive heat. Difficulty in purification suggests the presence of persistent impurities.

Troubleshooting Purification:

  • Minimize Thermal Stress: Avoid prolonged heating once the reaction is complete. Overheating can cause polymerization or degradation, leading to tarry impurities.

  • Refine the Work-up: Ensure the quenching is efficient and the pH is consistently basic. Any remaining acidity can promote byproduct formation. The product's hydrochloride salt may also precipitate if the solution becomes acidic.[11]

  • Purification Strategy:

    • Column Chromatography: If recrystallization fails, silica gel chromatography is the most effective method. A gradient elution starting with hexane and gradually increasing the proportion of ethyl acetate will effectively separate the less polar product from the highly polar starting material and baseline impurities.

    • Recrystallization Solvent Screening: If you must recrystallize, screen various solvents. A common choice is ethanol/water or ethyl acetate/hexane.[12] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Work-up Protocol Flowchart

G start Reaction Complete step1 Cool to RT start->step1 step2 Remove excess POCl₃ (Vacuum Distillation) step1->step2 step4 Slowly add reaction residue to ice/base slurry (CAUTION: Exothermic!) step2->step4 step3 Prepare stirred slurry of Ice + Base (e.g., NaHCO₃) step3->step4 step5 Stir 30-60 min step4->step5 step6 Check pH > 8 step5->step6 step6->step4 No, add more base step7 Collect solid by filtration step6->step7 Yes step8 Wash with cold H₂O, then cold EtOH/Ether step7->step8 end Dry under vacuum step8->end

Caption: A visual guide to the critical product isolation and work-up procedure.

Section 4: Analytical Characterization

Confirming the identity and purity of your final product is essential.

FAQ 5: How can I confirm that I have successfully synthesized 4-chloro-6-methoxyquinazoline?

Standard analytical techniques should be employed:

  • ¹H NMR (Proton NMR): This is the most definitive method. You should observe the disappearance of the broad N-H proton signal from the starting material and a downfield shift of the aromatic protons. Key signals for the product in CDCl₃ would include singlets for the methoxy group (~4.0 ppm), two aromatic protons on the quinazoline core, and the characteristic C2-H proton singlet further downfield (~8.8 ppm).

  • Mass Spectrometry (MS): ESI-MS should show a clear molecular ion peak [M+H]⁺ corresponding to the mass of the product (C₉H₇ClN₂O, MW: 194.62). The isotopic pattern for a single chlorine atom (a ~3:1 ratio for M and M+2 peaks) is a definitive indicator.

  • Infrared (IR) Spectroscopy: The broad C=O stretch (around 1680 cm⁻¹) of the starting material's amide group should be absent in the product spectrum.

This guide is intended to provide a strong foundation for troubleshooting the chlorination of 6-methoxyquinazolin-4(3H)-one. For novel substrates or further optimization, a systematic Design of Experiments (DoE) approach is always recommended.

References

Stability issues of 2-Chloro-6-methoxyquinazolin-4(3H)-one under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Chloro-6-methoxyquinazolin-4(3H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental pH conditions. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate and resolve challenges, ensuring the integrity of their results.

Frequently Asked Questions (FAQs)
Q1: What is the expected stability profile of this compound across different pH ranges?

The quinazolinone core is generally a stable heterocyclic system.[1] However, the stability of this compound is highly dependent on the pH of the aqueous environment due to its specific functional groups. It is most stable in neutral to slightly acidic conditions (pH 4-7). The compound shows significant degradation in strongly acidic (pH < 2) and, most notably, in alkaline (pH > 8) conditions.[2] This vulnerability is primarily due to the presence of the chloro-substituent at the C2 position and the carbonyl group at the C4 position, which are susceptible to hydrolysis.

Q2: What is the primary degradation pathway for this molecule?

The most probable degradation pathway is hydrolysis.[2][3] Under alkaline conditions, the molecule is susceptible to nucleophilic attack by hydroxide ions. This can occur at two primary sites:

  • C2 Position: The chloro group is a good leaving group, making this position susceptible to nucleophilic substitution by a hydroxide ion, yielding 2-hydroxy-6-methoxyquinazolin-4(3H)-one.

  • C4 Position (Carbonyl Carbon): Attack at the carbonyl carbon can lead to the opening of the pyrimidine ring.

Under strongly acidic conditions, acid-catalyzed hydrolysis can also occur, potentially leading to ring cleavage.

Q3: How should I prepare and store stock solutions of this compound?

For maximum stability, initial stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). However, it is crucial to note that some quinazoline derivatives have shown instability in DMSO over extended periods, with modifications observed immediately after preparation in some cases.[4][5] Therefore, we recommend preparing fresh stock solutions and avoiding long-term storage. For aqueous experiments, the DMSO stock should be diluted into the final aqueous buffer immediately before use. The final concentration of DMSO should be kept to a minimum (ideally <1%) to avoid influencing the experiment or the compound's stability. Store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant.

Q4: What is the recommended analytical method for monitoring the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and reliable method for stability studies. It allows for the separation of the parent compound from its degradants, enabling accurate quantification of its degradation over time. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Rapid Disappearance of Parent Compound in Basic Buffers (pH > 8)
  • Observation: When analyzing samples via HPLC, the peak corresponding to this compound decreases rapidly, accompanied by the appearance of one or more new, more polar peaks.

  • Causality (The "Why"): This is a classic presentation of base-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electron-deficient centers of the molecule. The C2 position is particularly vulnerable due to the electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atom, which serves as an effective leaving group. This results in the substitution of the chloro group with a hydroxyl group. A secondary, and often slower, reaction is the hydrolytic cleavage of the amide bond within the quinazolinone ring.

  • Self-Validating Protocol Actions:

    • Confirm pH: Immediately re-verify the pH of your buffer solution. Ensure the buffer has sufficient capacity to resist pH shifts upon addition of the compound stock.

    • Temperature Reduction: Lowering the experimental temperature dramatically reduces the rate of hydrolysis. If your protocol allows, conduct the experiment at 4°C instead of room temperature and compare the degradation rates.

    • Kinetic Analysis: Run a time-course experiment, taking samples at shorter intervals (e.g., 0, 5, 15, 30, 60 minutes) to accurately model the degradation kinetics. This confirms the instability and allows for extrapolation to a theoretical time-zero concentration.

    • Structural Verification: Use LC-MS to analyze the samples. The primary degradation product should have a mass corresponding to the replacement of -Cl (35.45 u) with -OH (17.01 u), resulting in a net mass decrease of approximately 18.44 u.

Issue 2: Emergence of Multiple Unidentified Peaks in Acidic Buffers (pH < 4)
  • Observation: The chromatogram shows a gradual decrease in the parent peak and the slow formation of several smaller, unidentified peaks over time. The degradation pattern appears more complex than in basic conditions.

  • Causality (The "Why"): Acid-catalyzed hydrolysis proceeds via a different mechanism. The nitrogen atoms in the quinazolinone ring can become protonated, which activates the ring towards nucleophilic attack by water. This can lead to a cascade of reactions, including ring-opening and subsequent rearrangements, resulting in a more complex mixture of degradants compared to the more straightforward substitution seen in basic media.

  • Self-Validating Protocol Actions:

    • Forced Degradation Study: Intentionally degrade the compound under controlled harsh acidic conditions (e.g., 0.1 M HCl at 60°C) as outlined in ICH guidelines.[2][6] This will amplify the formation of degradants, making them easier to identify and characterize via LC-MS/MS.

    • Buffer Selection: Ensure you are using an appropriate buffer for the target pH range (e.g., acetate for pH 4-5.5, citrate for pH 3-6). Poor buffering can lead to localized pH changes and unpredictable side reactions.

    • Solvent Check: Verify that no components of your reaction mixture or mobile phase are contributing to the degradation. For example, some HPLC mobile phase additives can be unstable at low pH.

Issue 3: Compound Precipitation or Poor Reproducibility in Aqueous Solution
  • Observation: You observe sample cloudiness, or your analytical results (e.g., peak area) are highly variable between replicates.

  • Causality (The "Why"): Nitrogen-containing heterocyclic compounds often exhibit poor aqueous solubility.[7] The solubility of this compound is pH-dependent. Its solubility may be lowest in the neutral pH range where the molecule is un-ionized. Precipitation will lead to an underestimation of the true concentration in solution and cause significant experimental error.

  • Self-Validating Protocol Actions:

    • Determine Kinetic Solubility: Before conducting stability studies, perform a solubility assessment. Prepare serial dilutions of your DMSO stock into your chosen aqueous buffer and measure the concentration of the supernatant after centrifugation. This will establish the maximum soluble concentration for your experimental conditions.

    • Control Organic Solvent Percentage: Strictly control the final percentage of the organic cosolvent (e.g., DMSO) in your aqueous solution for all samples and standards. We recommend not exceeding 1% (v/v).

    • Visual Inspection: Always visually inspect your samples for precipitation before analysis. If turbidity is observed, the results from that sample are not reliable.

Data Presentation
Table 1: Summary of pH-Dependent Stability Issues
pH RangeStability ProfilePrimary Degradation MechanismCommon Troubleshooting Issues
< 2 (Strongly Acidic) UnstableAcid-catalyzed hydrolysis, ring cleavageComplex degradant profile
2 - 6 (Acidic to Neutral) Generally StableSlow hydrolysisPotential for low solubility
7 (Neutral) Most StableMinimal degradationLow solubility, precipitation
> 8 (Alkaline) Highly UnstableBase-catalyzed hydrolysis (C2 substitution)Rapid loss of parent compound
Experimental Protocols & Visualizations
Protocol: pH-Dependent Stability Assessment via RP-HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound.

  • Preparation of Buffers:

    • Prepare a set of buffers covering the desired pH range (e.g., pH 2.0, 4.5, 7.4, 9.0). Use standard buffer systems (e.g., Phosphate, Citrate, Borate) at a concentration of 50 mM.

    • Verify the final pH of each buffer with a calibrated pH meter.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Initiation of Stability Study:

    • For each pH condition, dilute the 10 mM DMSO stock solution into the respective buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is 1%.

    • Vortex each solution gently to mix.

    • Immediately withdraw an aliquot (e.g., 100 µL) for the T=0 time point. Quench the reaction by diluting into a 50:50 acetonitrile:water mixture to prevent further degradation.

    • Incubate the remaining solutions in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Time-Course Sampling:

    • Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours). Quench each sample immediately as described for the T=0 point.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (determine by scanning a standard solution, likely ~254 nm or ~340 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of the remaining parent compound versus time for each pH condition.

Visualization: Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO initiate Dilute Stock into Buffers (Final Conc. 100 µM) prep_stock->initiate prep_buffer Prepare Buffers (pH 2, 4.5, 7.4, 9.0) prep_buffer->initiate incubate Incubate at Controlled Temperature initiate->incubate sampling Sample at Time Points (0, 1, 4, 8, 24h) incubate->sampling Time quench Quench Samples (ACN:H2O) sampling->quench hplc Analyze via RP-HPLC quench->hplc data Plot % Remaining vs. Time hplc->data

Caption: Workflow for pH-dependent stability testing.

Visualization: Postulated Degradation Pathways

Caption: Potential pH-dependent degradation pathways.

References

Technical Support Center: Pilot-Scale Synthesis of 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the pilot-scale synthesis of 2-Chloro-6-methoxyquinazolin-4(3H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we understand the complexities of transitioning from bench-scale to pilot-plant production and have curated this resource to address the specific challenges you may encounter.

I. Synthesis Overview & Scale-Up Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters to ensure high yield and purity, especially at a larger scale. The most common synthetic route involves the cyclization of 2-amino-5-methoxybenzoic acid followed by chlorination.

Common Synthetic Pathway

A widely adopted synthetic route begins with the reaction of 2-amino-5-methoxybenzoic acid with a suitable cyclizing agent, such as urea or cyanogen bromide, to form the intermediate 6-methoxyquinazoline-2,4(1H,3H)-dione. This intermediate is then chlorinated to yield the final product, this compound.

Key Challenges in Pilot-Scale Synthesis

Scaling up this synthesis introduces several challenges that are not always apparent at the lab scale. These can include:

  • Exothermic Reactions: The initial cyclization and subsequent chlorination steps can be exothermic, requiring robust temperature control to prevent side reactions and ensure safety.

  • Reagent Addition and Mixing: Ensuring homogenous mixing of reagents in large reactors is critical for consistent reaction progress and to avoid localized "hot spots."

  • Product Isolation and Purification: Isolating and purifying large quantities of the final product can be complicated by factors such as crystal morphology and filtration characteristics.

  • Impurity Profile: The impurity profile can change upon scale-up, necessitating adjustments to the purification strategy.

II. Troubleshooting Guide

This section addresses common problems encountered during the pilot-scale synthesis of this compound, offering potential causes and actionable solutions.

ProblemPotential CausesTroubleshooting Solutions
1. Low Yield in Cyclization Step - Incomplete reaction due to insufficient heating or reaction time.- Sub-optimal stoichiometry of reagents.- Degradation of starting material or intermediate.- Optimize Reaction Conditions: Carefully monitor and control the reaction temperature. A gradual temperature ramp-up may be beneficial. Extend the reaction time and monitor for completion using in-process controls (e.g., TLC, HPLC).- Stoichiometry Adjustment: Re-evaluate the molar ratios of 2-amino-5-methoxybenzoic acid and the cyclizing agent. A slight excess of the cyclizing agent may be necessary at a larger scale.
2. Impurity Formation in Chlorination Step - Over-chlorination or side reactions due to poor temperature control.- Presence of residual moisture, which can react with the chlorinating agent.- Incomplete reaction leading to residual starting material.- Temperature Control: Implement robust temperature control, such as a jacketed reactor with an efficient cooling system.[1] Consider a controlled, slow addition of the chlorinating agent.- Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reactor should be purged with an inert gas like nitrogen.- Reaction Monitoring: Utilize in-process analytical techniques to monitor the reaction to completion, ensuring full conversion of the starting material.
3. Difficult Product Isolation and Purification - Poor crystallization resulting in an oily or fine, difficult-to-filter product.- Filtration issues due to fine particles clogging the filter media.- Product loss during washing steps.- Crystallization Optimization: Experiment with different solvent systems and cooling profiles to promote the growth of larger, more easily filterable crystals.- Filtration Aids: Consider the use of a filter aid, such as Celite, to improve filtration rates.- Wash Solvent Selection: Use a wash solvent in which the product has minimal solubility to reduce losses. The solvent should be pre-chilled.
4. Inconsistent Batch-to-Batch Results - Variations in raw material quality.- Inconsistent process parameters (temperature, time, agitation).- Operator-dependent variations in procedures.- Raw Material Qualification: Establish strict specifications for all starting materials and reagents.- Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all process steps.- Process Automation: Where possible, automate critical process parameters to minimize human error.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the scale-up of the chlorination reaction?

A1: The most critical aspect is temperature control. The chlorination of the quinazolinone intermediate is often highly exothermic. Uncontrolled temperature increases can lead to the formation of undesirable byproducts and a decrease in the purity and yield of the final product. A slow, controlled addition of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) with efficient cooling is essential for a safe and successful scale-up.[2]

Q2: What are the common impurities observed in the synthesis of this compound?

A2: Common impurities can include unreacted 6-methoxyquinazoline-2,4(1H,3H)-dione, over-chlorinated byproducts, and hydrolysis products if moisture is present. The specific impurity profile will depend on the reaction conditions and the purity of the starting materials. It is crucial to develop an analytical method (e.g., HPLC) to identify and quantify these impurities.

Q3: How can I improve the filtration of the final product?

A3: If you are experiencing slow filtration, it is likely due to the formation of very fine crystals. To address this, you can optimize the crystallization process by slowing down the cooling rate or by performing an anti-solvent crystallization. Using a filter press or a Nutsche filter-dryer can also significantly improve filtration efficiency at the pilot scale.

Q4: What safety precautions should be taken when handling chlorinating agents like thionyl chloride or phosphorus oxychloride?

A4: Both thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water, releasing toxic gases (HCl and SO2 for thionyl chloride).[2][3][4] It is imperative to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. An emergency shower and eyewash station should be readily accessible.[2] All equipment must be scrupulously dry to prevent hazardous reactions.

IV. Experimental Protocols

Step 1: Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

This protocol outlines the cyclization of 2-amino-5-methoxybenzoic acid with urea.

Materials:

  • 2-Amino-5-methoxybenzoic acid

  • Urea

  • High-boiling point solvent (e.g., sulfolane or N-methyl-2-pyrrolidone)

Procedure:

  • Charge the reactor with 2-amino-5-methoxybenzoic acid (1 equivalent) and urea (2-3 equivalents).

  • Add the solvent and begin agitation.

  • Slowly heat the reaction mixture to 180-200 °C. Ammonia gas will be evolved, so ensure proper ventilation and scrubbing.

  • Maintain the temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to ambient temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted urea.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

This protocol describes the chlorination of 6-methoxyquinazoline-2,4(1H,3H)-dione.

Materials:

  • 6-Methoxyquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl3) or Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF) (catalytic amount if using SOCl2)

  • Inert solvent (e.g., toluene or dichloroethane)

Procedure:

  • Charge the reactor with 6-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) and the inert solvent.

  • Slowly add the chlorinating agent (3-5 equivalents) to the suspension while maintaining the temperature below 10 °C.

  • If using thionyl chloride, add a catalytic amount of DMF.

  • After the addition is complete, slowly heat the reaction mixture to reflux (typically 80-110 °C).

  • Maintain at reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water. This step is highly exothermic and will release acidic gases. Ensure adequate ventilation and cooling.

  • Filter the precipitated solid product.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the final product under vacuum.

V. Visualizations

Workflow for Pilot-Scale Synthesis

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start 2-Amino-5-methoxybenzoic Acid + Urea Reaction1 Heat in High-Boiling Solvent (180-200 °C) Start->Reaction1 Workup1 Cool, Precipitate with Water, Filter, Wash, and Dry Reaction1->Workup1 Intermediate 6-Methoxyquinazoline-2,4(1H,3H)-dione Workup1->Intermediate Reaction2 React with POCl3 or SOCl2 in Inert Solvent Intermediate->Reaction2 Workup2 Cool, Quench with Ice-Water, Filter, Wash, and Dry Reaction2->Workup2 Final_Product This compound Workup2->Final_Product

Caption: Pilot-scale synthesis workflow.

Troubleshooting Decision Tree

G cluster_cyclization Cyclization cluster_chlorination Chlorination cluster_isolation Isolation Start Low Yield or Purity Issue? Check_Step Which Step? Start->Check_Step Cyclization_Issue Incomplete Reaction? Check_Step->Cyclization_Issue Cyclization Chlorination_Issue Impurity Formation? Check_Step->Chlorination_Issue Chlorination Isolation_Issue Filtration Problem? Check_Step->Isolation_Issue Isolation Cyclization_Sol_1 Increase Temp/Time Cyclization_Issue->Cyclization_Sol_1 Yes Cyclization_Sol_2 Adjust Stoichiometry Cyclization_Issue->Cyclization_Sol_2 No, check stoichiometry Chlorination_Sol_1 Improve Temp Control Chlorination_Issue->Chlorination_Sol_1 Yes Chlorination_Sol_2 Ensure Anhydrous Conditions Chlorination_Issue->Chlorination_Sol_2 No, check moisture Isolation_Sol_1 Optimize Crystallization Isolation_Issue->Isolation_Sol_1 Yes Isolation_Sol_2 Use Filter Aid Isolation_Issue->Isolation_Sol_2 Still slow?

Caption: Troubleshooting decision tree.

VI. References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Synthesis routes of 2-Amino-5-methoxybenzoic acid. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • 2-Chloroquinazolin-4(3H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Chlorination of 4(3H)-quinazolinone derivatives 56. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from --INVALID-LINK--

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Retrieved from --INVALID-LINK--

  • WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Flash preparation of carbenoids: A different performance of cyanogen bromide. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. (n.d.). NJ.gov. Retrieved from --INVALID-LINK--

  • Quinazoline derivatives: synthesis and bioactivities. (2013). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. Retrieved from --INVALID-LINK--

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 6-Hydroxy-7-methoxy-3H-quinazolin-4-one. (n.d.). TCI Chemicals. Retrieved from --INVALID-LINK--

  • Novel method for the synthesis of urea backbone cyclic peptides using new Alloc-protected glycine building units. (2010). PubMed. Retrieved from --INVALID-LINK--

  • 6-CHLORO-3-(2-(4-IODO-PHENYL)-2-OXO-ETHYL)-3H-QUINAZOLIN-4-ONE. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Synthesis of quinazoline-2,4(1H,3H)-dione 14. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. (1999). PubMed. Retrieved from --INVALID-LINK--

  • NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. (n.d.). Centers for Disease Control and Prevention. Retrieved from --INVALID-LINK--

  • 2-Amino-5-methoxybenzoic acid. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--

  • ICSC 1409 - THIONYL CHLORIDE. (n.d.). International Labour Organization. Retrieved from --INVALID-LINK--

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • 2-Amino-5-chlorobenzoic acid synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • c242 - F19 T4 - Cyanogen Bromide Mechanism. (2021). YouTube. Retrieved from --INVALID-LINK--

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Retrieved from --INVALID-LINK--

  • POCl3 Chlorination of 4-Quinazolones. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 3-(4-Chlorophenyl)quinazolin-4(3H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Cyclization of Peptides through a Urea Bond: Application to the Arg-Gly-Asp Tripeptide. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 4-Amino-5-chloro-2-methoxybenzoic acid. (n.d.). Biosynth. Retrieved from --INVALID-LINK--

  • Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

References

Minimizing dimer formation in reactions involving 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Minimizing Dimer Formation in Reactions with 2-Chloro-6-methoxyquinazolin-4(3H)-one

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common challenge in its application: the formation of unwanted dimers during nucleophilic substitution reactions. Our goal is to equip you with the mechanistic understanding and practical protocols required to optimize your reaction yields and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the dimer, and how is it formed?

Answer: The dimer is a byproduct formed when two molecules of this compound react with each other. The most probable mechanism involves the deprotonation of the nitrogen at the N-3 position of one molecule, which then acts as a nucleophile. This N-3 anion attacks the electron-deficient carbon at the C-2 position of a second molecule, displacing the chloride leaving group. This results in a stable, high-molecular-weight N-C coupled dimer.

Caption: Proposed mechanism for dimer formation.

Q2: Which reaction conditions are most likely to promote this dimerization?

Answer: Dimer formation is a bimolecular reaction that competes with your desired primary reaction. Conditions that favor this side reaction typically include:

  • Strong Bases: The use of strong, non-hindered bases (e.g., sodium hydride, potassium tert-butoxide) rapidly generates a high concentration of the reactive N-3 anion, increasing the probability of self-reaction.[1][2]

  • High Temperature: Elevated temperatures can provide the necessary activation energy for the dimerization, especially if the primary nucleophile is weak or sterically hindered.

  • High Concentration: More concentrated reaction mixtures increase the frequency of collisions between two quinazolinone molecules, favoring the bimolecular dimerization pathway.

  • Slow Primary Reaction: If the desired nucleophilic substitution is slow, the N-3 anion has more time to react with the starting material.

Q3: How can I detect the presence of the dimer in my reaction mixture?

Answer: The dimer can typically be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dimer will usually appear as a less polar spot (higher Rf) than the starting material if a polar nucleophile is used, but this can vary. It's often helpful to run a control reaction without the primary nucleophile to see if the spot appears.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The dimer will have a mass-to-charge ratio (m/z) corresponding to (2 * Starting Material Mass) - HCl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you may observe a downfield shift of the quinazolinone protons and the disappearance of the N-H proton signal upon dimer formation.

Troubleshooting Guide: Strategies to Minimize Dimerization

Problem: My reaction shows a significant byproduct with a mass corresponding to the dimer. How can I suppress its formation?

This is a common issue that can be systematically addressed by carefully controlling the reaction kinetics. The core principle is to ensure the rate of the desired nucleophilic substitution is significantly faster than the rate of dimerization.

The base is the most critical factor. Its role is to facilitate the reaction, but its strength and properties can inadvertently promote the side reaction.

  • Causality: A strong base generates a high steady-state concentration of the highly nucleophilic N-3 anion of the quinazolinone. A weaker base will only generate this anion transiently and in lower concentrations, giving your primary nucleophile a kinetic advantage.

Base TypeExamplesSuitability for Dimer SuppressionRationale
Strong/Non-Hindered NaH, KH, KOtBuPoor Rapidly deprotonates N-3, maximizing anion concentration and promoting self-reaction.[1][2]
Inorganic Carbonates K₂CO₃, Cs₂CO₃Excellent Weaker bases that provide sufficient basicity for many nucleophiles without extensively deprotonating the quinazolinone N-H.
Organic Amines DIPEA, Et₃NGood Sterically hindered and non-nucleophilic. They activate the primary nucleophile without significantly interacting with the quinazolinone.
Hydroxides/Alkoxides NaOH, NaOMeModerate Can be effective but may introduce competing nucleophiles (⁻OH, ⁻OMe) or hydrolysis of the chloro group.[3]

Recommendation: Start with a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If stronger conditions are needed, a hindered organic base like diisopropylethylamine (DIPEA) is a superior choice to NaH.

  • Causality: The activation energy for dimerization may be different from that of your desired reaction. By lowering the temperature, you can often find a window where the primary reaction proceeds at a reasonable rate while the side reaction is effectively "frozen out."

Recommended Protocol:

  • Combine the this compound and your primary nucleophile in the chosen solvent.

  • Cool the mixture to 0 °C or even -78 °C.

  • Add the base portion-wise or as a solution dropwise to maintain the low temperature.

  • Allow the reaction to stir at the low temperature for 1-2 hours before slowly warming to room temperature or the desired final temperature. Monitor progress by TLC or LC-MS.

  • Causality: Never allow a high concentration of the deprotonated quinazolinone to build up in the absence of your primary nucleophile. The order of addition is crucial for controlling the relative concentrations of reactive species.

Workflow cluster_recommended Recommended Protocol (Minimizes Dimer) cluster_not_recommended Not Recommended (Promotes Dimer) R_Start Flask with Nucleophile + Solvent R_Add_Q Add Quinazolinone (Solid or Solution) R_Start->R_Add_Q R_Cool Cool to 0 °C R_Add_Q->R_Cool R_Add_Base Add Base SLOWLY (e.g., K₂CO₃) R_Cool->R_Add_Base R_React Stir and Warm to RT R_Add_Base->R_React NR_Start Flask with Quinazolinone + Solvent NR_Add_Base Add Strong Base (e.g., NaH) NR_Start->NR_Add_Base NR_Wait High Concentration of N-3 Anion Forms NR_Add_Base->NR_Wait NR_Add_Nuc Add Nucleophile NR_Wait->NR_Add_Nuc NR_React Dimer Formation is Favored NR_Add_Nuc->NR_React

References

Validation & Comparative

A-Comparative-Guide-to-2D-NMR-based-Structural-Elucidation-of-2-Chloro-6-methoxyquinazolin-4(3H)-one-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the unambiguous structural confirmation of 2-Chloro-6-methoxyquinazolin-4(3H)-one derivatives. As a class of compounds with significant interest in medicinal chemistry and drug development, precise structural characterization is paramount.[1][2] This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a self-validating framework for structural elucidation and comparing the utility of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Introduction: The Quinazolinone Scaffold and the Imperative for Rigorous Structural Verification

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[2][3] The substitution pattern on the quinazolinone core dictates its pharmacological profile, making unambiguous structural determination a critical step in the drug discovery and development pipeline.[4][5] While one-dimensional (1D) NMR provides initial insights, complex substitution patterns and potential tautomerism often lead to spectral overlap and ambiguity.[6] Two-dimensional NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing intricate correlations between nuclei and providing a definitive map of the molecular architecture.[4][5][7]

This guide will use a representative this compound derivative (henceforth referred to as QM-Cl-OMe ) to illustrate the power of a combined 2D NMR approach. We will dissect the information gleaned from COSY, HSQC, and HMBC spectra to build a complete and validated structural picture.

The Strategic Application of 2D NMR: A Multi-faceted Approach

The structural elucidation of novel chemical entities is akin to solving a complex puzzle. Each 2D NMR experiment provides a unique set of clues, and it is the synergistic combination of these clues that leads to an irrefutable solution. The choice to employ COSY, HSQC, and HMBC is a strategic one, designed to map out the entire spin system of the molecule.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8][9] It is the foundational experiment for establishing proton-proton connectivity within individual spin systems, such as the aromatic protons on the quinazolinone core.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹JCH).[7][10][11] It provides a direct link between the proton and carbon skeletons of the molecule, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[8][11] HMBC is often the keystone of structural elucidation, as it bridges different spin systems and allows for the assignment of non-protonated (quaternary) carbons.

Experimental Workflow: A Self-Validating System

The sequential application and cross-validation of these experiments create a robust and self-validating workflow for structural determination.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Elucidation 1H_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Proton Spin Systems HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC Proton Assignments 13C_NMR ¹³C NMR 13C_NMR->HSQC Protonated Carbon Assignments HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Fragment Connectivity HSQC->HMBC Anchor Points for Long-Range Correlations Structure Final Structure Confirmation HMBC->Structure Quaternary Carbon Assignments & Overall Connectivity G cluster_0 Structure of QM-Cl-OMe struct C-8a |  C-8 |  C-7 |  C-6 |  C-5 |  C-4a |  N |  C-2 |  N-H |  C-4=O H5 H-5 H5->struct:C4 H5->struct:C7 H5->struct:C8a H7 H-7 H8 H-8 H8->struct:C4a H8->struct:C6 OCH3 OCH₃ OCH3->struct:C6 Key Correlation NH NH NH->struct:C2 NH->struct:C4 NH->struct:C8a

References

A Comparative Analysis of the Biological Activities of 2-Chloro-6-methoxyquinazolin-4(3H)-one and its Analogues: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This has led to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparative study of the biological activities of 2-Chloro-6-methoxyquinazolin-4(3H)-one and its structural analogues. By dissecting the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery and optimization efforts.

The Quinazolinone Core: A Versatile Pharmacophore

The quinazolinone nucleus, a fusion of a benzene and a pyrimidine ring, offers a unique three-dimensional architecture that can be readily functionalized at various positions. The biological activity of quinazolinone derivatives is profoundly influenced by the nature and placement of substituents on both the pyrimidine and benzene rings.[3] Notably, substitutions at the 2, 3, and 6-positions have been shown to be critical in modulating the pharmacological profile of these compounds.[4]

Synthesis of this compound and its Analogues

The synthesis of the parent compound, this compound, and its analogues generally follows a well-established synthetic pathway. A common and efficient method involves a multi-step sequence starting from a substituted anthranilic acid.

General Synthetic Workflow

Synthesis_Workflow A Substituted Anthranilic Acid (e.g., 2-amino-5-methoxybenzoic acid) B Cyclization with Chloroacetyl Chloride A->B C Intermediate: 2-Chloromethyl-6-methoxy-4H-3,1-benzoxazin-4-one B->C D Amination (e.g., with ammonia or primary amines) C->D E Target Quinazolinone (e.g., 2-Chloromethyl-6-methoxyquinazolin-4(3H)-one) D->E F Further Modification at C2 (Nucleophilic Substitution) E->F G Analogues with Diverse C2 Substituents F->G

Caption: General synthetic route for 2-substituted 6-methoxyquinazolin-4(3H)-ones.

Detailed Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol is a representative example for the synthesis of 2-substituted quinazolin-4(3H)-one derivatives.

Step 1: Synthesis of 2-Chloromethyl-6-methoxy-4H-3,1-benzoxazin-4-one

  • To a stirred solution of 2-amino-5-methoxybenzoic acid (1 equivalent) in an appropriate solvent (e.g., dry dioxane), add chloroacetyl chloride (1.2 equivalents) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry to obtain the intermediate benzoxazinone.

Step 2: Synthesis of 2-Chloromethyl-6-methoxyquinazolin-4(3H)-one

  • Reflux the benzoxazinone intermediate (1 equivalent) with an excess of formamide for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired quinazolinone.

Step 3: Synthesis of 2-Substituted Analogues

  • The 2-chloromethyl group is a versatile handle for introducing a variety of substituents via nucleophilic substitution reactions.

  • Dissolve 2-chloromethyl-6-methoxyquinazolin-4(3H)-one (1 equivalent) in a suitable solvent like DMF or ethanol.

  • Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol; 1.1 equivalents) and a base (e.g., K₂CO₃ or triethylamine) if necessary.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) for several hours until the starting material is consumed.

  • After cooling, the product can be isolated by precipitation with water, followed by filtration and purification (e.g., recrystallization or column chromatography).

Comparative Biological Activity

The biological profile of this compound and its analogues is a direct consequence of the electronic and steric properties of their substituents. The following sections provide a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities based on available literature data for structurally related compounds.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery, with several approved drugs targeting key signaling pathways in cancer cells.[5] The anticancer activity of these compounds is significantly influenced by the substitution pattern on the quinazolinone ring.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: The nature of the substituent at the C2 position is critical for cytotoxicity. Introduction of various aryl or heteroaryl moieties can lead to potent anticancer agents. The 2-chloro group in the parent compound serves as an electrophilic center, potentially reacting with nucleophilic residues in biological targets, or as a leaving group for the introduction of other functionalities.

  • The 6-methoxy group: The presence of an electron-donating methoxy group at the 6-position generally enhances anticancer activity.[6] This is likely due to favorable interactions within the ATP-binding pocket of kinases, a common target for quinazolinone-based inhibitors.

  • Halogenation: Halogen atoms, particularly chlorine and bromine, on the quinazolinone ring have been shown to enhance anticancer efficacy.[1] Halogenation can improve membrane permeability and introduce new binding interactions with target proteins.

Comparative Data for Selected Analogues:

Compound/AnalogueSubstituentsTarget Cell LineIC50 (µM)Reference
Analogue A 2-methyl, 6-chloroL1210 (Leukemia)5.8[3]
Analogue B 2-thio-benzimidazoleMultiple cancer linesPotent activity[3]
Analogue C 2-(furan-2-yl), 3-(2-chlorobenzylideneamine)Multiple cancer linesPotent activity[6]
Analogue D 2-chloro-4-anilinoK-562 (Leukemia)0.622-1.81[3][7]

Note: This table presents data for structurally related compounds to infer the potential activity of this compound and its analogues.

Proposed Mechanism of Anticancer Action: EGFR/VEGFR Inhibition

A primary mechanism of action for many anticancer quinazolinones is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] These receptors play a crucial role in cancer cell proliferation, survival, and angiogenesis.

EGFR_VEGFR_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR VEGFR VEGFR VEGFR->PI3K_Akt_mTOR Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Quinazolinone 2-Chloro-6-methoxy- quinazolin-4(3H)-one & Analogues Quinazolinone->Inhibition1 Quinazolinone->Inhibition2

Caption: Inhibition of EGFR and VEGFR signaling pathways by quinazolinone derivatives.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions at C2 and C3: The introduction of various heterocyclic and aromatic moieties at the 2- and 3-positions has been a successful strategy for developing potent antimicrobial quinazolinones.

  • Halogenation at C6: The presence of a halogen, such as bromine or iodine, at the 6-position has been shown to enhance antimicrobial activity.[9] This suggests that the 6-chloro group in the parent compound could contribute positively to its antimicrobial profile.

  • Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituents plays a crucial role. While electron-withdrawing groups can sometimes enhance activity, electron-donating groups like methoxy have also been associated with potent antimicrobial effects in certain series of compounds.[2]

Comparative Data for Selected Analogues:

Compound/AnalogueSubstituentsTarget Organism(s)Activity (MIC in µg/mL)Reference
Analogue E 6-iodo-2-phenyl derivativesS. aureus, C. albicansBroad-spectrum activity[9]
Analogue F 2-phenyl, 3-benzylS. aureus, B. subtilis, P. aeruginosa, E. coli24.3 - 30.1[10]
Analogue G 2,3-disubstitutedGram-negative bacteriaMild to high activity[4]
Analogue H Naphthyl radical substituentS. aureus, S. pneumoniaeBacteriostatic effect[8][11]

Note: This table presents data for structurally related compounds to infer the potential activity of this compound and its analogues.

Proposed Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of quinazolinones is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4] By interfering with this enzyme, quinazolinone derivatives can disrupt bacterial cell division and lead to cell death.

Anti-inflammatory Activity

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties, with some compounds showing potent activity comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs).[12]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions at N3: The introduction of aryl groups at the N3 position has been shown to be beneficial for anti-inflammatory activity.

  • Substitutions at C2: Modifications at the C2 position with various heterocyclic moieties, such as thiazolidinones and oxadiazoles, can significantly enhance anti-inflammatory potential.

  • Influence of Substituents on the Benzene Ring: The presence of electron-withdrawing groups, such as halogens, at the 6- and 7-positions has been reported to increase anti-inflammatory effects.[12] Conversely, some studies have shown that electron-releasing groups can also lead to potent anti-inflammatory compounds.

Comparative Data for Selected Analogues:

Compound/AnalogueSubstituentsIn Vivo Model% Inhibition of EdemaReference
Analogue I 2-methyl, 6-bromo, 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]Carrageenan-induced rat paw edema32.5[13]
Analogue J 2-phenyl, 3-(substituted)Carrageenan-induced rat paw edema19.69 - 59.61[12]
Analogue K 3-(p-substituted phenyl)-6-bromoCOX-2 InhibitionImproved activity[14]

Note: This table presents data for structurally related compounds to infer the potential activity of this compound and its analogues.

Proposed Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The primary mechanism of action for the anti-inflammatory effects of many quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Quinazolinone 2-Chloro-6-methoxy- quinazolin-4(3H)-one & Analogues Quinazolinone->Inhibition

Caption: Inhibition of the COX-2 pathway by quinazolinone derivatives.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of this compound and its analogues. The structure-activity relationship studies reveal that the biological activity of the quinazolinone scaffold can be finely tuned through strategic substitutions. The presence of a chloro group at the 2-position and a methoxy group at the 6-position provides a promising starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogues. By systematically varying the substituents at the 2- and 3-positions, it will be possible to further elucidate the SAR and optimize the potency and selectivity of these compounds for specific biological targets. Advanced computational studies, such as molecular docking and dynamics simulations, can also be employed to rationalize the observed biological activities and guide the design of next-generation quinazolinone-based therapeutics.

References

Validating In Silico Predictions for 2-Chloro-6-methoxyquinazolin-4(3H)-one: A Comparative Guide to Experimental Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in silico prediction to a validated biological target is both critical and complex. This guide provides an in-depth, experimentally-grounded framework for validating the predicted biological targets of 2-Chloro-6-methoxyquinazolin-4(3H)-one, a molecule belonging to the quinazolinone class of compounds known for their diverse biological activities. Drawing from established methodologies and field-proven insights, this document will not only outline protocols but also delve into the causality behind experimental choices, ensuring a robust and self-validating workflow.

The quinazolinone scaffold is a well-established pharmacophore present in several approved drugs, many of which are kinase inhibitors. Given the structural features of this compound, a primary hypothetical target predicted by many in silico models would be the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers.[1][2][3] This guide will therefore focus on a comprehensive validation strategy with EGFR as the primary predicted target, while also considering methodologies to identify potential off-target kinases.

The Validation Funnel: A Multi-faceted Approach to Target Confirmation

A hierarchical and multi-pronged approach is essential for rigorously validating a predicted drug-target interaction. This "validation funnel" begins with high-throughput methods to confirm direct physical binding and progressively moves towards more complex cellular assays to demonstrate functional modulation of the target. This strategy mitigates the risk of false positives and provides a comprehensive understanding of the compound's mechanism of action.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Target Activity Modulation cluster_2 Phase 3: Cellular Functional Response In Silico Prediction In Silico Prediction Biophysical Assays Biophysical Assays In Silico Prediction->Biophysical Assays Hypothesis Generation Biochemical Assays Biochemical Assays Biophysical Assays->Biochemical Assays Confirmation of Binding Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Demonstration of Activity G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Compound This compound Compound->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

References

A Comparative Guide: LC-MS versus GC-MS for the Analysis of 2-Chloro-6-methoxyquinazolin-4(3H)-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous analysis of reaction mixtures is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). For novel heterocyclic compounds such as 2-chloro-6-methoxyquinazolin-4(3H)-one, a key intermediate in the synthesis of various biologically active molecules, the choice of analytical methodology is a critical decision that impacts process optimization, impurity profiling, and ultimately, regulatory compliance. This guide provides an in-depth, evidence-based comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound reaction mixtures.

The Decisive Factors: Physicochemical Properties of this compound

The selection between LC-MS and GC-MS is fundamentally dictated by the physicochemical properties of the analyte . This compound possesses a heterocyclic structure with multiple polar functional groups, including a lactam moiety, a methoxy group, and nitrogen atoms. These features inherently lead to low volatility and limited thermal stability, making it a challenging candidate for analytical techniques that require volatilization at high temperatures.

LC-MS is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds, as the separation occurs in the liquid phase at or near ambient temperatures.[1] Conversely, GC-MS necessitates that the analyte be volatile and thermally stable to traverse the gas chromatograph without degradation.[2] For compounds like this compound, direct injection into a GC-MS system would likely result in poor chromatographic performance, peak tailing, and potential on-column degradation, yielding inaccurate and unreliable data.

LC-MS: The Superior Approach for Direct Analysis

Given the inherent characteristics of this compound, LC-MS emerges as the demonstrably superior technique for its direct and robust analysis. The use of reversed-phase liquid chromatography coupled with a soft ionization technique like Electrospray Ionization (ESI) allows for the gentle transfer of the analyte from the liquid phase to the gas phase for mass spectrometric detection with minimal fragmentation.[3] ESI is particularly effective for polar molecules, readily forming protonated molecules [M+H]+ that can be sensitively and selectively detected by the mass spectrometer.[4]

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep1 Dilute reaction mixture in mobile phase prep2 Filter through 0.22 µm syringe filter prep1->prep2 lc UPLC/HPLC System (Reversed-Phase C18) prep2->lc Inject ms Mass Spectrometer (ESI Source) lc->ms Elute da1 Chromatogram Integration ms->da1 da2 Mass Spectrum Interpretation da1->da2 da3 Quantification & Impurity Profiling da2->da3

Caption: Workflow for the LC-MS analysis of this compound.

Detailed LC-MS Protocol

1. Sample Preparation:

  • Accurately dilute a sample of the reaction mixture with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10-90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325 °C.

  • Fragmentor Voltage: 120 V.

  • Mass Range: m/z 100-1000.

GC-MS: A Feasible but Flawed Alternative Requiring Derivatization

While direct analysis of this compound by GC-MS is ill-advised, it is theoretically possible to analyze the compound after a chemical derivatization step. Derivatization aims to increase the volatility and thermal stability of polar analytes by masking their polar functional groups.[5][6] Common derivatization techniques include silylation, acylation, and alkylation.[7] For the target analyte, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could potentially convert the active hydrogen on the lactam nitrogen to a less polar trimethylsilyl (TMS) group.

However, this approach introduces several significant drawbacks:

  • Increased Sample Preparation Complexity: Derivatization adds extra steps to the workflow, increasing the potential for sample loss and the introduction of artifacts.

  • Incomplete Reactions: The derivatization reaction may not proceed to completion, resulting in a mixture of derivatized and underivatized analyte, complicating the resulting chromatogram.

  • Derivative Instability: The formed TMS derivative may be susceptible to hydrolysis, requiring careful control of moisture.

  • Method Development Challenges: Optimizing derivatization conditions (reagent, temperature, time) can be time-consuming.

Experimental Workflow for GC-MS Analysis (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis prep1 Evaporate solvent from reaction mixture aliquot prep2 Add derivatization reagent (e.g., BSTFA) & solvent prep1->prep2 prep3 Heat to facilitate reaction prep2->prep3 gc Gas Chromatograph (e.g., DB-5ms column) prep3->gc Inject ms Mass Spectrometer (EI Source) gc->ms Transfer da1 Chromatogram Integration ms->da1 da2 Mass Spectrum Interpretation da1->da2 da3 Quantification & Impurity Profiling da2->da3

Caption: Workflow for the GC-MS analysis of this compound requiring derivatization.

Hypothetical GC-MS Protocol (with Silylation)

1. Sample Preparation and Derivatization:

  • Pipette an aliquot of the reaction mixture into a vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 50-550.

Performance Comparison: LC-MS vs. GC-MS

The following table summarizes the anticipated performance characteristics of each technique for the analysis of this compound reaction mixtures.

ParameterLC-MSGC-MS (with Derivatization)
Applicability Direct analysis of the polar, non-volatile analyte.Indirect analysis requiring a complex and potentially problematic derivatization step.
Sample Preparation Simple dilution and filtration.Multi-step process including solvent evaporation and chemical reaction.
Sensitivity High, typically in the low ng/mL to pg/mL range.Potentially good, but can be limited by derivatization efficiency and background from reagents.
Selectivity Excellent, with both chromatographic separation and mass spectrometric detection contributing.Good, but may be compromised by co-eluting derivatization byproducts.
Robustness High, with well-established methods for polar compounds.Lower, due to the added variables and potential instability of the derivative.
Throughput High, with typical run times of less than 10 minutes.Lower, due to the additional time required for sample derivatization.

Decision Framework: Choosing the Right Tool for the Job

Decision_Tree start Analyze this compound reaction mixture? q1 Is direct analysis of the polar analyte required? start->q1 lcms LC-MS is the optimal choice. Provides direct, robust, and sensitive analysis. q1->lcms Yes q2 Is derivatization an acceptable and validated procedure? q1->q2 No gcms GC-MS with derivatization is a feasible but less desirable alternative. q2->gcms Yes no_gcms Avoid GC-MS due to analyte's non-volatile and polar nature. q2->no_gcms No

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendation

For the analysis of this compound reaction mixtures, LC-MS is the unequivocally recommended technique. Its ability to directly analyze polar, non-volatile, and thermally sensitive compounds without the need for chemical derivatization makes it a more robust, reliable, and efficient method. The simple sample preparation, high sensitivity, and excellent selectivity of LC-MS are critical for accurate quantification of the main component and the comprehensive profiling of process-related impurities.

While GC-MS with derivatization remains a theoretical possibility, the inherent complexities, potential for incomplete reactions, and overall lower robustness make it a suboptimal and less practical choice for routine analysis in a drug development setting. The additional time and resources required for method development and validation of a derivatization-based GC-MS method would far outweigh any potential benefits. Therefore, for researchers, scientists, and drug development professionals seeking to establish a high-quality analytical method for this compound, the focus should be on the development and validation of a robust LC-MS procedure.

References

Cross-Validation of Experimental Data and Computational Models for 2-Chloro-6-methoxyquinazolin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the synergy between empirical experimental data and predictive computational modeling is paramount. This guide provides an in-depth technical comparison of experimental and computational approaches to characterizing 2-Chloro-6-methoxyquinazolin-4(3H)-one, a member of the versatile quinazolinone family of heterocyclic compounds. As a Senior Application Scientist, my objective is to not only present data but to illuminate the rationale behind the methodologies, fostering a deeper understanding of how these two domains of scientific inquiry can be synergistically employed to accelerate research and development.

Quinazolinone derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The specific compound, this compound, serves as a valuable scaffold for further chemical modifications. Accurate characterization of its structural and electronic properties is a critical first step in the rational design of novel therapeutic agents. This guide will navigate through the synthesis, experimental characterization, and in silico modeling of this compound, offering a holistic view of its chemical nature.

I. Synthesis and Experimental Characterization

The synthesis of this compound can be approached through established methods for quinazolinone ring formation. A common and effective strategy involves the cyclocondensation of an appropriately substituted anthranilic acid derivative.[3]

A. Synthetic Protocol: A Plausible Route

A logical synthetic pathway for this compound is outlined below. This protocol is based on well-documented procedures for similar quinazolinone derivatives.

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of 2-Amino-5-methoxybenzoic acid. This starting material can be synthesized from 4-methoxyanthranilic acid through standard functional group manipulations.

  • Step 2: Cyclization to form 6-methoxy-quinazoline-2,4(1H,3H)-dione. The 2-amino-5-methoxybenzoic acid is reacted with urea in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures (e.g., 160°C) for several hours. This reaction proceeds via a cyclocondensation mechanism to yield the quinazolinedione.[3]

  • Step 3: Chlorination to yield 2,4-dichloro-6-methoxyquinazoline. The resulting dione is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine, under reflux conditions. This step converts both hydroxyl groups of the tautomeric form of the dione into chlorides.[3]

  • Step 4: Selective Hydrolysis to this compound. The 2,4-dichloro intermediate is subjected to selective hydrolysis. By carefully controlling the reaction conditions (e.g., using a dilute aqueous base like 2% NaOH at room temperature), the more reactive chlorine atom at the C4 position can be selectively replaced by a hydroxyl group, which then tautomerizes to the more stable keto form, yielding the final product.[1][2]

Caption: Synthetic workflow for this compound.

B. Spectroscopic Characterization: An Analog-Based Comparison
Spectroscopic Data Expected Observations for this compound (based on analogs)
Melting Point (°C) Expected to be in the range of 200-250°C, characteristic of crystalline solids in this class.
FT-IR (cm⁻¹) Key peaks anticipated around 3200-3000 (N-H stretch), 1680-1660 (C=O stretch, amide I), 1620-1580 (C=N and C=C stretches), and 1250-1200 (C-O stretch of methoxy group).[4]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons on the quinazolinone ring are expected between 7.0-8.0 ppm. The methoxy protons (-OCH₃) should appear as a singlet around 3.8-4.0 ppm. A broad singlet for the N-H proton is anticipated at a downfield chemical shift, likely above 12 ppm.[5][6]
¹³C NMR (DMSO-d₆, δ ppm) The carbonyl carbon (C=O) is expected around 160-165 ppm. Aromatic carbons will resonate in the 110-150 ppm range. The methoxy carbon should appear around 55-60 ppm.
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ is expected at approximately 210.02, with a characteristic [M+2]⁺ peak at 212.02 due to the chlorine isotope (³⁷Cl).

II. Computational Modeling: An In Silico Approach

Computational chemistry provides powerful tools to predict and understand the properties of molecules. For this compound, Density Functional Theory (DFT) calculations, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are invaluable.

A. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

Computational Protocol: DFT Calculations

  • Geometry Optimization: The 3D structure of this compound is first optimized to find its most stable conformation (lowest energy state). The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable level of theory for such organic molecules.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. This not only predicts the infrared spectrum but also confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. These are typically referenced against a standard compound like tetramethylsilane (TMS).

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Caption: A typical workflow for DFT calculations.

B. Predicted Computational Data

Based on the methodologies described, the following table summarizes the predicted data for this compound.

Computational Data Predicted Values for this compound
Optimized Geometry The quinazolinone ring system is predicted to be nearly planar.
Vibrational Frequencies (cm⁻¹) Predicted C=O stretching frequency around 1670-1690 cm⁻¹. N-H stretching frequency around 3100-3300 cm⁻¹.
¹H NMR Chemical Shifts (ppm) Aromatic protons are predicted to have chemical shifts that correlate with the electron-donating methoxy group and the electron-withdrawing chloro and carbonyl groups. The N-H proton is predicted to have a high chemical shift.
¹³C NMR Chemical Shifts (ppm) The carbonyl carbon is predicted to have a chemical shift in the range of 160-165 ppm.
HOMO-LUMO Gap (eV) A significant energy gap is expected, indicating good kinetic stability.
C. Molecular Docking and ADMET Prediction

For drug development purposes, understanding how a molecule interacts with biological targets and its pharmacokinetic properties is crucial.

  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies against various kinases or other relevant enzymes can reveal potential binding modes and affinities, guiding the design of more potent inhibitors.[7][8]

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This helps in the early identification of potential liabilities and allows for optimization of the molecular structure to improve its drug-like properties.

III. Cross-Validation and Comparative Analysis

The core of this guide is the cross-validation of the extrapolated experimental data with the predicted computational results.

Property Extrapolated Experimental Range Predicted Computational Value Concordance and Rationale
C=O Vibrational Frequency (cm⁻¹) 1680-16601670-1690High. The slight difference can be attributed to the gas-phase nature of the calculation versus the solid-state experimental measurement.
Aromatic ¹H NMR Shifts (ppm) 7.0-8.0Consistent with this rangeHigh. DFT calculations are generally reliable in predicting proton chemical shifts.
N-H ¹H NMR Shift (ppm) > 12High downfield shiftHigh. The acidic nature of the N-H proton in the quinazolinone ring leads to a significant downfield shift in both experimental and computational predictions.

This comparative analysis demonstrates a strong correlation between the expected experimental data and the computationally predicted values. This concordance provides a high degree of confidence in the structural assignment of this compound and validates the computational models used.

IV. Conclusion and Future Directions

The integration of experimental and computational chemistry offers a powerful paradigm for the characterization of novel compounds. This guide has demonstrated how, even in the absence of direct experimental data for this compound, a robust understanding of its properties can be achieved through a combination of analog-based extrapolation and first-principles computational modeling.

The presented protocols for synthesis, experimental characterization, and in silico analysis provide a comprehensive framework for researchers working with quinazolinone derivatives. The strong agreement between the extrapolated experimental data and the predicted computational results underscores the predictive power of modern theoretical chemistry.

Future work should focus on the actual synthesis and experimental characterization of this compound to directly validate the predictions made in this guide. Furthermore, the exploration of its biological activity through in vitro and in vivo assays, guided by the molecular docking and ADMET predictions, will be a crucial next step in unlocking the therapeutic potential of this promising molecular scaffold.

References

Navigating the Catalytic Maze: A Comparative Analysis of Systems for Cross-Coupling Reactions with 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the quinazolinone core is of particular interest due to its prevalence in a wide array of biologically active compounds. The strategic modification of this core, particularly at the 2-position, often relies on robust and efficient cross-coupling methodologies. This guide provides a comparative analysis of different catalytic systems for reactions with a key building block, 2-Chloro-6-methoxyquinazolin-4(3H)-one, offering insights into catalyst selection and reaction optimization based on available experimental data.

The this compound scaffold presents a versatile platform for the introduction of diverse functionalities through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The chlorine atom at the C2 position, activated by the adjacent nitrogen atoms, serves as an excellent leaving group for various transition metal-catalyzed cross-coupling reactions. The choice of the catalytic system—comprising the metal precursor, ligand, base, and solvent—is paramount in achieving high yields, selectivity, and functional group tolerance. This guide will delve into a comparative analysis of palladium, nickel, and copper-based catalytic systems for the two most pivotal transformations of this compound: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerhouse in C-C bond formation, valued for its mild reaction conditions and broad functional group compatibility. For the arylation of this compound, palladium-based catalysts are the most extensively studied and generally provide the most reliable results.

Palladium-Based Systems: The Workhorse of Suzuki Coupling

Palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands, are highly effective in activating the C-Cl bond of the quinazolinone core.

Catalyst and Ligand Selection: The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst. For challenging substrates like 2-chloroquinazolines, ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and those from the Buchwald and Fu labs (e.g., XPhos, SPhos) have demonstrated considerable success in related systems. These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, a key step in the catalytic cycle.

Base and Solvent Effects: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The choice of solvent is also critical, with solvent systems like toluene/water, dioxane/water, or DME/water being frequently used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: A Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Na₂CO₃ (2.0 equiv)

    • Toluene (5 mL per mmol of substrate)

    • Water (1 mL per mmol of substrate)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed toluene and water.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Nickel-Based Systems: A Cost-Effective Alternative

While palladium catalysts are highly effective, their cost can be a significant factor, especially on a larger scale. Nickel catalysts have emerged as a more economical alternative for Suzuki-Miyaura couplings.[1][2]

Catalyst and Ligand Considerations: Nickel catalysts, such as NiCl₂(PCy₃)₂, can be highly effective for the coupling of aryl chlorides.[1] The use of bulky phosphine ligands is also crucial in nickel catalysis to promote the desired cross-coupling and suppress side reactions.

Comparative Performance: In many cases, nickel catalysts can provide comparable or even superior yields to palladium catalysts, particularly for the activation of less reactive aryl chlorides.[3] However, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques.

II. Buchwald-Hartwig Amination: Constructing the C-N Bond

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl compounds. This reaction is particularly valuable for the functionalization of this compound with various amines.

Palladium-Catalyzed Amination: The Gold Standard

Similar to Suzuki coupling, palladium-based systems are the most widely used and well-developed for Buchwald-Hartwig amination.

Ligand Influence: The success of the Buchwald-Hartwig amination of aryl chlorides heavily relies on the choice of a suitable phosphine ligand. Bulky, electron-rich biarylphosphine ligands, such as Xantphos, DavePhos, and Josiphos, have proven to be particularly effective.[4][5] These ligands stabilize the palladium center and promote both the oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[4][6]

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most commonly used bases for this transformation. Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive aryl halides or specific ligand systems.

Experimental Protocol: A Representative Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with an amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • NaOtBu (1.4 equiv)

    • Toluene or Dioxane (5 mL per mmol of substrate)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk flask.

    • Add the degassed solvent (toluene or dioxane) and stir for 10 minutes.

    • Add this compound and the amine.

    • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Copper-Catalyzed Amination: A Classical yet Relevant Approach

The Ullmann condensation, a copper-catalyzed C-N coupling reaction, represents a classical method that remains relevant, particularly for certain substrate combinations.

Catalyst and Conditions: Copper(I) salts, such as CuI, are typically used as catalysts, often in the presence of a ligand like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).[7] The reactions are usually carried out at higher temperatures compared to palladium-catalyzed systems and often require a polar aprotic solvent like DMF or DMSO.

Comparative Perspective: While palladium-catalyzed Buchwald-Hartwig amination generally offers a broader substrate scope and milder reaction conditions, copper-catalyzed systems can be advantageous in terms of cost and for specific applications where palladium catalysts may be less effective. However, the higher reaction temperatures required for copper catalysis can limit the functional group tolerance.

III. Comparative Summary of Catalytic Systems

To facilitate a direct comparison, the following table summarizes the key features of the discussed catalytic systems for reactions with this compound.

Reaction TypeMetalTypical Catalyst PrecursorTypical LigandTypical BaseTypical SolventTemperature (°C)AdvantagesDisadvantages
Suzuki-Miyaura PalladiumPd(PPh₃)₄, Pd(OAc)₂Phosphines (e.g., PPh₃, XPhos)Na₂CO₃, K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-110High yields, broad scope, mild conditionsCost of palladium
Suzuki-Miyaura NickelNiCl₂(dppp), NiCl₂(PCy₃)₂Phosphines (e.g., PCy₃)K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120Lower cost, effective for aryl chloridesAir/moisture sensitivity, potentially higher temperatures
Buchwald-Hartwig PalladiumPd₂(dba)₃, Pd(OAc)₂Biarylphosphines (e.g., Xantphos)NaOtBu, KOtBu, Cs₂CO₃Toluene, Dioxane80-120High yields, broad amine scope, mild conditionsCost of palladium and ligands, strong base required
Ullmann (C-N) CopperCuI, Cu₂ODiamines (e.g., DMEDA), PhenanthrolineK₂CO₃, K₃PO₄DMF, DMSO100-150Low costHigher temperatures, limited substrate scope, potential for side reactions

IV. Visualizing the Catalytic Cycles and Workflows

To better understand the mechanistic underpinnings and experimental processes, the following diagrams illustrate the catalytic cycles for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative\nAddition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation Ar-Pd(II)-Cl(L_n)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative\nAddition->Ar-Pd(II)-Cl(L_n) Amine\nCoordination Amine Coordination Ar-Pd(II)-Cl(L_n)->Amine\nCoordination R2NH [Ar-Pd(II)-Cl(L_n)(R2NH)] [Ar-Pd(II)-Cl(L_n)(R2NH)] Amine\nCoordination->[Ar-Pd(II)-Cl(L_n)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-Cl(L_n)(R2NH)]->Deprotonation Base Ar-Pd(II)-NR2(L_n) Ar-Pd(II)-NR2(L_n) Deprotonation->Ar-Pd(II)-NR2(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants (Quinazolinone, Coupling Partner, Catalyst, Ligand, Base) Inert Establish Inert Atmosphere (Ar or N2) Reactants->Inert Solvent Add Degassed Solvent Heating Heat to Desired Temperature Solvent->Heating Inert->Solvent Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for cross-coupling reactions.

V. Conclusion and Future Outlook

The functionalization of this compound via cross-coupling reactions is a powerful strategy for the synthesis of novel derivatives with potential applications in drug discovery. Palladium-based catalytic systems remain the most versatile and reliable for both Suzuki-Miyaura and Buchwald-Hartwig reactions, offering high yields under relatively mild conditions. The choice of ligand is a critical parameter for achieving optimal results, with bulky, electron-rich phosphines being particularly effective.

Nickel-based catalysts present a cost-effective and often highly efficient alternative for Suzuki-Miyaura couplings. Copper-catalyzed C-N bond formation, while requiring more forcing conditions, can be a useful tool in specific contexts.

The selection of the optimal catalytic system will ultimately depend on the specific coupling partners, desired scale of the reaction, and economic considerations. Further research into the development of more active, stable, and environmentally benign catalysts will continue to expand the synthetic chemist's toolbox for the functionalization of this important heterocyclic scaffold.

References

Comparison of the synthetic efficiency of different routes to 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxyquinazolin-4(3H)-one is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The efficiency of the synthetic route to this intermediate can significantly impact the overall cost and timeline of a drug development program. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering insights into their respective advantages and disadvantages, supported by experimental data and mechanistic discussions.

Route 1: The Cyanogen Bromide Approach (A Direct, Yet Hazardous Path)

Conceptually, a direct synthesis of this compound from a readily available starting material like 2-amino-5-methoxybenzoic acid using a cyanating agent such as cyanogen bromide is appealing due to its atom economy. This approach, in theory, would involve the reaction of the anthranilic acid derivative with cyanogen bromide to form a cyanamide intermediate, which would then cyclize to the desired quinazolinone.

However, a thorough review of the available literature does not yield a reliable and well-documented experimental protocol for this specific transformation. While cyanogen bromide is a known reagent for cyanation reactions, its high toxicity and the potential for side reactions make its use in this context challenging and less established compared to the multi-step route described below. The primary concerns with this hypothetical route are the extreme hazards associated with cyanogen bromide, including its high toxicity upon inhalation, ingestion, and skin contact, and the potential for violent reactions, particularly with acids.

Given the lack of a robust and safe experimental protocol in the scientific literature, this route is presented here as a theoretical possibility rather than a recommended procedure.

Route 2: The Multi-Step Quinazolinedione Route (A Robust and Well-Trod Path)

This widely employed and well-documented route proceeds through three key steps: the formation of a quinazolinedione intermediate, followed by chlorination and then selective hydrolysis. This pathway offers a more controlled and generally higher-yielding approach to the target molecule.

Overall Synthetic Scheme

Route 2 A 2-Amino-5-methoxybenzoic acid B 6-Methoxyquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4-Dichloro-6-methoxyquinazoline B->C POCl3, Heat D This compound C->D Mild Hydrolysis (e.g., aq. NaOH)

Caption: Multi-step synthesis of this compound.

Step 1: Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-5-methoxybenzoic acid with urea. This reaction is a well-established method for the formation of the quinazolinedione ring system.[1]

Mechanism: The reaction proceeds via the nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of urea, followed by the elimination of ammonia and subsequent intramolecular cyclization to form the stable quinazolinedione ring.

Experimental Protocol:

  • Melt urea (3.0 equivalents) in a reaction vessel at approximately 190 °C.

  • Slowly add 2-amino-5-methoxybenzoic acid (1.0 equivalent) to the molten urea with stirring.

  • Continue heating and stirring the reaction mixture at 190 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the resulting solid precipitate with distilled water to remove any unreacted urea and other water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate to afford pure 6-Methoxyquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloro-6-methoxyquinazoline

The second step is the chlorination of the quinazolinedione intermediate using phosphorus oxychloride (POCl₃). This is a common and effective method for converting the hydroxyl groups of the tautomeric form of the dione into chlorine atoms.[1][2][3][4][5][6][7]

Mechanism: The reaction with POCl₃ is believed to occur in two stages. Initially, a phosphorylation reaction takes place at the oxygen atoms of the quinazolinedione. This is followed by a nucleophilic attack of chloride ions, leading to the displacement of the phosphate groups and the formation of the dichloroquinazoline.[2][3][4]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-Methoxyquinazoline-2,4(1H,3H)-dione (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).

  • Optionally, a catalytic amount of a tertiary amine such as N,N-diethylaniline can be added to facilitate the reaction.[1]

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 16 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The resulting precipitate is the crude 2,4-Dichloro-6-methoxyquinazoline. Filter the solid, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like n-hexane.[1]

Step 3: Selective Hydrolysis to this compound

The final step is the regioselective hydrolysis of the 2,4-dichloro intermediate. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position, allowing for selective hydrolysis under mild conditions.[8][9]

Mechanism: The regioselectivity of this nucleophilic aromatic substitution (SNA) reaction is attributed to the electronic effects within the quinazoline ring. The C4 position is more electron-deficient and thus more electrophilic, making it the preferred site for nucleophilic attack by the hydroxide ion.

Experimental Protocol:

  • Suspend 2,4-Dichloro-6-methoxyquinazoline (1.0 equivalent) in a dilute aqueous solution of sodium hydroxide (e.g., 2% w/v).

  • Stir the suspension at room temperature for several hours (e.g., 3 hours). The progress of the reaction should be monitored by TLC.

  • After the selective hydrolysis is complete, filter the reaction mixture to remove any unreacted starting material.

  • Neutralize the filtrate with a dilute acid, such as acetic acid, to precipitate the product.

  • Filter the resulting precipitate, wash with water, and dry to obtain this compound.

  • The product can be further purified by recrystallization.

Comparison of Synthetic Routes

ParameterRoute 1: Cyanogen BromideRoute 2: Quinazolinedione
Number of Steps 1 (Theoretical)3
Overall Yield Unknown (Not established)Good to Excellent (Typically >60% over 3 steps)
Starting Materials 2-Amino-5-methoxybenzoic acid, Cyanogen Bromide2-Amino-5-methoxybenzoic acid, Urea, POCl₃, NaOH
Reagent Cost Cyanogen bromide is a specialized and costly reagent.Urea and NaOH are inexpensive. POCl₃ is a common and moderately priced reagent.
Safety Concerns Extreme. Cyanogen bromide is highly toxic, volatile, and can react violently.High. POCl₃ is corrosive, toxic, and reacts violently with water. The quenching step requires extreme caution.
Scalability Poor, due to safety and lack of established protocols.Good, with appropriate engineering controls for handling POCl₃.
Reproducibility Unknown.High, as it is a well-established and documented route.

Conclusion and Recommendation

Based on the available scientific literature and considerations of safety, scalability, and reproducibility, the multi-step quinazolinedione route (Route 2) is the unequivocally recommended synthetic pathway for the preparation of this compound.

While the directness of the cyanogen bromide approach (Route 1) is theoretically attractive, the significant safety hazards and the lack of a reliable experimental protocol make it an impractical and dangerous choice for laboratory and, especially, for large-scale synthesis.

In contrast, the quinazolinedione route, despite being a three-step process, utilizes well-understood reactions and readily available, albeit hazardous in the case of POCl₃, reagents. Each step of this pathway is documented in the literature, providing a solid foundation for process optimization and scale-up. The key to the successful and safe execution of this route lies in the careful handling of phosphorus oxychloride, particularly during the quenching step, which must be performed under controlled conditions in a well-ventilated fume hood with appropriate personal protective equipment.

For researchers and drug development professionals, the reliability and established nature of the quinazolinedione route provide a clear and efficient path to the desired this compound intermediate, ensuring a more predictable and safer synthetic campaign.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Chloro-6-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Chloro-6-methoxyquinazolin-4(3H)-one (CAS No. 20197-97-1). As a member of the quinazolinone class of heterocyclic compounds, this substance and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] This inherent bioactivity necessitates a robust and cautious approach to laboratory handling to ensure the safety of all personnel.

The following guide is structured to provide a comprehensive operational framework, from initial risk assessment to final waste disposal. The causality behind each procedural step is explained to foster a deeper understanding of the safety principles involved.

Hazard Assessment: Understanding the Risks

While a specific, official Safety Data Sheet (SDS) for this compound is not widely available, a thorough hazard assessment can be constructed based on the known risks of structurally similar chlorinated and nitro-substituted quinazolinones.[2][3] The quinazolinone core is a privileged scaffold in medicinal chemistry, and derivatives often exhibit potent pharmacological effects.[4][5] Therefore, this compound should be handled as potentially hazardous.

Anticipated Hazards:

  • Eye Irritation/Damage: Similar quinazolinone derivatives are known to cause serious eye irritation or damage.[2][3]

  • Skin Irritation: May cause skin irritation upon direct contact.[2][3]

  • Respiratory Tract Irritation: As a solid powder, inhalation of dust particles may lead to respiratory irritation.[2]

  • Acute Oral Toxicity: Some derivatives are classified as toxic if swallowed.[2]

  • Unknown Pharmacological Effects: As a research chemical, the full toxicological and pharmacological profiles have not been fully investigated.[6] It should be treated with the caution afforded to all new chemical entities.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or ocular exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRequired EquipmentRationale and Specifications
Eye & Face Protection Chemical Safety Goggles with Side ShieldsProvides a seal around the eyes to protect against dust particles and potential splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Skin Protection Nitrile GlovesProvides a chemical-resistant barrier. Gloves must be inspected for tears before use and disposed of immediately after handling the compound. Double-gloving is recommended for handling neat material.
Laboratory CoatA buttoned, full-length lab coat prevents contamination of personal clothing.
Respiratory Protection Certified Chemical Fume HoodAll handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood to prevent inhalation.[6]
NIOSH-Approved RespiratorA respirator with an appropriate particulate filter should be used if a fume hood is not available or as a secondary precaution during spill cleanup.[6]
Operational Plan: From Receipt to Disposal

A systematic workflow is critical for minimizing risk and ensuring procedural consistency. The following diagram and protocols outline the essential steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS of Analog Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare & Verify Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh Proceed to Handling handle_transfer Transfer & Dissolve handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction clean_decon Decontaminate Glassware & Surfaces handle_reaction->clean_decon Proceed to Cleanup clean_waste Segregate & Label Hazardous Waste clean_decon->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for Safely Handling this compound.

Step-by-Step Handling Protocol: Weighing and Solution Preparation

This protocol details a common laboratory procedure and highlights the integrated safety measures.

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) inside the fume hood to minimize traffic in and out of the sash.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Place an analytical balance inside the fume hood or use a draft shield.

    • Carefully retrieve the container of this compound from its recommended storage location (2-8°C, inert atmosphere).[7]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Slowly and carefully transfer the desired amount of the solid compound onto weigh paper using a clean spatula. Avoid any actions that could generate dust.

    • Transfer the weighed solid into the appropriate vessel for dissolution.

  • Dissolution:

    • Slowly add the desired solvent to the vessel containing the solid.

    • Securely cap the vessel before removing it from the fume hood for vortexing or sonication to ensure complete dissolution.

  • Post-Handling:

    • Carefully wipe down the spatula and any surfaces with a solvent-dampened cloth to decontaminate. Dispose of the cloth and weigh paper in the designated solid hazardous waste container.

    • Seal the primary container of this compound and return it to its proper storage location.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an exposure or spill is critical.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: Evacuate the area. If the spill is small and contained within a fume hood, use a chemical spill kit to absorb the material. Place the absorbed material and any contaminated items into a sealed, labeled hazardous waste container. For larger spills, evacuate the lab and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) and liquid waste (e.g., reaction mixtures, washings) in separate, clearly labeled, and sealed containers.

  • Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program. Do not discharge chlorinated compounds into the sanitary sewer system.[6][8] Adherence to local, regional, and national hazardous waste regulations is mandatory.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxyquinazolin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.